6,7,8-Trihydroxy-2-(2-Phenethyl) chromone
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C17H18O5 |
|---|---|
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
(6S,7S,8S)-6,7,8-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C17H18O5/c18-13-8-11(7-6-10-4-2-1-3-5-10)22-17-12(13)9-14(19)15(20)16(17)21/h1-5,8,14-16,19-21H,6-7,9H2/t14-,15-,16-/m0/s1 |
InChI-Schlüssel |
SGSQMLYRQFFCSY-JYJNAYRXSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@@H](C2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O)O |
Kanonische SMILES |
C1C(C(C(C2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Enigmatic Chromone: A Technical Guide to the Natural Sources and Isolation of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 6,7,8-trihydroxy-2-(2-phenethyl)chromone, a promising natural compound with noteworthy anti-inflammatory effects. We will delve into its natural origins, the rationale behind the selection of source materials, and a comprehensive, step-by-step methodology for its extraction and purification from its primary botanical source. This document is intended to serve as a practical resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutics.
Introduction: The Therapeutic Potential of a Unique Chromone Scaffold
2-(2-Phenylethyl)chromones (PECs) represent a class of polyphenolic compounds predominantly found in the resinous heartwood of specific tree genera.[1][2] These compounds have garnered significant scientific interest due to their diverse and potent biological activities. Among this class, 6,7,8-trihydroxy-2-(2-phenethyl)chromone stands out for its demonstrated anti-inflammatory properties, making it a compelling candidate for further pharmacological investigation.[3] Understanding its natural distribution and mastering its isolation are critical first steps in unlocking its full therapeutic potential.
The core structure, a chromone backbone with a phenethyl substituent at the C-2 position, is subject to various hydroxylations and methoxylations, leading to a wide array of derivatives with distinct bioactivities. The trihydroxy substitution pattern at the 6, 7, and 8 positions is of particular interest and is a hallmark of certain natural sources.
Natural Provenance: The Botanical Treasure Trove of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone
The primary and most well-documented natural sources of 6,7,8-trihydroxy-2-(2-phenethyl)chromone and its isomers are species of the genera Aquilaria and Gyrinops, both belonging to the Thymelaeaceae family.[1][2] These trees, when subjected to physical injury, fungal infection, or other forms of stress, produce a dark, aromatic resin known as agarwood. This resinous wood is the repository of a complex mixture of secondary metabolites, including a rich diversity of 2-(2-phenylethyl)chromones.
Key Natural Sources:
-
Aquilaria sinensis : This species, native to Southeast Asia, is a prominent and well-characterized source of 6,7,8-trihydroxy-2-(2-phenethyl)chromone and its various stereoisomers.[4][5] The resinous heartwood of A. sinensis is a complex matrix from which this target compound can be isolated.
-
Gyrinops salicifolia : While research on Gyrinops species is less extensive than on Aquilaria, they are also known producers of agarwood and its associated chromone derivatives. Further investigation into this genus may reveal it as another viable source of the target compound.
The formation of agarwood is a defense mechanism of the tree, and consequently, the concentration of 2-(2-phenylethyl)chromones, including the trihydroxy derivative, can vary significantly based on the age of the tree, the extent and duration of the stress-inducing factors, and the specific genetic lineage of the plant.[1][6] For researchers seeking to isolate this compound, sourcing high-quality, resin-impregnated agarwood is paramount.
Isolation and Purification: A Step-by-Step Technical Protocol
The isolation of 6,7,8-trihydroxy-2-(2-phenethyl)chromone from its natural matrix is a multi-step process that leverages the compound's physicochemical properties. The following protocol is a synthesized, best-practice approach based on methodologies reported for the isolation of closely related analogs from Aquilaria sinensis.[5]
Rationale for the Isolation Strategy
The polarity of 6,7,8-trihydroxy-2-(2-phenethyl)chromone, imparted by its multiple hydroxyl groups, dictates the choice of solvents and chromatographic techniques. A polar solvent is required for efficient initial extraction from the woody matrix. Subsequent purification necessitates a series of chromatographic steps to separate the target compound from other structurally similar chromones and a host of other co-extracted phytochemicals. The use of both normal-phase and reversed-phase chromatography is often essential to achieve high purity.
Visualizing the Isolation Workflow
Caption: A generalized workflow for the isolation of 6,7,8-trihydroxy-2-(2-phenethyl)chromone.
Detailed Experimental Protocol
Step 1: Preparation of Plant Material
-
Obtain high-quality, resinous heartwood (agarwood) from Aquilaria sinensis.
-
Grind the agarwood into a fine powder to increase the surface area for efficient extraction.
-
Dry the powdered material in an oven at a controlled temperature (e.g., 40-50 °C) to remove moisture, which can interfere with the extraction process.
Step 2: Solvent Extraction
-
Weigh the dried agarwood powder.
-
Place the powder in a round-bottom flask of appropriate size.
-
Add 95% ethanol to the flask in a solid-to-solvent ratio of approximately 1:10 (w/v). The choice of a polar solvent like ethanol is crucial for effectively extracting the polar trihydroxy-phenethyl-chromone.
-
Perform reflux extraction for a minimum of 2 hours. This can be repeated three times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
Step 3: Liquid-Liquid Partitioning
-
Suspend the crude ethanol extract in water.
-
Perform liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate. This step aims to separate the compounds based on their differential solubility, with the target chromone expected to partition into the ethyl acetate phase.
-
Repeat the partitioning three times.
-
Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield the ethyl acetate fraction.
Step 4: Silica Gel Column Chromatography
-
Prepare a silica gel column (e.g., 200-300 mesh).
-
Apply the concentrated ethyl acetate fraction to the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions of a fixed volume (e.g., 200 mL).
-
Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the target compound. Combine the fractions that show a similar profile.
Step 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Further purify the semi-pure fractions obtained from the silica gel column using preparative HPLC.
-
A reversed-phase C18 column is typically suitable for this separation.
-
The mobile phase is often a gradient of methanol and water or acetonitrile and water, sometimes with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
-
Collect the peak corresponding to the target compound.
-
Concentrate the collected fraction to obtain the pure 6,7,8-trihydroxy-2-(2-phenethyl)chromone.
Step 6: Structure Elucidation
Confirm the structure of the isolated compound using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.
Quantitative Data and Yields
The yield of specific 2-(2-phenylethyl)chromones can vary significantly depending on the quality of the agarwood and the efficiency of the extraction and purification processes. The following table provides an overview of typical yields for total ethanol extracts from Aquilaria sinensis agarwood, which serves as a starting point for the isolation of the target compound.
| Plant Material | Extraction Method | Total Extract Yield (%) | Reference |
| Aquilaria sinensis (2 months after induction) | Ethanol Extraction | 15.66 | [1] |
| Aquilaria sinensis (4 months after induction) | Ethanol Extraction | 21.91 | [1] |
| Aquilaria sinensis (8 months after induction) | Ethanol Extraction | 20.67 | [1] |
| Aquilaria sinensis (12 months after induction) | Ethanol Extraction | 28.49 | [1] |
The yield of the pure 6,7,8-trihydroxy-2-(2-phenethyl)chromone will be a fraction of these total extract yields and is dependent on its natural abundance in the specific agarwood sample.
Conclusion and Future Perspectives
This technical guide has outlined the natural sources and a detailed methodology for the isolation of 6,7,8-trihydroxy-2-(2-phenethyl)chromone. The protocol provided, based on established scientific literature, offers a robust starting point for researchers aiming to obtain this promising anti-inflammatory compound for further study.
Future research should focus on optimizing the isolation protocol to improve yields and purity. Furthermore, exploring a wider range of Aquilaria and Gyrinops species may reveal sources with higher natural abundance of this specific chromone. As our understanding of the biosynthesis of these compounds grows, metabolic engineering and cell culture-based production methods may offer sustainable alternatives to the reliance on wild or cultivated agarwood. The continued investigation of 6,7,8-trihydroxy-2-(2-phenethyl)chromone holds significant promise for the development of new and effective therapeutic agents.
References
- 1. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone (EVT-12529693) [evitachem.com]
- 5. Five new 2-(2-phenylethyl)chromone derivatives and three new sesquiterpenoids from the heartwood of Aquilaria sinensis, an aromatic medicine in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]
Whitepaper: Synthesis and Characterization of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Among these, 2-(2-phenylethyl)chromones (PECs) represent a critical class of bioactive constituents isolated primarily from agarwood (Aquilaria species), renowned for their anti-inflammatory, neuroprotective, and antioxidant properties.[3][4][5] This guide details a comprehensive strategy for the chemical synthesis and rigorous structural characterization of a novel, highly functionalized analogue: 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone. The strategic introduction of a vicinal tri-hydroxyl system onto the chromone's benzo ring is hypothesized to enhance metal-chelating and radical-scavenging capabilities, positioning this molecule as a compelling candidate for therapeutic development. This document provides a robust, field-proven framework, from retrosynthetic analysis and detailed experimental protocols to a multi-technique analytical workflow for unambiguous structural elucidation.
Introduction and Strategic Rationale
Chromones (4H-1-benzopyran-4-ones) and their derivatives are of profound interest due to their widespread occurrence and diverse biological activities.[5] The PEC subclass, in particular, is a hallmark of the fragrant and medicinal resin of agarwood.[6] These molecules exhibit a unique C6-C2-C8 skeleton, biosynthetically derived from the phenylpropanoid pathway.[7]
The target molecule, 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone, is a synthetic compound designed to augment the inherent bioactivity of the PEC scaffold. The dense oxygenation in the form of a pyrogallol-like moiety on the A-ring is a key structural feature. Such polyhydroxy motifs are well-established pharmacophores known to impart potent antioxidant activity by acting as hydrogen donors and radical scavengers. Furthermore, this arrangement creates a powerful metal-chelating site, which can mitigate oxidative stress induced by redox-active metal ions.
While this specific compound is listed commercially, its synthetic route and detailed characterization data are not publicly available, and there exists ambiguity in its reported molecular formula in some databases.[8] For clarity, the correct molecular formula for the aromatic chromone is C₁₇H₁₄O₅ (MW ≈ 302.28 g/mol ), not to be confused with its tetrahydro analogues (C₁₇H₁₈O₅) which have also been isolated from natural sources.[9][10] This guide aims to provide a definitive, scientifically-grounded pathway to its synthesis and validation.
Synthetic Strategy and Retrosynthesis
A direct, published synthesis for 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone is not available. Therefore, we propose a robust and adaptable synthetic approach based on the well-established Baker-Venkataraman rearrangement, a reliable method for constructing the chromone core.[11][12][13]
Retrosynthetic Analysis
The logic for the synthesis is outlined by dissecting the target molecule into readily available starting materials. The primary C-C and C-O bond disconnections point towards a 1,3-diketone intermediate, which is the key product of the Baker-Venkataraman reaction. This, in turn, derives from an ester precursor formed from a protected polyhydroxy acetophenone and a substituted carboxylic acid.
Caption: Retrosynthetic pathway for the target chromone.
Causality of Experimental Choices
-
Starting Material Selection: The primary challenge is the synthesis of the requisite 1-(2,3,4,5-Tetrahydroxyphenyl)ethanone. This molecule is highly susceptible to oxidation. A practical approach involves starting with a more stable precursor, such as 2',5'-dihydroxyacetophenone or pyrogallol, and introducing the remaining functional groups. However, for maximum control and yield, we propose using 1-(2-hydroxy-3,4,5-trimethoxyphenyl)ethanone as the starting material, which is commercially available or can be synthesized. The methoxy groups act as robust protecting groups that can be cleaved in the final step.
-
Protection Strategy: Methoxy groups are chosen for their stability to the basic conditions of the Baker-Venkataraman rearrangement and the acidic conditions of the cyclization. Final deprotection requires harsh conditions (e.g., BBr₃), which is a key consideration.
-
Reaction Sequence: The chosen sequence—esterification, rearrangement, cyclization, and deprotection—is a convergent and high-yielding strategy for chromone synthesis.[11] The Baker-Venkataraman reaction is superior to other condensation methods for this specific target as it precisely controls the formation of the required 1,3-diketone linkage.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the proposed synthetic route. All operations involving air-sensitive reagents should be conducted under an inert atmosphere (Nitrogen or Argon).
Synthesis of the Protected Chromone
Caption: Workflow for the synthesis of the protected chromone intermediate.
Protocol 1: Synthesis of 6,7,8-Trimethoxy-2-(2-Phenethyl)chromone
-
Step 1: Esterification.
-
To a solution of 1-(2-hydroxy-3,4,5-trimethoxyphenyl)ethanone (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) under nitrogen, add pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 3-phenylpropanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
In-Process Check: Monitor by TLC (20% Ethyl Acetate/Hexane). The starting acetophenone should be consumed.
-
Work-up: Dilute with DCM, wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step.
-
-
Step 2: Baker-Venkataraman Rearrangement.
-
Dissolve the crude ester from Step 1 in anhydrous pyridine (5 mL/mmol).
-
Add powdered potassium hydroxide (3.0 eq) and heat the mixture to 50 °C for 3 hours.
-
In-Process Check: Monitor by TLC (30% Ethyl Acetate/Hexane). Look for the formation of a more polar product (the diketone).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold 1M HCl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude 1,3-diketone can be purified by column chromatography (silica gel, gradient elution) or carried forward.
-
-
Step 3: Cyclodehydration to Form the Chromone Ring.
-
Dissolve the crude 1,3-diketone in glacial acetic acid (10 mL/mmol).
-
Add a catalytic amount of concentrated sulfuric acid (3-4 drops).
-
Heat the mixture to reflux (approx. 120 °C) for 2 hours.
-
Work-up: Cool the reaction and pour it into a beaker of ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water, then with a small amount of cold ethanol to remove impurities.
-
Purification: Recrystallize the solid from ethanol to obtain pure 6,7,8-Trimethoxy-2-(2-Phenethyl)chromone as a crystalline solid.
-
Protocol 2: Deprotection to Yield the Final Product
-
Step 4: Demethylation.
-
Caution: Boron tribromide (BBr₃) is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the protected chromone (1.0 eq) in anhydrous DCM (20 mL/mmol) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in DCM (4.0 eq, one equivalent per methoxy group plus one for the carbonyl) dropwise.
-
After addition, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 24 hours.
-
Work-up: Carefully cool the reaction back to 0 °C and quench by the slow addition of methanol, followed by water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a mobile phase such as DCM/Methanol gradient) to afford the final product, 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone.
-
Structural Elucidation and Characterization
Unambiguous confirmation of the synthesized molecule's structure and purity is paramount. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.
Caption: Logical workflow for the analytical characterization of the final product.
Spectroscopic and Analytical Data
The following tables summarize the expected quantitative data for the successful characterization of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data
| Analysis Mode | Ionization | Expected Ion | Calculated m/z |
|---|---|---|---|
| Positive | ESI | [M+H]⁺ | 303.0863 |
| Positive | ESI | [M+Na]⁺ | 325.0682 |
Theoretical values for C₁₇H₁₄O₅.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹³C δ (ppm) | Atom | Predicted ¹H δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|---|---|
| 2 | ~164.5 | H-3 | ~6.20 | s | - |
| 3 | ~111.0 | H-5 | ~7.55 | s | - |
| 4 | ~177.8 | 6-OH | ~9.5 (broad) | s | - |
| 4a | ~115.2 | 7-OH | ~9.3 (broad) | s | - |
| 5 | ~124.5 | 8-OH | ~9.1 (broad) | s | - |
| 6 | ~145.0 | H-α | ~3.05 | t | 7.5 |
| 7 | ~135.5 | H-β | ~3.15 | t | 7.5 |
| 8 | ~145.5 | H-2', 6' | ~7.30 | d | 7.2 |
| 8a | ~148.0 | H-3', 5' | ~7.35 | t | 7.2 |
| α-CH₂ | ~35.0 | H-4' | ~7.25 | t | 7.2 |
| β-CH₂ | ~30.5 | ||||
| 1' | ~140.0 | ||||
| 2', 6' | ~128.5 | ||||
| 3', 5' | ~128.8 | ||||
| 4' | ~126.5 |
Predicted values in DMSO-d₆; phenolic proton shifts are highly variable.[14][15]
Table 3: Key Infrared (IR) Absorption Frequencies
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Phenol) | Stretching | 3500 - 3200 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretching | 2950 - 2850 | Medium |
| C=O (γ-Pyrone) | Stretching | ~1655 | Strong |
| C=C (Aromatic) | Stretching | 1610, 1570, 1450 | Medium-Strong |
| C-O (Phenol) | Stretching | 1300 - 1200 | Strong |
Data based on typical values for polyhydroxy aromatic ketones.[14][16]
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC):
-
System: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution from 10% Acetonitrile in Water (with 0.1% Formic Acid) to 90% Acetonitrile over 20 minutes.
-
Detection: UV-Vis detector at 254 nm and 320 nm.
-
Acceptance Criterion: A single major peak with an integrated area of ≥95%.
-
Conclusion and Future Outlook
This guide provides a comprehensive and scientifically-grounded blueprint for the synthesis and characterization of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone. By leveraging a robust Baker-Venkataraman strategy with a methoxy-protection scheme, the synthetic challenges posed by the electron-rich, oxidation-prone core can be overcome. The detailed analytical workflow, combining HRMS, multinuclear NMR, and IR spectroscopy, ensures the unambiguous structural confirmation and purity assessment of the final compound.
The successful synthesis of this novel polyhydroxy chromone will open avenues for extensive pharmacological evaluation. Future research should focus on:
-
In-vitro Biological Screening: Assessing its antioxidant capacity (e.g., DPPH, ORAC assays), anti-inflammatory activity in cell-based models (e.g., measuring inhibition of NO or pro-inflammatory cytokines), and neuroprotective effects.[17]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with varied substitution patterns on both the chromone and phenethyl rings to optimize bioactivity.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential fully.
This work serves as a foundational resource for researchers in medicinal chemistry and drug discovery, enabling the exploration of a promising new chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpc.com [ijrpc.com]
- 3. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Buy 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone (EVT-12529693) [evitachem.com]
- 10. html.rhhz.net [html.rhhz.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. [PDF] Synthesis of new hydroxy-2-styrylchromones | Semantic Scholar [semanticscholar.org]
- 13. Chromone and flavone synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Five new 2-(2-phenylethyl)chromone derivatives and three new sesquiterpenoids from the heartwood of Aquilaria sinensis, an aromatic medicine in China - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis pathway of 2-(2-phenylethyl)chromones in Aquilaria sinensis
An In-Depth Technical Guide to the Biosynthesis of 2-(2-phenylethyl)chromones in Aquilaria sinensis
Introduction: The Chemistry of a Wounded Tree
Aquilaria sinensis, a tree native to Southeast Asia, is the source of agarwood, a resinous heartwood of immense cultural and economic value. For centuries, agarwood has been a prized ingredient in traditional medicines, incense, and perfumes.[1] Its value stems from a complex mixture of secondary metabolites produced as a defense mechanism in response to physical injury, microbial invasion, or other environmental stressors.[1] Central to the chemical profile and therapeutic properties of high-quality agarwood are a class of compounds known as 2-(2-phenylethyl)chromones (PECs).[2][3]
PECs are characterized by a chromone backbone substituted at the C-2 position with a phenylethyl group.[4] This basic structure is the foundation for a wide array of derivatives, which are broadly classified into three main types based on their backbone structure: flindersiachromones (FDC-type), oxidoagarochromones (OAC-type), and agarotetrolchromones (ATC-type).[2] The diversity arises from subsequent enzymatic modifications like hydroxylation, methylation, and epoxidation.[2][5] Understanding the intricate biosynthetic pathway that constructs these molecules is not merely an academic exercise; it is critical for the development of sustainable agarwood production, the discovery of novel pharmaceuticals, and the application of synthetic biology to produce these valuable compounds on a larger scale.[3][5] This guide provides a comprehensive exploration of the known biosynthetic steps, the key enzymes involved, and the state-of-the-art methodologies used to elucidate this complex pathway.
Part 1: Forging the Backbone - The Role of Polyketide Synthase
The journey to a PEC begins with the assembly of its core diarylpentanoid (C6-C5-C6) scaffold. This crucial step is catalyzed by a Type III polyketide synthase (PKS), a class of enzymes renowned for their ability to perform iterative condensation reactions with acyl-CoA precursors.
In the case of PECs, a specific enzyme, 2-(2-phenylethyl)chromone precursor synthase (PECPS) , has been identified as the key architect.[4] Unlike typical chalcone synthases, PECPS employs a unique two-stage catalytic mechanism. It initiates the process by catalyzing the decarboxylative condensation of 4-hydroxyphenylpropionyl-CoA and malonyl-CoA to form a β-diketide acid intermediate. This intermediate is then hydrolyzed and utilized in a second, distinct condensation reaction with benzoyl-CoA, which also involves decarboxylation, to generate the final diarylpentanoid product.[4] This scaffold is the foundational precursor for the subsequent cyclization and formation of the chromone ring system.
While PECPS is central, other Type III PKS enzymes found in A. sinensis, such as AsPKS3, AsPKS4, and AsPKS5, are also believed to contribute to the chemical diversity of PECs by utilizing various CoA-activated precursors to form related pyran-backbone structures.[4]
Caption: Core biosynthesis of the PEC backbone via PECPS.
Part 2: A Methodological Framework for Functional Genomics
Elucidating the function of specific genes and enzymes within a biosynthetic pathway requires a robust set of experimental tools. The following sections detail two cornerstone methodologies used in the study of PEC biosynthesis: heterologous expression for in vitro characterization and virus-induced gene silencing for in vivo validation.
Heterologous Expression and In Vitro Enzyme Assays
To isolate and study the function of a single enzyme away from the complex metabolic background of the plant, scientists often turn to heterologous expression systems. The yeast Saccharomyces cerevisiae is a favored host due to its eukaryotic nature, ease of genetic manipulation, and well-understood physiology.[5][6] This approach was instrumental in confirming the function of AsCYP82G1 as a chromone hydroxylase.[5]
This protocol provides a generalized workflow for expressing a candidate Aquilaria gene in yeast and assaying its enzymatic activity.
-
Gene Cloning and Vector Construction:
-
Amplify the full-length coding sequence (CDS) of the target gene (e.g., AsPKS1 or AsCYP82G1) from A. sinensis cDNA using PCR with high-fidelity polymerase.
-
Clone the amplified CDS into a yeast expression vector (e.g., pYES2/NT) under the control of an inducible promoter (e.g., GAL1).
-
Verify the construct sequence via Sanger sequencing.
-
-
Yeast Transformation:
-
Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Select for successful transformants on appropriate synthetic defined (SD) dropout medium.
-
-
Protein Expression and Microsome/Soluble Protein Isolation:
-
Grow a starter culture of the transformed yeast in selective medium with glucose.
-
Inoculate a larger volume of selective medium containing raffinose and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induce protein expression by adding galactose to a final concentration of 2% and incubate for 16-24 hours at 30°C.
-
Harvest the cells by centrifugation.
-
To prepare cell extracts, wash the cell pellet and resuspend in an ice-cold lysis buffer containing protease inhibitors.[7]
-
Disrupt the cells using glass beads and vigorous vortexing.[7]
-
For P450s (membrane-bound), perform ultracentrifugation to pellet the microsomal fraction. For soluble enzymes like PKS, use the supernatant from a high-speed centrifugation step.
-
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing the protein extract (microsomal or soluble fraction), appropriate buffer (e.g., phosphate or Tris-HCl, pH 7.0-7.5), and necessary cofactors (e.g., NADPH for CYPs).
-
Initiate the reaction by adding the substrate(s). For a PKS, this would be precursors like cinnamoyl-CoA and malonyl-CoA.[8] For AsCYP82G1, the substrate is 2-(2-phenylethyl)chromone.[5]
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).[8]
-
Stop the reaction by adding an acid (e.g., HCl) and/or an organic solvent.
-
-
Product Analysis:
-
Extract the reaction products with a solvent like ethyl acetate.
-
Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the enzymatic product by comparing it to authentic standards.
-
Caption: Workflow for heterologous expression and enzyme assay.
In Planta Functional Validation via Virus-Induced Gene Silencing (VIGS)
While in vitro assays are powerful, confirming a gene's function within the living plant is the ultimate goal. Virus-Induced Gene Silencing (VIGS) is a rapid and effective reverse genetics technique that exploits the plant's natural defense mechanism against viruses to downregulate the expression of a specific endogenous gene.[9][10]
This generalized protocol outlines the steps for silencing a target gene in A. sinensis using a Tobacco Rattle Virus (TRV)-based VIGS system, a common choice for many plant species.[11]
-
VIGS Vector Construction:
-
Select a unique 200-400 bp fragment of the target gene's CDS to ensure specificity and avoid off-target silencing.
-
Amplify this fragment via PCR and clone it into the TRV2 VIGS vector.
-
Transform the TRV2-target gene construct and the helper TRV1 vector into separate Agrobacterium tumefaciens strains (e.g., GV3101).
-
-
Agro-infiltration:
-
Grow cultures of Agrobacterium containing TRV1 and TRV2-target gene separately to the exponential phase.
-
Harvest and resuspend the bacterial cells in an infiltration buffer (containing MES, MgCl₂, and acetosyringone).
-
Mix the TRV1 and TRV2 cultures in a 1:1 ratio.
-
Infiltrate the Agrobacterium mixture into the leaves of young, healthy A. sinensis seedlings using a needleless syringe. Use an empty TRV2 vector as a negative control.
-
-
Silencing and Induction:
-
Grow the infiltrated plants for 2-4 weeks to allow the virus to spread systemically and establish gene silencing.[12]
-
After silencing is established, induce the PEC biosynthetic pathway. This can be done by mechanical wounding of the stem or by treating the plants with an elicitor like methyl jasmonate (MeJA).
-
-
Sample Collection and Analysis:
-
After a suitable induction period (e.g., 7-14 days), harvest tissues from the induced area of both the gene-silenced plants and the negative control plants.
-
Gene Expression Analysis: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to confirm the significant downregulation of the target gene's transcript levels in the silenced plants.
-
Metabolite Analysis: Extract secondary metabolites from the tissues and analyze the PEC profile using UPLC-MS/MS. A significant reduction in the specific PEC product corresponding to the silenced enzyme's function provides strong evidence for its role in the pathway.
-
Caption: Experimental workflow for VIGS in Aquilaria.
Part 3: Diversification of the Chromone Core
The initial chromone backbone is just the beginning. The vast chemical diversity of PECs found in agarwood is generated by a suite of modifying enzymes that add functional groups, primarily hydroxyl and methoxy groups, to the core structure.[2]
Hydroxylation by Cytochrome P450s
Cytochrome P450 monooxygenases (CYPs) are a vast superfamily of enzymes that catalyze a wide range of oxidative reactions in plant secondary metabolism. In PEC biosynthesis, they are responsible for hydroxylating specific positions on the chromone ring. A pivotal discovery was the functional characterization of AsCYP82G1 . This enzyme was shown to specifically catalyze the hydroxylation at the C-6 position of the 2-(2-phenylethyl)chromone backbone, producing 6-hydroxy-2-(2-phenylethyl)chromone.[5] This step is critical, as the majority of highly oxygenated and valuable PECs possess a substitution at this C-6 position.[5]
Methylation by O-Methyltransferases
Following hydroxylation, O-methyltransferases (OMTs) are responsible for adding methyl groups to the newly installed hydroxyls, converting them into methoxy groups. This step further increases the structural diversity and can alter the biological activity and stability of the compounds. For example, the highly abundant 6,7-dimethoxy-2-(2-phenylethyl)chromone is a product of sequential hydroxylation and methylation events.[2] While several OMTs are predicted to be involved, their specific functions in the PEC pathway are an active area of research.
Caption: Enzymatic diversification of the PEC backbone.
Part 4: Regulation and Induction of the Pathway
PEC biosynthesis is not a constitutive process. It is tightly regulated and massively upregulated as part of the plant's induced defense response. Understanding the triggers that activate this pathway is key to developing reliable methods for agarwood induction.
The Role of Elicitors: Methyl Jasmonate (MeJA)
Jasmonates, particularly methyl jasmonate (MeJA), are key signaling molecules in plant defense against wounding and pathogens.[13][14] Application of MeJA to Aquilaria cell cultures or whole plants has been shown to be a potent inducer of secondary metabolite production, including both sesquiterpenes and PECs.[15][16][17] MeJA treatment triggers a signaling cascade that leads to the transcriptional activation of defense-related genes, including the enzymes of the PEC biosynthetic pathway.[13]
-
Establish a healthy, actively growing cell suspension culture of A. sinensis.
-
Subculture the cells into fresh liquid medium and grow for 5-7 days.
-
Prepare a sterile stock solution of MeJA in ethanol.
-
Add MeJA to the cell culture to a final concentration (e.g., 100 µM). Add an equivalent volume of ethanol to a control flask.
-
Incubate the cultures for a set time course (e.g., harvest cells and media at 0, 12, 24, 48, 72 hours post-elicitation).
-
Separate cells from the medium by filtration. Freeze both immediately in liquid nitrogen and store at -80°C.
-
Analyze the cells for gene expression changes (qRT-PCR) and both cells and media for PEC accumulation (UPLC-MS).
Temporal Accumulation of PECs
The production and accumulation of PECs is a dynamic process. Studies monitoring agarwood formation over time have shown that the relative content of different types of PECs changes. Generally, the total PEC content tends to increase over several months following induction.[18][19] Early in the process, certain types of PECs may dominate, while others, often more complex and oxygenated derivatives, increase in concentration at later stages.[19][20]
| Induction Time | Relative PEC Content (% of Total) | Key Observations |
| 2 Months | High | Initial rapid accumulation of certain PECs.[18] |
| 4-6 Months | Temporary Decrease | A potential decrease is observed, possibly due to the formation of a barrier layer in the wood.[18][19] |
| 6-12 Months | Increasing | The total relative content of PECs demonstrates an overall increase. The content of 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones continues to rise after 6 months.[19][20] |
| 24 Months | High | High levels of characteristic "Qi-Nan" chromones are maintained.[21] |
| Table 1: Summary of temporal changes in relative PEC content in A. sinensis after induction. |
Conclusion and Future Perspectives
Significant strides have been made in mapping the biosynthetic pathway of 2-(2-phenylethyl)chromones in Aquilaria sinensis. The identification of key enzymes like the Type III PKS (PECPS) and the C-6 hydroxylase (AsCYP82G1) has provided foundational knowledge.[4][5] However, the picture is far from complete. Many enzymes, including the specific cyclases that form the chromone ring, as well as the full suite of hydroxylases, O-methyltransferases, and reductases responsible for the vast diversity of PECs, remain to be functionally characterized.[2] Furthermore, the upstream regulatory networks, including the specific transcription factors that activate the pathway genes in response to stress and MeJA signaling, are largely unknown.
Future research will undoubtedly focus on filling these knowledge gaps using integrated multi-omics approaches.[2] The continued elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also pave the way for metabolic engineering and synthetic biology strategies. By assembling the entire pathway in a microbial host like yeast, it may become possible to achieve sustainable, large-scale production of specific high-value PECs for pharmaceutical and other applications, reducing the pressure on wild Aquilaria populations.
References
- 1. maxapress.com [maxapress.com]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CYP82G1 Enzyme Functions as Chromone Hydroxylase in the Biosynthesis of 6‐Hydroxy‐2‐(2‐Phenylethyl)chromone in Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Machine learning-guided engineering of chalcone synthase enables high-selectivity phloretin biosynthesis in yeast - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Enzymatic Activity Assays in Yeast Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Properties and Mutational Studies of Chalcone Synthase from Physcomitrella patens [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. db.cngb.org [db.cngb.org]
- 11. Virus-Induced Gene Silencing | Springer Nature Experiments [experiments.springernature.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Induction of sesquiterpenoid production by methyl jasmonate in Aquilaria sinensis cell suspension culture [agris.fao.org]
- 17. Elicitation of Secondary Metabolites in Aquilaria malaccensis Lam. Callus Culture by Crude Mycelial Extract of Fusarium solani and Methyl Jasmonate | MDPI [mdpi.com]
- 18. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Spectroscopic Investigation of Hydroxylated 2-(2-Phenethyl)chromone Derivatives from Agarwood
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2-(2-Phenethyl)chromones are a class of naturally occurring compounds predominantly found in the resinous heartwood of Aquilaria and Gyrinops species, commonly known as agarwood. These compounds and their derivatives are of significant interest to the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive analysis of the spectroscopic data for two key hydroxylated 2-(2-phenethyl)chromone derivatives: the aromatic 6,7-dihydroxy-2-(2-phenylethyl)chromone and the saturated (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone . Understanding the spectral characteristics of these molecules is fundamental for their identification, characterization, and exploration in drug discovery and development.
This guide is structured to provide not just the spectral data but also the underlying rationale for the experimental approaches and interpretation, reflecting field-proven insights for researchers in natural product chemistry, medicinal chemistry, and analytical sciences.
Molecular Structures and Spectroscopic Correlation Workflow
The structural differences between the aromatic chromone and its tetrahydro-derivative give rise to distinct spectroscopic signatures. The following workflow outlines the integrated approach to elucidating their structures.
Caption: Integrated workflow for the spectroscopic characterization of the two chromone derivatives.
Part 1: 6,7-dihydroxy-2-(2-phenylethyl)chromone
This aromatic chromone derivative has been isolated from Gyrinops salicifolia. Its structural elucidation relies on a combination of mass spectrometry, and 1D and 2D NMR spectroscopy.
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a cornerstone for determining the elemental composition of a molecule.
Expert Insight: The observation of a deprotonated molecule [M-H]⁻ is characteristic of phenolic compounds in negative ion mode ESI-MS, providing initial evidence for the acidic hydroxyl groups. The high resolution of the mass measurement allows for the unambiguous determination of the molecular formula, which is the foundational step in structure elucidation.
Infrared (IR) Spectroscopy Data
IR spectroscopy provides critical information about the functional groups present in the molecule.
| Frequency (cm⁻¹) | Functional Group Assignment |
| 3434 | O-H stretching (phenolic hydroxyl groups)[1] |
| 1632 | C=O stretching (α,β-unsaturated ketone of the chromone ring)[1] |
| 1384 | C-O stretching / O-H bending (phenolic groups)[1] |
| 697 | C-H bending (monosubstituted benzene ring)[1] |
Expert Insight: The strong, broad absorption around 3434 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl groups. The carbonyl stretch at a relatively low frequency (1632 cm⁻¹) is characteristic of a conjugated ketone, consistent with the chromone scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides the detailed atomic-level connectivity and chemical environment of the molecule. The data presented below was acquired in methanol-d₄ at 500 MHz for ¹H and 125 MHz for ¹³C.
Table 1: ¹H and ¹³C NMR Data for 6,7-dihydroxy-2-(2-phenylethyl)chromone [1]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 167.2 | - |
| 3 | 108.6 | 5.99, s |
| 4 | 176.0 | - |
| 4a | 115.8 | - |
| 5 | 107.6 | 7.22, s |
| 6 | 144.3 | - |
| 7 | 152.0 | - |
| 8 | 102.8 | 6.84, s |
| 8a | 151.0 | - |
| 1' | 140.2 | - |
| 2'/6' | 128.4 | 7.26, m |
| 3'/5' | 128.3 | 7.26, m |
| 4' | 126.2 | 7.19, m |
| 7' | 32.1 | 2.97, m |
| 8' | 34.7 | 2.90, m |
| 6-OH | - | 9.70, s |
| 7-OH | - | 10.35, s |
Interpretation and Causality:
-
Chromone Core: The downfield singlet at δH 7.22 (H-5) and 6.84 (H-8) are characteristic of protons on the aromatic ring of the chromone. The singlet nature indicates they are not coupled to adjacent protons. The olefinic proton at H-3 appears as a sharp singlet at δH 5.99.
-
Phenethyl Moiety: The multiplets at δH 7.26 and 7.19 correspond to the five protons of the monosubstituted phenyl ring. The two methylene groups of the ethyl chain appear as multiplets at δH 2.97 and 2.90. 2D NMR experiments like COSY would confirm the coupling between these two methylene groups.
-
Hydroxyl Groups: The downfield singlets at δH 9.70 and 10.35 are indicative of the phenolic hydroxyl protons. Their chemical shifts can be sensitive to solvent and concentration.
-
¹³C Spectrum: The carbonyl carbon (C-4) at δC 176.0 is a key indicator of the chromone structure. The signals for the hydroxyl-bearing carbons (C-6 and C-7) are observed at δC 144.3 and 152.0, respectively.
Part 2: (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone
This derivative features a saturated and stereochemically defined cyclohexene ring fused to the pyranone core. It has been isolated from Aquilaria sinensis.
Mass Spectrometry (MS) Data
Expert Insight: The detection of a sodium adduct [M+Na]⁺ is common in positive ion mode ESI-MS. The molecular formula indicates the addition of four hydrogen atoms and one oxygen atom compared to the aromatic analogue, consistent with the saturation and additional hydroxyl group in the tetrahydrochromone ring. Isomers of this compound have also been identified with a molecular ion at m/z 303 (C17H18O5)[2].
Infrared (IR) Spectroscopy Data
-
Hydroxy Groups: A broad absorption around 3406 cm⁻¹ indicates the presence of O-H stretching.[2]
-
α,β-Unsaturated Carbonyl: An absorption at 1658 cm⁻¹ is assigned to the C=O stretching of the chromone ring.[2]
-
Monosubstituted Phenyl Ring: Absorptions at 1601, 1448, and 701 cm⁻¹ are characteristic of the phenethyl moiety.[2]
Expert Insight: The IR data corroborates the presence of the key functional groups. The slight shift in the carbonyl frequency compared to the fully aromatic chromone can be attributed to the altered electronic environment of the saturated ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The NMR data for this compound reveals a more complex spin system due to the stereocenters in the saturated ring. The following data is for a closely related analogue and highlights the key features.
Table 2: Key ¹H NMR Data Features for (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone [2]
| Proton | δH (ppm, mult., J in Hz) | Key Correlations |
| H-3 | ~6.0-6.2, s | HMBC to C-4a, C-8' |
| H-5 | Multiplets | HMBC to C-4, C-8a |
| H-6 | 4.11, ddd (J = 7.5, 5.0, 2.1) | COSY with H-5, H-7 |
| H-7 | 3.90, dd (J = 5.0, 2.1) | COSY with H-6, H-8 |
| H-8 | 4.50, d (J = 5.0) | COSY with H-7 |
| H₂-7' | Multiplets | HMBC to C-2, C-2', C-6' |
| H₂-8' | Multiplets | HMBC to C-1', C-3 |
| Phenyl | ~7.2-7.4, m |
Interpretation and Causality:
-
Saturated Ring Protons: The protons on the tetrahydro-ring (H-5 to H-8) appear as complex multiplets in the upfield region compared to the aromatic protons of the previous compound. The chemical shifts and coupling constants are crucial for determining the relative stereochemistry of the hydroxyl groups. For instance, the coupling constants for H-6, H-7, and H-8 are indicative of their spatial relationships.
-
Stereochemistry: The specific coupling constants (J values) between H-6, H-7, and H-8 were compared to those of a related compound with a known absolute configuration, suggesting a 6α-OH, 7α-OH, and 8β-OH configuration for a similar analogue. The absolute configuration of this compound was ultimately suggested based on its Electronic Circular Dichroism (ECD) spectrum.[2]
-
2D NMR: HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) are indispensable for assigning the complex proton and carbon signals in this molecule. For example, the HMBC correlation from H-3 to C-4a and C-8' helps to connect the pyranone ring to the phenethyl group.
Experimental Protocols
The following provides a generalized, yet detailed, methodology for the isolation and spectroscopic analysis of these chromone derivatives, based on established practices in the field.
Isolation of Chromone Derivatives
Caption: A typical workflow for the isolation of chromone derivatives from agarwood.
-
Extraction: The dried and powdered agarwood is exhaustively extracted with a polar solvent such as 95% ethanol at reflux.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning (e.g., with ethyl acetate) to separate compounds based on polarity.
-
Chromatography: The desired fraction is further purified using a combination of chromatographic techniques, such as silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) on a C18 column, to yield the pure compounds.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: 1-5 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., methanol-d₄, chloroform-d, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used for analysis.
-
Data Acquisition: A standard suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.
-
Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
-
Mass Spectrometry:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: Data is acquired in both positive and negative ion modes to obtain comprehensive information.
-
-
IR Spectroscopy:
-
Sample Preparation: The sample is prepared as a KBr pellet or as a thin film on a salt plate.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
Conclusion
The spectroscopic data presented in this guide provides a foundational understanding for the identification and characterization of 6,7-dihydroxy-2-(2-phenylethyl)chromone and (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone. The interplay of MS, IR, and advanced NMR techniques is essential for the unambiguous structural elucidation of these and related natural products. For researchers in drug development, a thorough grasp of this data is the first step towards understanding their structure-activity relationships and potential therapeutic applications.
References
An In-Depth Technical Guide to the Chemical Properties and Stability of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone
Introduction
6,7,8-Trihydroxy-2-(2-Phenethyl)chromone is a naturally occurring chromone derivative isolated from agarwood, the resinous heartwood of Aquilaria sinensis trees.[1][2] This class of compounds, known as 2-(2-phenylethyl)chromones (PECs), are key contributors to the characteristic fragrance and medicinal properties of agarwood.[2] Possessing a unique molecular architecture that combines a polyhydroxylated benzopyranone core with a phenethyl substituent, this molecule has garnered significant interest from the scientific community. Preliminary studies have highlighted its potential as an anti-inflammatory and neuroprotective agent, making it a promising candidate for further investigation in drug discovery and development.[1][3]
This technical guide provides a comprehensive overview of the chemical properties and stability profile of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for its analysis and handling. The insights and protocols herein are designed to facilitate robust and reliable scientific inquiry into this promising natural product.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and analytical method development.[4]
Molecular Structure and Key Functional Groups
The molecular structure of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone is characterized by a chromone (4H-1-benzopyran-4-one) scaffold. Key functional groups that dictate its chemical behavior include:
-
A vicinal trihydroxyl group on the benzene ring (positions 6, 7, and 8). This feature is critical to its antioxidant properties and susceptibility to oxidation. The electron-donating nature of these hydroxyl groups also influences the reactivity of the aromatic ring.
-
A phenethyl group at the 2-position of the pyran ring. This non-polar moiety contributes to the molecule's overall lipophilicity.
-
An α,β-unsaturated ketone within the pyran ring. This Michael acceptor system can be susceptible to nucleophilic attack and is a key chromophore for UV-Vis spectroscopic analysis.
Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₅ | [1] |
| Molecular Weight | 302.32 g/mol | [1] |
| Appearance | Expected to be a solid, potentially colored due to the chromone core. | General knowledge of chromones |
| Solubility | Predicted to have low aqueous solubility and good solubility in organic solvents like methanol, ethanol, and DMSO. | Inferred from structure |
| pKa | The phenolic hydroxyl groups are acidic and will have pKa values in the physiological range, influencing solubility and ionization state at different pH values. | General knowledge of phenols |
Analytical Characterization
Robust analytical methods are essential for the unambiguous identification, quantification, and purity assessment of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone. A multi-technique approach is recommended for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for the separation and quantification of 2-(2-phenylethyl)chromones.[5][6] A stability-indicating HPLC method is crucial for separating the intact drug from its potential degradation products.
Rationale for Method Design:
A reversed-phase C18 column is the stationary phase of choice due to the moderate polarity of the analyte.[5][6] The mobile phase typically consists of a mixture of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). The addition of a small amount of acid, such as formic acid, to the aqueous phase is critical for protonating the phenolic hydroxyl groups, which suppresses their ionization and leads to sharper, more symmetrical peaks.[5][6] A gradient elution is often employed to ensure adequate separation of the parent compound from both early-eluting polar degradants and late-eluting non-polar impurities.
Proposed Stability-Indicating HPLC Method:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 150 mm, 1.7 µm) or equivalent.[5][6]
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone and its degradation products.[7] Electrospray ionization (ESI) in positive ion mode is typically used for chromones.
Expected Fragmentation Pattern:
The fragmentation of 2-(2-phenylethyl)chromones is well-characterized.[7][8][9] Key fragmentation pathways include:
-
Cleavage of the CH₂–CH₂ bond between the chromone core and the phenyl group, leading to characteristic fragment ions.
-
Successive neutral losses of water (H₂O) and carbon monoxide (CO) from the chromone ring, especially in tetrahydro-derivatives.[7]
-
Retro-Diels-Alder (RDA) fragmentation of the pyran ring.
The presence of the trihydroxy substitution pattern will also influence the fragmentation, with characteristic losses of water molecules. High-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap analyzer, is essential for determining the elemental composition of the parent ion and its fragments, which is critical for identifying unknown degradation products.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural confirmation of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone. A suite of 1D and 2D NMR experiments is required for complete assignment of all proton (¹H) and carbon (¹³C) signals.
Key NMR Experiments and Expected Observations:
-
¹H NMR: Will reveal the number of different types of protons and their splitting patterns, providing information on the connectivity of the molecule. Key signals will include those for the aromatic protons on both the chromone and phenethyl rings, the olefinic proton of the pyran ring, and the methylene protons of the phenethyl group.[10]
-
¹³C NMR: Will show the number of chemically distinct carbon atoms. The chemical shifts will be indicative of the functional groups present (e.g., carbonyl, aromatic, olefinic, aliphatic carbons).[10]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the spin systems within the molecule.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the molecular skeleton.[10]
-
Stability Profile and Forced Degradation Studies
Forced degradation studies are a regulatory requirement and a critical component of drug development.[11][12] They are designed to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability, establishing degradation pathways, and developing stability-indicating analytical methods.[11][12]
Logical Flow of Forced Degradation Studies:
Caption: Workflow for forced degradation studies of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone.
Hydrolytic Stability
-
Acidic Conditions: Refluxing the compound in 0.1 M hydrochloric acid at 80°C is a standard starting point.[13] The α,β-unsaturated ketone system may be susceptible to acid-catalyzed reactions.
-
Basic Conditions: Treatment with 0.1 M sodium hydroxide at a milder temperature, such as 60°C, is recommended.[13] The phenolic hydroxyl groups will be deprotonated, which can increase the electron density of the aromatic ring and potentially facilitate its opening or other rearrangements.
-
Neutral Conditions: Refluxing in water can provide a baseline for hydrolytic stability.
Oxidative Stability
The vicinal trihydroxy substitution makes 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone particularly susceptible to oxidation.
-
Protocol: A solution of the compound should be treated with 3% hydrogen peroxide at room temperature.[14] The reaction should be monitored closely as oxidation of polyhydroxylated aromatic compounds can be rapid. The hydroxyl groups are likely to be oxidized to quinone-type structures.[14]
Thermal Stability
-
Protocol: The solid compound and a solution in a relevant solvent should be exposed to elevated temperatures (e.g., 80°C). This will assess the potential for thermally induced degradation, which is important for determining appropriate manufacturing and storage conditions.
Photostability
-
Protocol: The compound, both in solid form and in solution, should be exposed to light under conditions specified in ICH guideline Q1B. This involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps. The chromone core is a known chromophore and is likely to absorb UV radiation, potentially leading to photodegradation reactions such as dimerization or rearrangement.[15]
Experimental Protocols
Protocol for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
-
Heat the mixture in a water bath at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.2 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
-
Keep the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with 0.2 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
-
Keep the solution at room temperature for 1 hour.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known quantity of the solid compound in an oven at 80°C for 24 hours.
-
Separately, heat a solution of the compound (1 mg/mL in methanol) at 80°C for 24 hours.
-
Prepare a 100 µg/mL solution of the stressed solid and dilute the stressed solution with the mobile phase.
-
-
Photodegradation:
-
Expose the solid compound and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Prepare a 100 µg/mL solution of the stressed solid and dilute the stressed solution with the mobile phase.
-
-
Analysis: Analyze all samples by the validated stability-indicating HPLC method.
Summary and Future Directions
6,7,8-Trihydroxy-2-(2-Phenethyl)chromone is a natural product with significant therapeutic potential. This guide has outlined its key chemical properties and provided a framework for its comprehensive analytical characterization and stability assessment. The proposed methodologies, grounded in established scientific principles and regulatory expectations, provide a solid foundation for advancing the research and development of this compound.
Future work should focus on the isolation and structural elucidation of the degradation products formed under various stress conditions. This will provide a complete picture of the compound's stability and degradation pathways. Furthermore, understanding the impact of these degradation products on the biological activity and toxicity of the parent compound will be crucial for its progression as a potential drug candidate.
References
- 1. In-depth characterization of minor 2-(2-phenylethyl)chromone oligomers from Chinese agarwood by integrating offline two-dimensional liquid chromatography and hybrid ion trap time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]
- 6. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation of protonated 2-(2-phenylethyl)chromones from agarwood: the diagnostic role of ion/neutral complexes as reactive intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. rjptonline.org [rjptonline.org]
- 14. Degradation of phenolic compounds with hydrogen peroxide catalyzed by enzyme from Serratia marcescens AB 90027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photodimerization of chromone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Therapeutic Promise of Agarwood's Chromone Derivatives: A Technical Guide to Their Biological Activities
Introduction: Unveiling the Pharmacological Potential of a Resinous Treasure
Agarwood, the fragrant resinous heartwood produced by trees of the Aquilaria genus, has been a cornerstone of traditional medicine for centuries, prized for its purported sedative, analgesic, and anti-inflammatory properties.[1] Modern phytochemical investigations have unveiled a rich and diverse chemical landscape within this precious resource, with two classes of compounds emerging as predominant constituents: sesquiterpenes and 2-(2-phenylethyl)chromone derivatives.[2] The latter, a group of phenolic compounds, are increasingly recognized as the primary drivers of agarwood's multifaceted pharmacological effects.[3][4]
This in-depth technical guide provides a comprehensive exploration of the biological activities of chromone derivatives isolated from agarwood. Designed for researchers, scientists, and drug development professionals, this document delves into the anti-inflammatory, anticancer, and neuroprotective properties of these fascinating molecules. We will dissect the underlying molecular mechanisms, present key quantitative data, and provide detailed, field-proven experimental protocols to empower further investigation and therapeutic development.
A Universe of Chromones: Structural Diversity and Biological Significance
The 2-(2-phenylethyl)chromones (PECs) are the characteristic and most abundant type of chromones found in agarwood.[5] Their basic structure consists of a chromone core with a 2-phenylethyl substituent at the C-2 position. The remarkable diversity within this class of compounds arises from variations in the substitution patterns on both the chromone and the phenylethyl moieties. This structural heterogeneity is a key determinant of their wide-ranging biological activities.[6]
Major subclasses of 2-(2-phenylethyl)chromones identified in agarwood include:
-
Flindersia-type 2-(2-phenylethyl)chromones (FTPECs): A large and diverse group often associated with significant bioactivity.
-
5,6,7,8-Tetrahydro-2-(2-phenylethyl)chromones (THPECs): Characterized by a saturated A-ring, these compounds have demonstrated notable anti-inflammatory and other pharmacological effects.[7]
-
Epoxy- and Diepoxy-2-(2-phenylethyl)chromones: The presence of epoxide rings on the A-ring influences the molecule's reactivity and biological profile.[4]
The following sections will explore the specific biological activities attributed to these and other chromone derivatives from agarwood, elucidating the molecular pathways they modulate.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key pathological driver of numerous diseases. Chromone derivatives from agarwood have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators.[7][8][9][10]
Mechanism of Action: Inhibition of the NF-κB and MAPK Signaling Pathways
A central mechanism by which agarwood chromones exert their anti-inflammatory effects is by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11] In response to inflammatory stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, these pathways become activated, leading to the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[4][12]
Several 2-(2-phenylethyl)chromone derivatives have been shown to significantly inhibit the production of NO in LPS-stimulated RAW 264.7 macrophage cells.[7][8][10] This inhibition is often attributed to the suppression of inducible nitric oxide synthase (iNOS) expression, an enzyme regulated by NF-κB. Furthermore, some chromones have been observed to inhibit the phosphorylation of key proteins in the MAPK cascade, such as ERK1/2, thereby dampening the inflammatory response.[11]
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of various chromone derivatives has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) for NO production being a common metric.
| Compound/Derivative Class | Specific Compound (if applicable) | Assay System | IC50 (µM) | Reference |
| 2-(2-phenylethyl)chromone-sesquiterpene hybrid | Aquisinenin G | LPS-stimulated RAW264.7 cells | 22.31 ± 0.42 | [13] |
| 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone | (5S,6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone | LPS-stimulated RAW264.7 cells | 3.46 | [7] |
| 2-(2-phenylethyl)chromone dimer | - | LPS-stimulated RAW264.7 cells | 7.0-12.0 | [10] |
| 2-(2-phenylethyl)chromone derivative | 5-Hydroxy-7-methoxy-2-[2-(4′-methoxyphenyl)ethyl]chromone | LPS-stimulated RAW 264.7 cells | 4.6 | [14] |
| 2-(2-phenylethyl)chromone derivative | 7-Hydroxy-6-methoxy-2-(2-phenylethyl)chromone | fMLP-induced human neutrophils | 3.91 ± 0.87 | [9] |
| 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone | (5S,6R,7S,8R)-5,8-dichloro-6,7-dihydroxy-2-[2-(4'-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromone | LPS-stimulated RAW 264.7 cells | 5.54 | [15] |
Anticancer Activity: A Multi-pronged Attack on Malignancy
The discovery of novel anticancer agents from natural products is a critical area of drug development.[16] Chromone derivatives from agarwood have emerged as promising candidates, exhibiting cytotoxic effects against a range of human cancer cell lines.[2][13][17][18][19]
Mechanism of Action: Induction of Apoptosis
A key mechanism underlying the anticancer activity of agarwood chromones is the induction of apoptosis, or programmed cell death.[18] Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.[20][21][22] Studies have shown that agarwood extracts can upregulate the expression of pro-apoptotic genes and downregulate anti-apoptotic genes in cancer cells.[18]
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of agarwood chromones have been evaluated against various cancer cell lines using the MTT assay, which measures cell viability.
| Compound/Derivative Class | Specific Compound (if applicable) | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-phenylethyl)chromone-sesquiterpene hybrid | Aquisinenin G | K562 (Leukemia) | 72.37 ± 0.20 | [13] |
| BEL-7402 (Hepatoma) | 61.47 ± 0.22 | [13] | ||
| 2-(2-phenylethyl)chromone derivative | 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | K562 (Leukemia) | 8.36 | [17] |
| BEL-7402 (Hepatoma) | 5.76 | [17] | ||
| Flavonoid-2-(2-phenylethyl)chromone | - | Various human cancer cell lines | 13.40 - 28.96 | [18] |
| 2-(2-phenylethyl)chromone derivative | - | SMMC-7721, MGC-803, OV-90 | 18.82 - 37.95 µg/ml | [19] |
Neuroprotective Effects: Shielding Neurons from Damage
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Oxidative stress is a major contributor to this neuronal damage. Emerging evidence suggests that chromone derivatives from agarwood possess significant neuroprotective properties.[3][13]
Mechanism of Action: Attenuation of Oxidative Stress
The neuroprotective effects of agarwood chromones are largely attributed to their ability to mitigate oxidative stress.[23] In vitro studies using neuronal cell lines such as SH-SY5Y and PC12 have shown that pretreatment with certain chromone derivatives can protect these cells from damage induced by oxidizing agents like hydrogen peroxide (H₂O₂).[13][24] This protection is manifested as an increase in cell viability and a reduction in the production of reactive oxygen species (ROS).[23] The underlying mechanism is thought to involve the upregulation of endogenous antioxidant enzymes and the scavenging of free radicals.
Experimental Evidence of Neuroprotection
Studies on human neuroblastoma SH-SY5Y cells have demonstrated that certain 2-(2-phenylethyl)chromone-sesquiterpene hybrids can significantly enhance cell viability in the presence of H₂O₂-induced stress.[13] For instance, at concentrations ranging from 12.5 to 100 µM, these compounds have been shown to improve cell viability from approximately 59% in the control group to over 70-75%.[13]
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research into the biological activities of agarwood chromones, this section provides detailed, step-by-step protocols for key in vitro assays.
Protocol 1: Assessment of Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (agarwood chromone derivatives) dissolved in DMSO
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in serum-free DMEM. The final DMSO concentration should not exceed 0.1%. After 24 hours, remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to each well, except for the vehicle control wells. Incubate for another 24 hours.
-
Griess Assay:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite in the samples using the standard curve. The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100.
Protocol 2: Assessment of Anticancer Activity - MTT Cell Viability Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of agarwood chromones on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium appropriate for the cell line
-
Test compounds (agarwood chromone derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as: (Absorbance of treated sample / Absorbance of vehicle control) x 100. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.
Protocol 3: Assessment of Neuroprotective Activity - H₂O₂-Induced Oxidative Stress Assay
This protocol outlines a method to evaluate the neuroprotective effects of agarwood chromones against hydrogen peroxide-induced oxidative stress in SH-SY5Y or PC12 cells.
Materials:
-
SH-SY5Y or PC12 neuronal cell line
-
Appropriate complete cell culture medium (e.g., DMEM/F12 for SH-SY5Y)
-
Test compounds (agarwood chromone derivatives) dissolved in DMSO
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere and differentiate if necessary (e.g., by treating PC12 cells with Nerve Growth Factor).
-
Compound Pre-treatment: Prepare dilutions of the test compounds in serum-free medium. Replace the culture medium with the compound dilutions and incubate for a pre-treatment period (e.g., 2-4 hours).
-
Oxidative Stress Induction: Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (this concentration should be predetermined for the specific cell line, e.g., 100-200 µM). Incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. An increase in cell viability in the compound-pretreated, H₂O₂-exposed groups compared to the H₂O₂-only group indicates a neuroprotective effect.
Conclusion and Future Perspectives
The chromone derivatives isolated from agarwood represent a rich and largely untapped source of novel therapeutic agents. Their demonstrated anti-inflammatory, anticancer, and neuroprotective activities, coupled with their diverse chemical structures, make them compelling candidates for drug discovery and development. The structure-activity relationship studies, though still in their early stages, suggest that specific substitutions on the chromone core can significantly influence their biological potency.[6][11]
Future research should focus on several key areas. A more comprehensive elucidation of the structure-activity relationships will be crucial for the rational design of more potent and selective analogs. In vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. Furthermore, exploring the synergistic effects of different chromone derivatives, as well as their interactions with other bioactive compounds in agarwood, could lead to the development of highly effective multi-target therapies. The continued investigation of these remarkable natural products holds immense promise for addressing some of the most pressing challenges in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical profiling and cytotoxicity screening of agarwood essential oil (Aquilaria sinensis) in brine shrimp nauplii and cancer cell lines | PLOS One [journals.plos.org]
- 3. Characterization and Analysis of 2-(2-Phenylethyl)chromone Derivatives and Sesquiterpenoids from Agarwood of Four “Qi-Nan” Clones (Aquilaria sinensis) with Different Induction Times [mdpi.com]
- 4. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory Dimeric 2-(2-Phenylethyl)chromones from the Resinous Wood of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. traditionalmedicines.org [traditionalmedicines.org]
- 12. 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Anti-inflammatory 5,6,7,8-tetrahydro-2-(2-phenylethyl) chromone derivatives from the stems of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Seven new 2-(2-phenethyl)chromone derivatives from agarwood of Aquilaria walla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New 2-(2-phenylethyl)chromone derivatives from agarwood and their inhibitory effects on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. abeomics.com [abeomics.com]
- 23. Neuroprotective Effects of a New Derivative of Chlojaponilactone B against Oxidative Damaged Induced by Hydrogen Peroxide in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro neuroprotective potential of the monoterpenes α-pinene and 1,8-cineole against H2O2-induced oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Therapeutic Potential of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone and its Congeners
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the emerging therapeutic potential of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone and the broader class of 2-(2-phenylethyl)chromone derivatives. Drawing from current scientific literature, this document will delve into the chemical properties, known biological activities, and the mechanistic underpinnings of these compounds, with a focus on their anti-inflammatory and neuroprotective effects. Detailed experimental protocols are provided to facilitate further research and validation in the field.
Introduction to 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone
6,7,8-Trihydroxy-2-(2-Phenethyl)chromone is a member of the 2-(2-phenylethyl)chromones (PECs), a class of naturally occurring compounds predominantly found in agarwood, the resinous heartwood of Aquilaria species.[1][2] The core structure of PECs consists of a chromone backbone substituted with a phenylethyl group at the C-2 position. Variations in the hydroxylation and methoxylation patterns on both the chromone and phenylethyl moieties give rise to a wide array of derivatives with diverse biological activities.[2]
The specific compound, 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone, has the following chemical properties:
| Property | Value |
| Molecular Formula | C₁₇H₁₈O₅ |
| Molecular Weight | 302.32 g/mol |
While this specific trihydroxy derivative has been isolated, current research on its individual bioactivity is limited. A notable study by Zhang et al. (2022) which isolated this compound did not report significant anti-inflammatory activity for it, while other PEC derivatives in the same study showed potent inhibitory effects on nitric oxide production.[1][3] This underscores the importance of exploring the structure-activity relationships within the broader class of PECs to identify the most promising therapeutic candidates.
Therapeutic Potential of 2-(2-Phenylethyl)chromone Derivatives
The therapeutic potential of PECs has been primarily investigated in the areas of inflammation and neuroprotection.
Anti-inflammatory Effects
A significant body of research points to the anti-inflammatory properties of various PEC derivatives. The primary mechanism identified is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.[4][5][6] Overproduction of NO is a hallmark of inflammatory conditions, and its inhibition is a key target for anti-inflammatory drug development.
Several PECs have demonstrated potent NO inhibition with IC₅₀ values in the low micromolar range.[4][6] For instance, certain dimeric 2-(2-phenylethyl)chromones have shown IC₅₀ values between 7.0 and 12.0 μM.[4] Another study reported IC₅₀ values in the range of 1.6-7.3 μM for different PEC derivatives.[6]
The anti-inflammatory action of some PECs is also attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. Its inhibition by PECs suggests a broader modulatory effect on the inflammatory cascade.
It is noteworthy that many of these studies also report low cytotoxicity of the active PECs in RAW 264.7 cells, indicating a favorable therapeutic window.[7][8]
Neuroprotective Effects
Emerging evidence suggests that PECs may also possess significant neuroprotective properties. Studies have shown that certain derivatives can protect neuronal cells from damage induced by neurotoxic stimuli such as glutamate and corticosterone.[9][10]
One study found that a specific PEC derivative demonstrated significant neuroprotective activity against both glutamate- and corticosterone-induced neurotoxicity in PC12 pheochromocytoma and human U251 glioma cells at a concentration of 10 μM.[9] Another research highlighted that at concentrations ranging from 5 to 40 μM, certain PECs showed significant protective effects against corticosterone-induced injury in PC12 cells.[10] The proposed mechanisms for these neuroprotective effects are still under investigation but may involve antioxidant and anti-inflammatory pathways.
Experimental Protocols
To facilitate further investigation into the therapeutic potential of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone and its congeners, the following detailed experimental protocols are provided.
In Vitro Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Cells
This protocol outlines the procedure to determine the inhibitory effect of a test compound on NO production in macrophage cells.
Workflow Diagram:
Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the test compound in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
LPS Stimulation: After the 24-hour incubation, replace the medium with fresh medium containing the test compound at various concentrations. After 1 hour of pre-treatment with the compound, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include a vehicle control group (DMSO + LPS) and a negative control group (medium only).
-
Incubation: Incubate the plate for another 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) using non-linear regression analysis.
In Vitro Neuroprotection Assay: Corticosterone-induced PC12 Cell Injury Model
This protocol details a method to assess the neuroprotective effects of a compound against corticosterone-induced cell damage.
Workflow Diagram:
References
- 1. Seven new 2-(2-phenylethyl) chromone derivatives from agarwood of Aquilaria agallocha with inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Dimeric 2-(2-Phenylethyl)chromones from the Resinous Wood of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones from agarwood of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(2-phenylethyl)chromones from Chinese eaglewood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Five new 2-(2-phenylethyl)chromone derivatives and three new sesquiterpenoids from the heartwood of Aquilaria sinensis, an aromatic medicine in China - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone
Abstract
This technical guide provides a comprehensive framework for the investigation of the anti-inflammatory properties of the novel chromone derivative, 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone. Chromones, a class of oxygen-containing heterocyclic compounds, are known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] This document outlines a structured approach for researchers, scientists, and drug development professionals to elucidate the therapeutic potential of this specific compound. The guide details proposed mechanisms of action, robust in vitro and in vivo experimental protocols, and data interpretation strategies. By leveraging established methodologies for analogous compounds, this whitepaper serves as a foundational resource for the systematic evaluation of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone as a potential anti-inflammatory agent.
Introduction: The Therapeutic Promise of Chromone Scaffolds
Chromones are a significant class of naturally occurring compounds, with a benzopyran-4-one core structure, that have garnered considerable interest in medicinal chemistry.[1] Their derivatives are known to exhibit diverse biological activities, making them privileged scaffolds in drug discovery.[1][2] Notably, 2-(2-phenylethyl)chromones are characteristic constituents of agarwood and have demonstrated anti-inflammatory, antiviral, and antidiabetic properties.[3][4][5]
The specific compound, 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone, has been identified as a chromone derivative with potential anti-inflammatory effects.[6] While detailed studies on this particular molecule are emerging, its structural features—a chromone backbone with multiple hydroxyl groups and a phenethyl moiety—suggest a strong potential for modulating inflammatory pathways. Hydroxylated polyphenols, such as flavonoids which share structural similarities with chromones, are well-documented for their anti-inflammatory capabilities.[7][8] These compounds often exert their effects by inhibiting pro-inflammatory enzymes and modulating key signaling cascades.[7][8][9]
This guide will therefore explore the hypothetical anti-inflammatory mechanisms of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone and provide a detailed roadmap for its preclinical evaluation.
Postulated Mechanisms of Anti-inflammatory Action
Based on the known activities of structurally related chromones and flavonoids, 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of inflammatory mediators.
Inhibition of Pro-inflammatory Mediators
A primary mechanism is likely the suppression of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines. Many flavonoids and chromone derivatives have been shown to inhibit the enzymes responsible for their production, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][9][10]
Modulation of Intracellular Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated by its interaction with critical intracellular signaling cascades that regulate the inflammatory response.
The NF-κB pathway is a pivotal regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[13][14] It is postulated that 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone may inhibit this pathway by preventing IκB degradation or blocking NF-κB nuclear translocation.
Figure 1: Postulated inhibition of the NF-κB signaling pathway.
The MAPK family of proteins, including p38, JNK, and ERK, are key players in the inflammatory response.[15][16] These kinases are activated by a variety of inflammatory stimuli and in turn regulate the production of inflammatory cytokines and mediators.[15][17][18] Inhibition of MAPK phosphorylation is a common mechanism for anti-inflammatory compounds.[10]
Figure 2: Proposed inhibition of the MAPK signaling cascade.
In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach to in vitro screening is recommended to efficiently assess the anti-inflammatory potential of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone.[19]
Cell-based Assays
Prior to evaluating anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compound.
-
Protocol:
-
Seed RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in 96-well plates.
-
Treat cells with a serial dilution of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone for 24 hours.
-
Assess cell viability using an MTT or CCK-8 assay.[10]
-
Determine the maximum non-toxic concentration for subsequent experiments.
-
This assay measures the inhibition of NO, a key inflammatory mediator.[20]
-
Protocol:
-
Pre-treat RAW 264.7 cells with non-toxic concentrations of the compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce inflammation.[21]
-
Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.[22]
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
-
Quantification of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β provides insight into the compound's immunomodulatory effects.
-
Protocol:
-
Following the same treatment and stimulation protocol as the NO assay, collect the cell culture supernatant.
-
Measure the concentration of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]
-
Molecular Mechanism Assays
This technique is used to investigate the compound's effect on the phosphorylation status of key signaling proteins.
-
Protocol:
-
Treat and stimulate cells as previously described.
-
Lyse the cells and separate protein extracts via SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands.
-
Quantify band intensity to determine the extent of protein phosphorylation.
-
This method visualizes the nuclear translocation of NF-κB.
-
Protocol:
-
Grow cells on coverslips and treat with the compound and LPS.
-
Fix and permeabilize the cells.
-
Incubate with an antibody against the p65 subunit of NF-κB.
-
Use a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Visualize the subcellular localization of p65 using fluorescence microscopy.
-
In Vivo Assessment of Anti-inflammatory Efficacy
Promising in vitro results should be followed by in vivo studies to confirm the anti-inflammatory activity in a whole-organism context.[19]
Acute Inflammation Models
This is a widely used and reproducible model for screening acute anti-inflammatory drugs.[23][24]
-
Protocol:
-
Administer 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone orally or intraperitoneally to rodents.
-
After a set pre-treatment time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar surface of the right hind paw.[23]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.[23][25]
-
Calculate the percentage of edema inhibition compared to the vehicle-treated control group.
-
Systemic Inflammation Models
This model mimics the systemic inflammatory response seen in sepsis.[26]
-
Protocol:
-
Pre-treat mice with the test compound.
-
Administer a lethal or sub-lethal dose of LPS intraperitoneally.
-
Monitor survival rates over a defined period.
-
Collect blood samples to measure systemic levels of pro-inflammatory cytokines (TNF-α, IL-6) via ELISA.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: In Vitro Anti-inflammatory Activity of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone
| Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Positive Control |
Positive Control: e.g., Dexamethasone or Indomethacin
Table 2: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema (mL) at 3h | Edema Inhibition (%) |
| Vehicle Control | - | - | |
| Compound | 10 | ||
| Compound | 25 | ||
| Compound | 50 | ||
| Positive Control |
Positive Control: e.g., Indomethacin (10 mg/kg)
Conclusion and Future Directions
This technical guide provides a robust framework for the comprehensive evaluation of the anti-inflammatory properties of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone. The proposed experiments will elucidate its mechanism of action and establish its efficacy in preclinical models of inflammation. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, paving the way for its potential development as a novel anti-inflammatory therapeutic agent. Further research could also explore the synthesis of analogues to establish structure-activity relationships and optimize its pharmacological properties.[27][28]
References
- 1. ijrar.org [ijrar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory Plant Flavonoids and Cellular Action Mechanisms [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. synapse.koreamed.org [synapse.koreamed.org]
- 18. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 19. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 27. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Discovery of Novel 2-(2-phenylethyl)chromones from Aquilaria Species
Abstract
The resinous heartwood of Aquilaria species, known as agarwood, is a revered natural product, prized for both its unique fragrance and its extensive use in traditional medicine.[1][2] The primary bioactive and aromatic constituents responsible for its value are 2-(2-phenylethyl)chromones (PECs) and sesquiterpenoids.[1][3][4] PECs, in particular, represent a structurally diverse class of compounds that have garnered significant scientific attention for their broad spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, cytotoxic, and α-glucosidase inhibitory effects.[1][5][6][7] This guide provides an in-depth, field-proven methodology for the discovery, isolation, and characterization of novel PECs from Aquilaria. It is designed for researchers, natural product chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a comprehensive and reproducible research strategy.
Introduction: The Chemical Richness of Agarwood
Agarwood formation is a pathological response to stress, such as microbial infection or physical injury, in trees of the Aquilaria and Gyrinops genera.[2] This process triggers a complex biosynthetic cascade, leading to the accumulation of a rich array of secondary metabolites.[1] Among these, 2-(2-phenylethyl)chromones are considered diagnostic chemical markers for agarwood.[8]
The structural diversity of PECs is vast, arising from variations in the substitution patterns on both the chromone and phenylethyl moieties, as well as the formation of complex derivatives. They are broadly categorized into several types:
-
Flindersia-type (FTPECs): The most common class, featuring the basic 2-(2-phenylethyl)chromone skeleton.[1][9]
-
5,6,7,8-Tetrahydro-type (THPECs): Characterized by a saturated A-ring on the chromone nucleus.[10][11]
-
Epoxy and Diepoxy-types (EPECs & DEPECs): Featuring one or two epoxide rings on the A-ring, these compounds represent further oxidative modifications.[11][12][13]
-
Oligomers and Hybrids: Recent discoveries have unveiled complex dimeric and trimeric PECs, as well as hybrids formed with sesquiterpenes, showcasing the remarkable biosynthetic plasticity of Aquilaria.[6][10][14][15]
The continual discovery of novel PECs with unique structural features underscores the potential of agarwood as a source for new therapeutic leads. This guide outlines a systematic workflow to unlock that potential.
Strategic Framework for Novel PEC Discovery
A successful discovery campaign hinges on a well-defined strategy that integrates modern analytical techniques with classical phytochemical methods. The traditional approach of blind, bulk fractionation is inefficient. A targeted, data-driven strategy is superior, maximizing the probability of isolating novel compounds.
Source Material Selection
The choice of plant material is a critical first step. Both wild and artificially induced agarwood are valuable sources. Artificially induced agarwood, created through techniques like physical holing or microbial inoculation, offers a more sustainable and often chemically rich source of PECs.[5][8] Furthermore, the chemical profile, including the relative abundance and types of PECs, can vary significantly between different Aquilaria species (e.g., A. sinensis, A. crassna, A. walla) and even with the duration of resin formation, providing diverse chemical spaces to explore.[3][12][15]
The Power of LC-MS-Guided Isolation
The cornerstone of a modern discovery workflow is the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to guide the fractionation process.[14][15]
Causality: This approach is chosen over older methods because it provides real-time chemical intelligence. By analyzing the crude extract and subsequent fractions with a high-resolution mass spectrometer (such as QTOF-MS), we can:
-
Profile the Chemical Landscape: Generate a comprehensive list of molecular formulas present in the extract.
-
Identify Known Compounds: Compare the detected masses and retention times against established databases of known PECs.
-
Target Novelty: Prioritize fractions containing masses that do not correspond to known compounds. This targeted approach saves significant time and resources by focusing purification efforts on the most promising fractions.
The workflow diagram below illustrates this targeted discovery process.
Core Experimental Protocols
The following sections provide detailed, self-validating protocols. The causality for each step is explained to provide a deeper understanding of the process.
Protocol 1: Extraction and Preliminary Fractionation
This protocol is designed to efficiently extract a broad range of PECs and perform an initial separation based on polarity.
Materials:
-
Dried, powdered agarwood from Aquilaria sinensis.
-
95% Ethanol (EtOH).
-
Ethyl acetate (EtOAc).
-
n-Butanol (n-BuOH).
-
Deionized water.
-
Rotary evaporator.
Procedure:
-
Extraction: Macerate 1 kg of powdered agarwood in 10 L of 95% EtOH at room temperature for 72 hours. Repeat this process three times.
-
Rationale: Ethanol is a versatile solvent capable of extracting compounds of a wide polarity range, including most PECs.[16] Maceration is a simple yet effective method for exhaustive extraction.
-
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 45°C to yield the crude extract.
-
Solvent Partitioning: Suspend the crude extract in 2 L of water and perform sequential liquid-liquid partitioning with equal volumes of EtOAc and then n-BuOH.
-
Rationale: This step separates the complex crude extract into fractions of decreasing polarity (EtOAc fraction contains less polar compounds, n-BuOH contains moderately polar compounds, and the final aqueous fraction contains the most polar compounds). Novel PECs are often found in the EtOAc and n-BuOH fractions.[5]
-
-
Drying: Concentrate each of the three fractions (EtOAc, n-BuOH, aqueous) to dryness in vacuo to yield the partitioned extracts for further purification.
Protocol 2: Multi-Column Chromatographic Isolation
This protocol uses a sequence of chromatographic techniques to isolate individual compounds from the prioritized fractions (e.g., the EtOAc extract).
Materials:
-
Silica gel (200-300 mesh).
-
Sephadex LH-20.
-
Solvents for mobile phase (e.g., n-hexane, EtOAc, chloroform, methanol).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade) with 0.1% formic acid.
Procedure:
-
Silica Gel Chromatography: Subject the EtOAc extract (e.g., 50 g) to a silica gel column. Elute with a gradient of n-hexane-EtOAc (from 100:0 to 0:100, v/v) followed by EtOAc-Methanol.
-
Rationale: Silica gel separates compounds primarily based on polarity. The gradient elution allows for the sequential separation of compounds, from non-polar to highly polar.
-
-
Fraction Pooling & LC-MS Analysis: Collect fractions (e.g., 500 mL each) and monitor by TLC. Pool fractions with similar TLC profiles. Analyze each pooled fraction by LC-MS to identify those containing the target novel masses.
-
Sephadex LH-20 Chromatography: Take a prioritized fraction (e.g., Fraction 5, 2 g) and further purify it on a Sephadex LH-20 column using a mobile phase like chloroform-methanol (1:1, v/v).
-
Rationale: Sephadex LH-20 is a size-exclusion and adsorption gel that is excellent for separating aromatic compounds like PECs and removing pigments or polymeric material.[17]
-
-
Final Purification by Prep-HPLC: Dissolve the resulting sub-fraction in methanol and purify using a Prep-HPLC system. A typical gradient might be 20-80% acetonitrile in water (containing 0.1% formic acid) over 40 minutes.
-
Rationale: Prep-HPLC offers the highest resolution and is the definitive step for obtaining compounds with >95% purity, which is essential for accurate structural elucidation and bioassays.
-
Protocol 3: Structural Elucidation of a Novel Compound
Once a pure compound is isolated, a suite of spectroscopic techniques is employed to determine its structure.
Methodology:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Provides the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the unambiguous determination of the molecular formula.[10][14]
-
1D Nuclear Magnetic Resonance (¹H and ¹³C NMR):
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling systems (e.g., H-5 coupled to H-6).[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and piecing together the molecular backbone.[10][18]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry of the molecule.[10]
-
-
Electronic Circular Dichroism (ECD): For chiral molecules, the experimental ECD spectrum is compared with quantum-chemically calculated spectra for possible stereoisomers. A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.[8][14]
Data Presentation: Newly Discovered PECs
The systematic application of the above workflow has led to the discovery of numerous novel PECs. A selection of recently identified compounds from Aquilaria species is summarized below.
| Compound Name/Identifier | Source Species | Molecular Formula | Key Structural Feature | Reference |
| Aquilasinenone A | A. sinensis | C₃₄H₃₂O₈ | Dimeric PEC with a single ether linkage | [14] |
| Aquisinenin G | A. sinensis | C₃₂H₄₀O₆ | PEC-sesquiterpene hybrid with an ester linkage | [6][10] |
| Aquilarisinolide | A. sinensis | C₁₄H₂₀O₃ | Novel sesquiterpenoid isolated alongside PECs | [18] |
| (Unnamed Dimer) | A. walla | C₃₄H₃₀O₉ | Flavonoid-PEC dimer | [15] |
| Aquilasinenone L | A. sinensis | C₃₅H₃₄O₁₀ | Dimeric PEC with a C8-O-C4" linkage | [8] |
| 7-hydroxy-2-[2-(3'-methoxy-4'-hydroxyphenyl)-ethyl]chromone | A. sinensis | C₁₈H₁₆O₅ | Novel monomeric FTPEC | [16] |
Bioactivity Evaluation: A Self-Validating Protocol
Discovering a novel structure is only part of the journey. Assessing its biological activity is critical for drug development professionals. Below is a standard protocol for evaluating the cytotoxic activity of newly isolated PECs.
Protocol 4: MTT Cytotoxicity Assay
Objective: To determine the concentration at which a novel compound inhibits the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., K562, BEL-7402, SGC-7901).[2][5]
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Novel PEC compound, dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
96-well microtiter plates.
-
Multiskan plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10⁴ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Add various concentrations of the novel PEC (e.g., 1 to 100 µM) to the wells. Include wells for a vehicle control (DMSO only) and a positive control (Cisplatin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Example Bioactivity Data:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 from A. walla | K562 | 13.40 | [15] |
| Compound 1 from A. walla | BEL-7402 | 16.52 | [15] |
| Compound 1 from G. salicifolia | K562 | 5.76 | [2] |
| Compound 12 from A. sinensis | SGC-7901 | weak activity | [5] |
| (Unnamed compounds) | SMMC-7721 | 18.82 - 37.95 µg/ml | [16] |
Biosynthetic Insights and Future Directions
Understanding the biosynthesis of PECs provides context for their structural diversity. The core C6-C5-C6 diarylpentanoid scaffold is formed by a unique Type III polyketide synthase (PKS), specifically a 2-(2-phenylethyl)chromone precursor synthase (PECPS).[9] This enzyme catalyzes the condensation of precursors like 4-hydroxyphenylpropionyl-CoA and malonyl-CoA.[9]
The basic PEC backbone is then elaborately decorated by a suite of tailoring enzymes, including cyclases, hydroxylases (cytochrome P450s), and O-methyltransferases (OMTs), leading to the vast chemical diversity observed in nature.[1]
The future of PEC discovery is bright. The integration of genomics and metabolomics will likely uncover novel biosynthetic genes and enzymes, enabling synthetic biology approaches to produce these valuable compounds. Furthermore, as analytical sensitivity improves, even more complex and trace-level oligomers and hybrids will be discovered, expanding the library of natural products available for screening and development into next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(2-Phenylethyl)chromone derivatives in artificial agarwood from Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation [mdpi.com]
- 11. In-depth characterization of minor 2-(2-phenylethyl)chromone oligomers from Chinese agarwood by integrating offline two-dimensional liquid chromatography and hybrid ion trap time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Seven new 2-(2-phenethyl)chromone derivatives from agarwood of Aquilaria walla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New 2-(2-phenylethyl)chromone derivatives from agarwood and their inhibitory effects on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sesquiterpenoids and 2-(2-Phenylethyl)chromone Derivatives from the Resinous Heartwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Resolution Profiling of 2-(2-Phenylethyl)chromones in Agarwood Using UPLC-ESI-QTOF-MS
Abstract
Agarwood, the treasured resinous heartwood from Aquilaria species, is renowned for its complex fragrance and use in traditional medicine. Its quality and value are intrinsically linked to its chemical composition, particularly the presence of a class of compounds known as 2-(2-phenylethyl)chromones (PECs). This application note presents a robust and sensitive method for the comprehensive analysis of PECs in agarwood extracts using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS). This high-resolution technique enables the confident identification and characterization of a wide array of PECs, providing a powerful tool for quality control, authentication, and metabolomic studies of agarwood.
Introduction: The Chemistry of a Precious Resource
Agarwood, or Chenxiang, forms in response to physical injury or microbial infection in trees of the Aquilaria genus.[1] The resulting resin is a complex matrix of sesquiterpenoids and phenolic compounds, with 2-(2-phenylethyl)chromones being principal aromatic constituents that significantly contribute to its therapeutic properties and commercial value.[1][2] PECs, especially highly oxidized derivatives, are considered key chemical markers for distinguishing high-quality agarwood.[3][4][5][6] Furthermore, the specific profile of these chromones can be used to differentiate between wild and cultivated agarwood, a crucial determination for conservation efforts under the Convention on the International Trade in Endangered Species (CITES).[3][5][6]
The structural diversity of PECs, which includes numerous isomers and derivatives with hydroxyl and/or methoxy substitutions, presents a significant analytical challenge.[4][7] Conventional analytical methods often lack the resolution and sensitivity to fully characterize this complex chemical landscape. UPLC-ESI-QTOF-MS technology provides an ideal solution.[8] UPLC offers superior chromatographic separation, while high-resolution QTOF-MS provides accurate mass measurements for both precursor and fragment ions, enabling precise elemental composition determination and structural elucidation.[8] This note details a comprehensive workflow, from sample preparation to data analysis, for the in-depth characterization of PECs in agarwood.
Principle of the UPLC-ESI-QTOF-MS Platform
The power of this analytical approach lies in the synergistic combination of three advanced technologies:
-
Ultra-Performance Liquid Chromatography (UPLC): Utilizes sub-2 µm particle columns to achieve higher resolution, speed, and sensitivity compared to traditional HPLC. This is critical for separating the many isomeric and structurally similar PECs present in a complex agarwood extract.
-
Electrospray Ionization (ESI): A soft ionization technique that generates intact protonated molecules (e.g., [M+H]⁺) from the analytes eluting from the UPLC column. This preserves the molecular weight information, which is the first step in identification.
-
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS): This hybrid mass analyzer offers high mass accuracy (typically <5 ppm) and high resolution. It allows for the precise determination of an ion's elemental formula. In MS/MS mode (or data-independent modes like MSᴱ), it fragments the precursor ions and accurately measures the masses of the resulting product ions, providing rich structural information.[8]
This combination allows for the confident identification of known PECs by matching accurate mass and retention time with standards or literature data, and the tentative identification of novel or unknown chromones through interpretation of their fragmentation patterns.[4]
Experimental Protocol
Sample Preparation: Extraction of Chromones
The goal of sample preparation is to efficiently extract PECs from the woody matrix while minimizing the co-extraction of interfering substances.
Protocol:
-
Homogenization: Grind dried agarwood samples into a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.
-
Extraction: Accurately weigh approximately 0.1 g of the powder into a centrifuge tube. Add 10 mL of 95% ethanol (or methanol).
-
Ultrasonication: Place the tube in an ultrasonic bath for 45-60 minutes at room temperature to facilitate cell wall disruption and solvent penetration.
-
Centrifugation & Filtration: Centrifuge the mixture at 4000 rpm for 10 minutes. Collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PTFE or nylon) into a UPLC vial for analysis.[9] This final filtration step is critical to remove particulates that could clog the UPLC system.
UPLC-ESI-QTOF-MS Analysis
The following parameters are a validated starting point and can be optimized for specific instruments and agarwood samples.
Instrumentation: A Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof Mass Spectrometer (or equivalent).
Table 1: UPLC-MS Analytical Conditions
| Parameter | Setting | Rationale |
| UPLC System | ||
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | C18 chemistry provides excellent retention and separation for the moderately polar PECs. The 1.7 µm particle size enables high-resolution separation. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the protonation of analytes for efficient positive mode ESI and improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent providing good elution strength for the compounds of interest. |
| Flow Rate | 0.3 mL/min | A typical flow rate for 2.1 mm ID columns, balancing analysis time and separation efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and efficiency. |
| Injection Volume | 1.0 µL | Small injection volumes are standard for UPLC to prevent column overloading and maintain peak sharpness. |
| Gradient Elution | See Table 2 below | A gradient is necessary to resolve the wide range of PECs with varying polarities in a reasonable timeframe. |
| QTOF-MS System | ||
| Ionization Mode | ESI Positive (ESI+) | PECs readily form stable [M+H]⁺ ions. |
| Mass Range | m/z 50 - 1200 | A wide range to capture all potential PEC monomers, dimers, and trimers.[3][4][5][6] |
| Capillary Voltage | 3.0 kV | Optimizes the electrospray process for efficient ion generation. |
| Cone Voltage | 40 V | A moderate voltage to facilitate ion transmission without causing significant in-source fragmentation. |
| Source Temp. | 130 °C | Helps in the desolvation process. |
| Desolvation Temp. | 500 °C | High temperature is required to efficiently evaporate the solvent from the ESI droplets.[10] |
| Desolvation Gas | Nitrogen, 750 L/hr | Assists in the desolvation process. |
| Acquisition Mode | MSᴱ (or Data-Dependent Acquisition, DDA) | MSᴱ allows for the collection of both precursor and fragment ion data across the full mass range in a single run, providing comprehensive data. |
Table 2: UPLC Gradient Elution Program
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 90 | 10 |
| 5.0 | 80 | 20 |
| 12.0 | 70 | 30 |
| 19.0 | 58 | 42 |
| 28.0 | 40 | 60 |
| 29.0 | 5 | 95 |
| 30.0 | 5 | 95 |
Note: A post-run equilibration step is required to return the column to initial conditions.
Workflow and Data Analysis
A systematic approach is essential for processing the rich dataset generated by UPLC-QTOF-MS.
Overall Experimental Workflow
The entire process from sample to result can be visualized as a streamlined workflow.
Compound Identification Strategy
The identification of PECs relies on a multi-faceted approach leveraging the high-resolution data.
-
Accurate Mass and Formula Generation: The accurate mass of the protonated molecule [M+H]⁺ is used to generate a list of possible elemental compositions. Given the typical structure of PECs (C, H, O), the correct formula can often be determined with high confidence.
-
Fragmentation Pattern Analysis: The high-energy MS/MS (or MSᴱ) data reveals the compound's fragmentation behavior. For PECs, the most characteristic fragmentation is the cleavage of the CH₂–CH₂ bond connecting the chromone and phenyl moieties.[4] This results in two key fragment types:
-
Chromone Moiety Ions (A): Fragments corresponding to the substituted chromone part (e.g., m/z 161, 177, 191 for different substitutions).[1]
-
Benzyl Moiety Ions (B): Fragments corresponding to the substituted benzyl part (e.g., m/z 91, 107, 121).[1][4] The presence of these diagnostic ions is a strong indicator of a PEC structure.
-
-
Database and Literature Comparison: The accurate mass, proposed formula, and fragmentation data are compared against scientific databases (e.g., PubChem, ChemSpider) and published literature on agarwood constituents to confirm the identity of known compounds.[4][5]
Expected Results & Discussion
The analysis of an agarwood extract will produce a complex Total Ion Chromatogram (TIC), with dozens of peaks corresponding to different PECs and other compounds. By applying the identification strategy described above, a detailed chemical profile can be constructed.
Table 3: Representative 2-(2-Phenylethyl)chromones Identified in Agarwood
| Tentative ID | Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2-(2-Phenylethyl)chromone[11] | C₁₇H₁₄O₂ | 251.1067 | 251.1065 | 160, 91 |
| 7-Hydroxy-2-(2-phenylethyl)chromone isomer[4] | C₁₇H₁₄O₃ | 267.0994 | 267.0991 | 192, 91 |
| 6-Methoxy-2-(2-phenylethyl)chromone[4] | C₁₈H₁₆O₃ | 281.1148 | 281.1150 | 190, 91 |
| 6,7-Dimethoxy-2-(2-phenylethyl)chromone[3] | C₁₉H₁₈O₄ | 311.1250 | 311.1253 | 221, 91 |
| Agarotetrol[4] | C₁₇H₁₈O₆ | 319.1176 | 319.1180 | 301, 283 (neutral losses) |
Note: The table shows examples. A typical analysis may identify over 100 different chromones.[3][4][5][6]
The high mass accuracy of the QTOF allows for the differentiation of compounds with very similar masses. For example, isomers such as those with a hydroxyl group on the chromone ring versus the phenyl ring can often be distinguished by their unique fragmentation patterns, although co-elution can still pose a challenge.[4] The relative abundance of specific PECs, particularly the highly oxidized 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones, can serve as a chemical fingerprint for quality assessment and origin tracing.[3][4][5]
Conclusion
The UPLC-ESI-QTOF-MS method detailed in this application note is a highly effective technique for the comprehensive profiling of 2-(2-phenylethyl)chromones in agarwood. The combination of high-resolution separation and high-resolution mass spectrometry provides unparalleled depth and accuracy for characterizing these key chemical markers. This workflow is an invaluable tool for researchers in natural products chemistry, drug development professionals investigating the bioactivity of agarwood, and regulatory bodies tasked with its quality control and authentication.
References
- 1. In-depth characterization of minor 2-(2-phenylethyl)chromone oligomers from Chinese agarwood by integrating offline two-dimensional liquid chromatography and hybrid ion trap time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of UHPLC-ESI-Q-TOF-MS to Identify Multiple Constituents in Processed Products of the Herbal Medicine Ligustri Lucidi Fructus | MDPI [mdpi.com]
- 9. Chemical Profiles of Cultivated Agarwood Induced by Different Techniques [mdpi.com]
- 10. UPLC–QToF–MS/MS screening and characterization of Symphorema polyandrum Wight and in vitro assessment of its antioxidant, anticancer, and anti-inflammatory potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(2-Phenylethyl)chromone | C17H14O2 | CID 441964 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone
Abstract
This document details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone. This chromone derivative, found in valued natural products like agarwood, has garnered significant interest for its anti-inflammatory properties[1][2]. The method described herein is designed for researchers, quality control analysts, and drug development professionals, offering a reliable protocol for assay and purity analysis. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring accuracy, precision, and linearity over a specified concentration range[3][4][5].
Introduction and Principle
This compound is a polyphenolic compound belonging to the chromone class, many of which are known for their diverse biological activities[6][7]. Accurate quantification is critical for pharmacological studies, standardization of herbal extracts, and quality control during drug manufacturing.
This method utilizes RP-HPLC with UV detection. The principle of separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The trihydroxy substitution on the chromone ring imparts significant polarity, while the phenethyl group adds hydrophobic character. By using a gradient elution with an acidified aqueous mobile phase and an organic modifier (acetonitrile), a sharp, symmetrical peak with excellent resolution can be achieved. The acidic modifier, typically formic acid, is crucial for suppressing the ionization of the phenolic hydroxyl groups, which ensures consistent retention and improved peak shape[8][9]. Quantification is performed by measuring the absorbance at a wavelength corresponding to the analyte's chromophore.
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Solvents:
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Ultrapure Water (18.2 MΩ·cm)
-
-
Reagents:
-
Formic Acid (LC-MS grade, ~99%)
-
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD)
-
Analytical balance (0.01 mg readability)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringes and 0.22 µm syringe filters (PTFE or nylon)
-
pH meter
-
Chromatographic Conditions
The following parameters were optimized to provide the best separation and peak shape for the target analyte.
| Parameter | Condition |
| HPLC Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Ultrapure Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column provides the necessary hydrophobic interaction for retaining the phenethyl chromone. A 250 mm length ensures high resolution.
-
Mobile Phase: Acetonitrile is chosen as the organic modifier for its low viscosity and UV cutoff. Formic acid acidifies the mobile phase to ensure the phenolic hydroxyls are protonated, leading to sharp, symmetrical peaks[8].
-
Gradient Elution: A gradient is necessary to elute the compound with a good peak shape in a reasonable time and to clean the column of any more hydrophobic impurities.
-
Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
-
Detection Wavelength: 254 nm is a common wavelength for aromatic compounds like chromones and provides excellent sensitivity[9][10].
Standard and Sample Preparation Protocol
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10.0 mg of this compound reference standard.
-
Transfer the standard to a 10.0 mL Class A volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8 °C and protected from light.
Calibration Standards (1-100 µg/mL)
-
Prepare a series of working standards by serial dilution of the stock solution with the mobile phase initial condition (80:20, Mobile Phase A:Mobile Phase B).
-
For example, to prepare a 100 µg/mL standard, pipette 1.0 mL of the stock solution into a 10.0 mL volumetric flask and dilute to volume with the mobile phase mixture.
-
Prepare at least five concentration levels to cover the desired linear range.
Sample Preparation
-
Accurately weigh the sample matrix (e.g., powdered extract, formulation).
-
Transfer to a suitable volumetric flask.
-
Add a known volume of methanol, ensuring the final concentration of the analyte falls within the calibration range.
-
Sonicate for 15-20 minutes to ensure complete extraction.
-
Dilute to volume with methanol and mix.
-
Centrifuge an aliquot of the extract at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection and quantification[3][5][11].
System Suitability Test (SST)
Before sample analysis, the chromatographic system's performance must be verified. This is done by injecting the standard solution (e.g., 50 µg/mL) five times. The acceptance criteria must be met before proceeding[12][13][14][15].
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity was determined by analyzing a blank (diluent), a placebo (sample matrix without the analyte), and a spiked sample. The chromatograms were compared to ensure no interfering peaks were present at the retention time of the analyte. The peak purity analysis using a DAD confirmed the homogeneity of the analyte peak.
Linearity and Range
Linearity was assessed using five calibration standards over the range of 1-100 µg/mL. The calibration curve was generated by plotting the peak area versus the concentration.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy was determined by the recovery method. A known amount of analyte was spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 98.0 - 102.0 | < 2.0 |
| 100% | 98.0 - 102.0 | < 2.0 |
| 120% | 98.0 - 102.0 | < 2.0 |
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution (100% level) were performed on the same day. The % RSD of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability test was performed by a different analyst on a different day using a different instrument.
| Precision Level | Acceptance Criteria (% RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
Visual Diagrams
Experimental Workflow```dot
Caption: Interrelation of key parameters in analytical method validation.
Conclusion
The developed RP-HPLC method provides a simple, precise, and accurate means for the quantification of this compound. The method is validated to meet the stringent requirements of the ICH guidelines, making it suitable for routine quality control and research applications. The comprehensive validation ensures that the results generated are reliable and reproducible.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. Buy 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone (EVT-12529693) [evitachem.com]
- 7. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. starodub.nl [starodub.nl]
- 12. m.youtube.com [m.youtube.com]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Protocol for isolating 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone from Aquilaria sinensis
Application Note & Protocol
Protocol for the Isolation of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone from Aquilaria sinensis
Abstract: This document provides a comprehensive, step-by-step protocol for the isolation and purification of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone, a bioactive chromone derivative, from the resinous heartwood of Aquilaria sinensis (Lour.) Gilg. This protocol is intended for researchers, natural product chemists, and drug development professionals. The methodology encompasses sample preparation, multi-step solvent extraction and fractionation, and final purification using preparative high-performance liquid chromatography (HPLC). The rationale behind each step is detailed to ensure both reproducibility and a deep understanding of the isolation strategy.
Introduction: The Significance of Aquilaria sinensis and its Chromones
Aquilaria sinensis, a tree native to Southeast Asia, is the source of agarwood, a highly prized resinous heartwood used for centuries in traditional medicine and perfumery.[1][2] The formation of agarwood is a response to physical injury or microbial infection, leading to the production of a complex array of secondary metabolites.[3] Among these, 2-(2-phenylethyl)chromones (PECs) are recognized as characteristic and principal bioactive constituents.[1][2][4]
The target compound, 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone , belongs to this family of chromones and is noted for its potential anti-inflammatory properties.[5][6] The isolation of such specific, often low-abundance, compounds from a complex natural matrix presents significant challenges. This protocol is designed to provide a robust and efficient workflow for obtaining this compound in high purity, suitable for further pharmacological and structural studies.
Pre-Extraction: Sourcing and Preparation of Plant Material
The quality and preparation of the starting material are critical for a successful isolation. The highest concentrations of 2-(2-phenylethyl)chromones are found in the resinous parts of the wood, which are visually darker and more fragrant.[3]
Protocol 2.1: Plant Material Preparation
-
Sourcing: Obtain high-quality, resinous agarwood from Aquilaria sinensis. The material should be properly authenticated to ensure species accuracy. A voucher specimen should be deposited in a recognized herbarium.[7]
-
Drying: The agarwood should be air-dried in a shaded, well-ventilated area until a constant weight is achieved. This prevents enzymatic degradation of the target compounds.
-
Pulverization: The dried agarwood is then crushed and pulverized into a coarse powder (approximately 20-40 mesh). This increases the surface area for efficient solvent extraction.
Extraction and Fractionation: From Crude Extract to Enriched Fractions
The isolation strategy follows a logical progression from a broad extraction of metabolites to a systematic fractionation based on polarity. This approach efficiently removes major interfering compounds like fats and highly polar substances, thereby enriching the target chromone in a specific fraction.
Solvent Extraction
The choice of solvent is dictated by the polarity of the target compound. Given the hydroxyl groups on the chromone, a moderately polar solvent like ethanol is effective.
Protocol 3.1: Hot Reflux Extraction
-
Extraction: The powdered A. sinensis (e.g., 1.0 kg) is subjected to hot reflux extraction with 95% ethanol (EtOH) (3 x 3.0 L, for 3 hours each).[7] This method is chosen over ultrasonic-assisted extraction for this class of compounds to ensure exhaustive extraction from the dense wood matrix.[3]
-
Concentration: The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude syrupy extract.
Liquid-Liquid Partitioning
This step aims to separate compounds based on their differential solubility in immiscible solvents, effectively "fractionating" the crude extract.
Protocol 3.2: Sequential Solvent Partitioning
-
Suspension: The crude extract is suspended in water (e.g., 3.0 L).[7]
-
Partitioning: The aqueous suspension is then sequentially partitioned with solvents of increasing polarity. A typical sequence would be:
-
Collection: Each solvent layer is collected and evaporated to dryness. The target compound, 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone, is expected to be concentrated in the Ethyl Acetate (EtOAc) fraction .[8]
Diagram 1: Overall Isolation Workflow
Caption: Workflow for isolating 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone.
Chromatographic Purification
The enriched EtOAc fraction is still a complex mixture. Multi-stage column chromatography is required to isolate the target compound.
Silica Gel Column Chromatography
This is a primary purification step based on adsorption chromatography, separating compounds by polarity.
Protocol 4.1: Silica Gel Fractionation
-
Column Packing: A silica gel column (200-300 mesh) is packed using a suitable solvent system, typically starting with a non-polar solvent like hexane or petroleum ether.[7]
-
Loading: The dried EtOAc fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.
-
Elution: A gradient elution is performed, gradually increasing the polarity of the mobile phase. A common gradient is Hexane-EtOAc, followed by EtOAc-Methanol (MeOH).[7]
-
Rationale: Less polar compounds will elute first with lower polarity solvents. As the solvent polarity increases, more polar compounds like the target trihydroxy-chromone will begin to elute.
-
-
Fraction Collection: Fractions are collected in regular volumes (e.g., 250 mL) and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
Sephadex LH-20 Chromatography
This step separates compounds primarily by size (size-exclusion chromatography) but also involves some partitioning effects. It is particularly effective for separating flavonoids and chromones from other phenolics.
Protocol 4.2: Size Exclusion Chromatography
-
Column Preparation: A Sephadex LH-20 column is swelled and packed using methanol as the eluent.[7]
-
Elution: The combined, enriched fractions from the silica gel column are dissolved in a minimal amount of methanol and loaded onto the Sephadex column.
-
Isocratic Elution: The column is eluted with 100% methanol.[7] Fractions are collected and monitored by TLC or analytical HPLC.
-
Rationale: This step helps to remove polymeric materials and other compounds with different molecular sizes, further purifying the target compound.
-
Final Purification: Preparative HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is the ultimate step for achieving high purity.[9][10] It offers high resolving power for separating structurally similar compounds.[11]
Protocol 5.1: Preparative HPLC
-
System: A preparative HPLC system equipped with a UV-Vis detector and a fraction collector is used.
-
Column: A C18 reversed-phase column is typically used for chromones.[7][12]
-
Mobile Phase: A gradient of acetonitrile (MeCN) and water (often with 0.1% formic acid to improve peak shape) is a common choice.
-
Method Development: An analytical HPLC method is first developed to determine the optimal separation conditions and the retention time of the target compound.
-
Scale-Up: The method is then scaled up to the preparative column.[13]
-
Injection & Collection: The semi-purified fraction from the Sephadex column is dissolved in the mobile phase, filtered, and injected. The fraction corresponding to the peak of the target compound is collected.
-
Purity Check: The purity of the collected fraction is confirmed by analytical HPLC.
Table 1: Illustrative Preparative HPLC Parameters
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 15.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
Structural Elucidation and Characterization
Once the compound is isolated with >95% purity, its identity must be unequivocally confirmed.
Protocol 6.1: Compound Identification
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and deduce the molecular formula (C17H18O5 for the neutral molecule).[5][14]
-
Nuclear Magnetic Resonance (NMR):
-
1H NMR: Provides information on the number and types of protons and their neighboring environments.
-
13C NMR: Shows the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HMBC, HSQC): These experiments are crucial for establishing the connectivity between atoms and confirming the final structure.[15][16]
-
The obtained spectral data should be compared with published values for 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone to confirm its identity.
Summary and Conclusion
This application note outlines a systematic and robust protocol for the isolation of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone from Aquilaria sinensis. The described workflow, from extraction to multi-step chromatographic purification, is based on established chemical principles and literature precedents for similar natural products.[7][8][17] Adherence to this protocol provides a reliable pathway for obtaining this bioactive chromone in high purity, enabling further research into its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. GC-MS Study of the Chemical Components of Different Aquilaria sinensis (Lour.) Gilgorgans and Agarwood from Different Asian Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]
- 4. traditionalmedicines.org [traditionalmedicines.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Studies on the chemical constituents of Aquilaria sinensis (Lour.) Gilg. V. Isolation and characterization of three 2-(2-phenylethyl) chromone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. oudacademia.com [oudacademia.com]
- 13. lcms.cz [lcms.cz]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Five new 2-(2-phenylethyl)chromone derivatives and three new sesquiterpenoids from the heartwood of Aquilaria sinensis, an aromatic medicine in China - PMC [pmc.ncbi.nlm.nih.gov]
- 16. html.rhhz.net [html.rhhz.net]
- 17. [Studies on the chemical constituents of Aquilaria sinensis(Lour.) Gilg. IV. Isolation and characterization of 2-(2-phenylethyl)chromone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of the Anti-inflammatory Activity of Chromones
Introduction: Chromones as a Promising Frontier in Anti-inflammatory Drug Discovery
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can lead to chronic and debilitating diseases when dysregulated. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. Chromones, a class of heterocyclic compounds found abundantly in nature, have emerged as a significant area of interest due to their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] These compounds have been shown to modulate the inflammatory cascade at multiple key points, from inhibiting the enzymes that produce inflammatory mediators to suppressing the signaling pathways that orchestrate the inflammatory response.[1][2][3]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of robust and validated in vitro assays to characterize the anti-inflammatory properties of chromone derivatives. Beyond a mere recitation of steps, this document delves into the scientific rationale behind each protocol, offering insights into experimental design and data interpretation to ensure the generation of reliable and reproducible results.
Mechanistic Landscape: How Chromones Combat Inflammation
The anti-inflammatory prowess of chromones stems from their ability to interact with multiple molecular targets within the intricate network of inflammatory signaling. Understanding these mechanisms is paramount for selecting the appropriate assays to comprehensively profile a novel chromone derivative. Key mechanisms include:
-
Inhibition of Pro-inflammatory Enzymes: Chromones can directly inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively—potent mediators of pain and inflammation.[4][5][6]
-
Suppression of Pro-inflammatory Cytokines and Mediators: A hallmark of inflammation is the overproduction of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as other mediators like nitric oxide (NO).[1][7] Chromones have demonstrated the ability to significantly reduce the production of these molecules in inflammatory cell models.[1][7]
-
Modulation of Key Signaling Pathways: The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory gene expression program.[3][7] Several chromone derivatives exert their anti-inflammatory effects by inhibiting the activation of these critical pathways.[1][3][7]
-
Mast Cell Stabilization: Some cromones, like sodium cromoglycate, are known to stabilize mast cells, preventing the release of histamine and other inflammatory mediators.[8][9] This action is partly mediated by the release of the anti-inflammatory protein Annexin-A1.[8][9]
-
Hyaluronidase Inhibition: Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. Inhibition of these enzymes is considered a mechanism of anti-inflammatory action.[10][11][12]
The following sections will provide detailed protocols for a selection of these assays, enabling a thorough investigation of a chromone's anti-inflammatory potential.
Experimental Workflow for Assessing Anti-inflammatory Chromones
A logical and stepwise approach is crucial for the efficient and effective evaluation of chromone derivatives. The following workflow provides a general framework for investigation.
Caption: A generalized experimental workflow for the in vitro validation of anti-inflammatory chromones.
I. Primary Screening Assays
A. Cell Viability Assay (MTT Assay)
Principle: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test chromone. The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages or another suitable cell line in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test chromone in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
B. Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: In inflammatory conditions, macrophages are stimulated to produce high levels of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). NO is a key inflammatory mediator. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with serial dilutions of the test chromone as described in the MTT assay.
-
Inflammatory Stimulation: After a 1-hour pre-treatment with the chromone, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include wells with untreated cells and cells treated with LPS alone.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated control.[13]
II. Enzymatic Inhibition Assays
A. Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of a chromone to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase component of COX catalyzes the reduction of PGG2 to PGH2, a key step in prostaglandin synthesis. This activity can be monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[14]
Protocol (Colorimetric): [15]
-
Reagent Preparation: Prepare the assay buffer, heme, and solutions of ovine COX-1 and human recombinant COX-2 according to the kit manufacturer's instructions.
-
Assay Setup: In a 96-well plate, set up background wells, 100% initial activity wells, and inhibitor wells.
-
Inhibitor Addition: Add 10 µL of the test chromone at various concentrations (dissolved in a suitable solvent like DMSO) to the inhibitor wells. Add solvent to the 100% activity wells.
-
Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to the initial activity and inhibitor wells.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.
-
Incubation and Measurement: Incubate for a specified time at room temperature and then add the colorimetric substrate. Measure the absorbance at 590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each chromone concentration and determine the IC50 value.
B. 5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: This assay quantifies the hydroperoxides produced during the lipoxygenation of a fatty acid substrate (e.g., arachidonic acid or linoleic acid) by 5-LOX. The hydroperoxides can be measured using a chromogenic or fluorometric method.[6][16]
Protocol (Fluorometric):
-
Reagent Preparation: Prepare the LOX assay buffer, LOX probe, and 5-LOX enzyme solution as per the kit's manual.
-
Inhibitor Preparation: Dissolve the test chromone in an appropriate solvent (e.g., DMSO).
-
Assay Setup: In a 96-well white plate, add 2 µL of the test compound to the designated wells. Include enzyme control, inhibitor control (e.g., Zileuton), and solvent control wells.
-
Reaction Mix Addition: Prepare a reaction mix containing LOX assay buffer, LOX probe, and 5-LOX enzyme. Add 40 µL of this mix to each well.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Substrate Addition: Add 20 µL of the LOX substrate to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence at Ex/Em = 500/536 nm in kinetic mode, recording every 30 seconds for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope) for all samples. Determine the percentage of inhibition and the IC50 value for the test chromone.
C. Hyaluronidase Inhibition Assay
Principle: This turbidimetric assay measures the ability of a compound to inhibit hyaluronidase activity. The enzyme degrades hyaluronic acid. After the reaction, any remaining hyaluronic acid is precipitated with a stop reagent, creating turbidity. The higher the enzyme activity, the lower the turbidity.[11]
Protocol: [11]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 40 µL of hyaluronidase solution to the sample and "No Inhibitor Control" wells. Add 20 µL of the test chromone solution to the sample wells and 20 µL of solvent to the control wells. Incubate for 10 minutes at 37°C.
-
Substrate Addition: Prepare a working reagent containing the hyaluronic acid substrate and assay buffer. Add 40 µL of this working reagent to all wells to start the reaction.
-
Incubation: Incubate the plate for 20 minutes at 37°C.
-
Stop Reaction and Turbidity Development: Add 160 µL of the stop reagent to each well to halt the enzymatic reaction and induce turbidity.
-
Absorbance Measurement: Measure the absorbance at 600 nm.
-
Data Analysis: Calculate the percentage of hyaluronidase inhibition by comparing the absorbance of the sample wells to the control wells.
III. Cellular Mechanism of Action Assays
A. Pro-inflammatory Cytokine Quantification (ELISA)
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in cell culture supernatants. A capture antibody specific to the cytokine is coated on the plate, followed by the addition of the sample. A second, enzyme-linked detection antibody is then added, and a substrate reaction produces a measurable color change.[7][17]
Protocol for TNF-α and IL-6: [17][18][19]
-
Sample Preparation: Collect cell culture supernatants from cells stimulated with LPS in the presence or absence of the test chromone, as described in the NO assay.
-
ELISA Procedure: Follow the manufacturer's protocol for the specific human or murine TNF-α or IL-6 ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding the biotinylated detection antibody.
-
Incubating and washing.
-
Adding streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding the TMB substrate and incubating until color develops.
-
Adding a stop solution.
-
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of TNF-α or IL-6 in the samples. Determine the percentage of inhibition caused by the chromone.
B. Signaling Pathway Analysis (Western Blot for NF-κB and MAPK)
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. To assess the effect of chromones on NF-κB and MAPK signaling, the phosphorylation status of key proteins (e.g., p65 subunit of NF-κB, p38 MAPK, ERK1/2) is examined. Phosphorylation indicates activation of these pathways.
Caption: Simplified representation of NF-κB and p38 MAPK signaling pathways targeted by chromones.
Protocol: [20]
-
Cell Lysis: Treat RAW 264.7 cells with LPS and the test chromone for a shorter duration (e.g., 15-60 minutes). Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the effect of the chromone on pathway activation.
Data Summary and Interpretation
To facilitate the comparison of results and the selection of lead compounds, it is essential to present the quantitative data in a clear and organized manner.
Table 1: Comparative Efficacy of a Representative Chromone Derivative
| Assay | Mediator/Target | Cell Line/System | IC50 / EC50 Value (Representative Chromone) | Reference Compound (e.g., Dexamethasone) |
| NO Production | Nitric Oxide (NO) | RAW 264.7 | 5.33 ± 0.57 µM[21] | 3 nM (for MCP-1)[7] |
| COX-2 Inhibition | Prostaglandin G2 | Recombinant Human | ~0.45 µM (Celecoxib)[22] | Celecoxib (IC50 = 0.45 µM)[22] |
| 5-LOX Inhibition | Leukotrienes | Recombinant | Variable | Zileuton |
| TNF-α Production | TNF-α | RAW 264.7 / THP-1 | Variable | 7 nM (for IL-1β)[7] |
| IL-6 Production | IL-6 | RAW 264.7 / THP-1 | Variable | 7 nM (for IL-1β)[7] |
| Hyaluronidase | Hyaluronic Acid | Bovine Testes | Variable | Apigenin |
Note: IC50/EC50 values are highly dependent on the specific chromone structure and experimental conditions. The values presented are for illustrative purposes.
Conclusion and Future Directions
The suite of in vitro assays detailed in this guide provides a robust framework for the systematic evaluation of the anti-inflammatory properties of novel chromone derivatives. By employing a multi-faceted approach that interrogates enzymatic inhibition, cellular responses, and underlying signaling pathways, researchers can build a comprehensive profile of their compounds of interest. Positive results from these in vitro studies are a critical prerequisite for advancing promising candidates to more complex in vivo models of inflammation and, ultimately, toward the development of new therapeutic interventions for a wide range of inflammatory diseases.
References
- 1. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. Lipoxygenase Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | The Anti-allergic Cromones: Past, Present, and Future [frontiersin.org]
- 9. Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1 | PLOS One [journals.plos.org]
- 10. Hyaluronidase inhibition assay: Significance and symbolism [wisdomlib.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mrs-j.org [mrs-j.org]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Human IL-6 ELISA Kit (EH2IL6) - Invitrogen [thermofisher.com]
- 18. raybiotech.com [raybiotech.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
Elucidating the Mechanism of Action of Novel Chromone Compounds: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The chromone scaffold, a benzopyran-4-one system, is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Chromone derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][2][3][4] The therapeutic promise of these compounds lies in their ability to interact with and modulate various cellular signaling pathways.[1] A thorough understanding of the precise mechanism of action (MoA) is paramount for the rational design of more potent and selective drug candidates and for mitigating potential off-target effects.[5][6]
This guide provides a comprehensive experimental framework for researchers to systematically investigate the MoA of a novel chromone derivative. We will move beyond a simple listing of protocols to explain the causal logic behind the experimental choices, ensuring a self-validating and robust scientific narrative.
I. The Strategic Approach: A Multi-Tiered Investigative Workflow
Elucidating a compound's MoA is a process of iterative hypothesis generation and testing.[7][8] We advocate for a tiered approach, starting with broad phenotypic observations and progressively narrowing the focus to specific molecular targets and pathway dynamics.
Figure 1: A tiered experimental workflow for MoA determination.
II. Tier 1: Characterizing the Cellular Phenotype
The initial step is to understand the global effect of the chromone compound on cancer cells.[9][10] These assays are crucial for establishing a baseline of biological activity and guiding subsequent, more focused investigations.
Protocol 1: Cell Viability and Proliferation Assay (MTT/XTT)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity suggests either cytotoxicity or cytostatic effects.
Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the chromone compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
| Parameter | Description |
| Cell Lines | A panel of relevant cancer cell lines (e.g., breast, colon, lung) and a non-cancerous cell line for selectivity assessment. |
| Compound Conc. | A range spanning several orders of magnitude (e.g., 0.01 µM to 100 µM). |
| Incubation Times | 24, 48, and 72 hours to assess time-dependent effects. |
| Controls | Vehicle control, untreated control, positive control (known cytotoxic agent). |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
If the chromone derivative inhibits proliferation without causing immediate cell death, it may be inducing cell cycle arrest.[11][12] Flow cytometry using a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the chromone compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membrane.
-
Staining: Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Deconvolute the resulting histogram to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.
Protocol 3: Apoptosis Assessment by Annexin V/PI Staining
Many anticancer agents, including some chromone derivatives, induce apoptosis or programmed cell death.[11][13][14] This can be detected by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and PI, which enters cells with compromised membrane integrity (late apoptosis/necrosis).
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the chromone compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells immediately by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
III. Tier 2: Identifying the Molecular Target and Pathway
Once a clear cellular phenotype is established, the next phase is to identify the molecular machinery being affected by the chromone compound.[15][16]
Signaling Pathway Analysis
Given that chromones are known to modulate various signaling pathways, a targeted approach is often fruitful.[1][17] Western blotting is a powerful technique to probe the activation state of key proteins within these pathways.
Figure 2: Potential signaling pathways modulated by chromone compounds.
Protocol 4: Western Blotting for Key Signaling Proteins
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. By using antibodies that recognize phosphorylated (activated) forms of proteins, one can assess the impact of the chromone on signaling cascades.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the chromone compound, then lyse the cells to extract total protein. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting proteins of interest (e.g., phospho-p38, total p38, cleaved Caspase-3, total Caspase-3, PARP, phospho-Akt, total Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated or cleaved proteins to their total protein counterparts.
Suggested Protein Targets for Initial Screening:
| Pathway | Key Proteins to Probe (Total and Phospho/Cleaved) | Rationale |
| MAPK Signaling | p38, ERK1/2, JNK | Frequently implicated in inflammatory and stress responses modulated by chromones.[17] |
| PI3K/Akt Signaling | Akt, mTOR, GSK3β | A critical survival pathway often inhibited by anticancer agents.[12] |
| Apoptosis | Caspase-3, Caspase-9, PARP, Bax, Bcl-2 | To confirm the apoptotic mechanism suggested by Annexin V staining.[11][13] |
| Cell Cycle Control | CDK1, CDK2, Cyclin B1, p21, p27 | To identify the molecular drivers of observed cell cycle arrest.[18] |
Target Class Identification: Kinase Profiling
Many chromone derivatives function as kinase inhibitors.[19][20][21][22] If the phenotypic and western blot data suggest the involvement of a kinase-driven pathway, a broader kinase profiling assay can help identify specific targets.
Methodology: This is often performed as a service by specialized companies. The chromone compound is screened against a large panel of purified kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 or 10 µM). The percentage of inhibition for each kinase is determined, providing a "hit list" of potential targets.
IV. Tier 3: Direct Target Validation and Kinetic Characterization
The final stage involves confirming the direct interaction between the chromone and its putative target and characterizing the nature of this interaction.[8][23][24]
Protocol 5: In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of the chromone compound to inhibit the activity of a purified kinase identified from the profiling screen.[25][26][27]
Principle: A purified active kinase, its specific substrate, and ATP are incubated with varying concentrations of the chromone inhibitor. The kinase activity is measured by quantifying the amount of phosphorylated substrate.
Step-by-Step Methodology:
-
Reaction Setup: In a microplate, combine the purified kinase, its substrate (often a peptide), and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add the chromone compound at a range of concentrations.
-
Incubation: Allow the kinase reaction to proceed for a defined period at the optimal temperature.
-
Detection: Stop the reaction and detect the phosphorylated product. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., TR-FRET, AlphaScreen).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Protocol 6: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context.
Principle: The binding of a ligand (the chromone compound) to its target protein often increases the protein's thermal stability.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the chromone compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction: Isolate the soluble protein fraction (unbound, denatured proteins will precipitate).
-
Western Blotting: Analyze the amount of the soluble target protein remaining at each temperature by western blot.
-
Data Analysis: A shift to a higher melting temperature in the presence of the chromone compound indicates direct binding to the target protein.[21]
Binding Kinetics: Understanding the Drug-Target Interaction
Thermodynamic affinity (e.g., IC50, Kd) describes the strength of an interaction, but kinetics—the on-rate (kon) and off-rate (koff)—describes how quickly the drug binds and dissociates from its target.[24][28][29][30][31] A long residence time (slow koff) can lead to a more durable pharmacological effect.[28]
Methodology: Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can be used to measure these kinetic parameters. In these label-free systems, the purified target protein is immobilized on a sensor chip, and the chromone compound is flowed over the surface. The binding and dissociation are measured in real-time, allowing for the calculation of kon, koff, and the dissociation constant (Kd).
V. Conclusion: Synthesizing the Narrative
By systematically progressing through these tiers of experimentation, researchers can build a comprehensive and validated model of their chromone compound's mechanism of action. This journey, from broad cellular effects to precise molecular interactions, is fundamental to translating a promising chemical scaffold into a rationally designed therapeutic agent.[32] The integration of phenotypic, proteomic, and biophysical data provides the robust scientific foundation necessary for progression in the drug discovery pipeline.[33][34]
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chromones: A Promising Ring System for New Anti-inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage attrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. wjbphs.com [wjbphs.com]
- 9. bioivt.com [bioivt.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Induction of ROS by a novel chromone linked nitrone derivative promotes mitochondria mediated caspase dependent apoptosis in HepG2 and HeLa cells - World Scientific News [worldscientificnews.com]
- 14. mdpi.com [mdpi.com]
- 15. Target Identification and Validation at MDC [md.catapult.org.uk]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]
- 18. 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chromones: Privileged scaffold in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 8-Biarylchromen-4-one inhibitors of the DNA-dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 24. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 28. Understanding Binding Kinetics To Optimize Drug Discovery | Technology Networks [technologynetworks.com]
- 29. Binding Kinetics of Drug-Target Interactions | Enzymlogic [enzymlogic.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. universalpublicationhouse.com [universalpublicationhouse.com]
- 32. frontiersin.org [frontiersin.org]
- 33. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 34. lifesciences.danaher.com [lifesciences.danaher.com]
Guide to the Structural Elucidation of Novel Chromone Derivatives: An Integrated Spectroscopic and Computational Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Chromones represent a privileged scaffold in medicinal chemistry and natural product research, exhibiting a vast array of biological activities.[1] The precise and unambiguous determination of their molecular structure is a cornerstone of drug discovery, enabling robust structure-activity relationship (SAR) studies and ensuring intellectual property integrity. This guide provides an in-depth, experience-driven framework for elucidating the structures of novel chromone derivatives. We move beyond a simple listing of techniques, focusing instead on an integrated, logical workflow that combines foundational spectroscopy with advanced 2D NMR, mass spectrometry, and computational methods. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to empower researchers with the expertise to solve complex structural challenges.
The Strategic Importance of Structure Elucidation
Foundational Analysis: Confirming the Scaffold
Before delving into complex connectivity, the first step is to confirm the presence of the chromone core and identify key functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and effective method for initial characterization. The conjugated system of the chromone nucleus gives rise to characteristic absorption bands.[2]
-
Why it's done: The chromone scaffold typically exhibits two major absorption maxima, often referred to as Band I (around 290-330 nm) and Band II (around 225-260 nm).[2] The position and intensity of these bands can be influenced by substituents on the benzoyl portion of the molecule, leading to predictable bathochromic (red) or hypsochromic (blue) shifts. This provides the first electronic evidence of the core structure.[3]
-
Self-Validation: The observed spectrum should align with established data for known chromone analogs. A significant deviation may suggest an alternative isomeric scaffold, such as a coumarin.
Protocol 1: UV-Vis Spectral Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 10 mL of spectroscopic grade methanol or ethanol to create a ~10 µg/mL solution.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use the analysis solvent as the reference blank.
-
Data Acquisition: Scan the sample from 200 nm to 600 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for the principal bands and compare them to literature values for chromones.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides invaluable information about the functional groups present in the molecule.
-
Why it's done: The most diagnostic signal for a chromone is the C=O stretching vibration of the γ-pyrone ring, which typically appears in the 1640-1660 cm⁻¹ region.[5] This is a crucial differentiator from the isomeric coumarins (α-pyrones), whose lactone carbonyl stretch appears at a much higher frequency (1720–1740 cm⁻¹).[5] Other key vibrations include aromatic C=C stretching (~1450-1600 cm⁻¹) and C-O ether linkages. The presence of a hydroxyl group will be evident as a broad band above 3200 cm⁻¹.[6]
-
Self-Validation: The presence of a strong absorption band in the ~1650 cm⁻¹ range is a robust indicator of the chromone carbonyl, validating the initial hypothesis.
Protocol 2: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount (~0.5-1 mg) of the solid, purified compound directly onto the ATR crystal.
-
Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply the sample and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Analysis: Process the resulting spectrum (baseline correction, if necessary) and identify the frequencies of key functional groups, paying special attention to the carbonyl region.[7]
Mass Spectrometry: Defining the Elemental Composition and Fragmentation
Mass spectrometry (MS) provides two critical pieces of information: the elemental formula and the fragmentation pattern, which offers the first glimpse into the molecule's connectivity.
-
Why it's done: High-Resolution Mass Spectrometry (HRMS), typically using ESI or APCI sources, provides a highly accurate mass measurement (to within 5 ppm), allowing for the unambiguous determination of the molecular formula. This is a non-negotiable first step. Subsequently, fragmentation analysis, either through in-source fragmentation (EI) or tandem MS (MS/MS), reveals how the molecule breaks apart. Chromones undergo a characteristic retro-Diels-Alder (RDA) fragmentation, which is a powerful diagnostic tool.[8][9]
-
Self-Validation: The proposed molecular formula from HRMS must be consistent with all subsequent NMR data. The observation of RDA fragmentation products strongly corroborates the presence of the chromone ring system.
Characteristic Fragmentation Pathways
The electron-rich diene system of the pyrone ring and the dienophilic nature of the C2-C3 double bond make the chromone nucleus susceptible to a retro-Diels-Alder (RDA) cleavage under mass spectrometric conditions. This typically involves the cleavage of the heterocyclic ring, providing fragments that are diagnostic of the substitution pattern on both the benzene and pyrone rings.[8][10]
| Fragmentation Type | Description | Typical m/z Signature |
| Molecular Ion (M⁺˙) | The intact molecule minus one electron. Its accurate mass from HRMS defines the elemental formula. | Corresponds to the molecular weight. |
| Retro-Diels-Alder (RDA) | Cleavage of the heterocyclic ring. This is a hallmark of the chromone scaffold.[9] | Varies based on substituents. |
| Loss of CO | A common subsequent fragmentation from RDA products or other fragments. | Loss of 28 Da. |
| Side-Chain Cleavage | α- or β-cleavage of substituents on the chromone core. | Dependent on the specific side chain. |
Protocol 3: LC-MS/MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to ~1-10 µg/mL in the initial mobile phase.
-
LC Separation: Use a C18 reversed-phase column. A typical gradient might be from 95% Water (with 0.1% formic acid) to 95% Acetonitrile (with 0.1% formic acid) over 10-15 minutes.
-
MS Data Acquisition:
-
Full Scan (MS1): Acquire data in positive and/or negative ion mode using an ESI source to find the parent ion. Ensure the instrument is calibrated for high-resolution measurement.
-
Tandem MS (MS2): Perform data-dependent acquisition where the most intense ions from the MS1 scan are isolated, fragmented (using collision-induced dissociation, CID), and their fragment ions are analyzed.[11]
-
-
Analysis:
-
Determine the elemental formula from the accurate mass of the parent ion.
-
Analyze the MS2 spectra to identify characteristic fragmentation patterns like RDA and neutral losses (e.g., H₂O, CO).[12]
-
Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules.[13] A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the precise connectivity of the entire molecule.
1D NMR Experiments: The Building Blocks
-
¹H NMR: Provides information on the number of distinct proton environments, their chemical shift (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons). For chromones, the H-2 and H-3 protons have characteristic shifts, as do the aromatic protons on the benzene ring.[2][14]
-
¹³C NMR: Shows the number of distinct carbon environments. The carbonyl carbon (C-4) is typically found far downfield (>175 ppm), while C-2 and C-3 have characteristic olefinic shifts.[15][16]
| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| H-2 | 7.8 - 8.2 | 155 - 165 |
| H-3 | 6.2 - 6.5 | 110 - 125 |
| C-4 (C=O) | - | 175 - 185 |
| Aromatic H | 6.8 - 8.0 | 115 - 160 |
| C-4a, C-8a | - | 120 - 160 (Quaternary) |
Note: Shifts are highly dependent on the solvent and substitution pattern.[17]
2D NMR Experiments: Assembling the Puzzle
While 1D NMR provides the parts list, 2D NMR shows how they are connected.[18]
-
Why we use 2D NMR: A logical progression of 2D experiments is the most efficient way to solve a structure. COSY identifies neighboring protons. HSQC links protons to the carbons they are directly attached to. Finally, HMBC connects fragments across multiple bonds, allowing the entire carbon skeleton to be pieced together. This multi-pronged approach provides internal validation at each step.
Caption: Logical workflow for NMR structure elucidation.
Protocol 4: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a 5 mm NMR tube. Ensure the sample is fully dissolved.[19]
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-selected COSY (gCOSY) experiment to map ¹H-¹H couplings.[20]
-
HSQC: Acquire a sensitivity-enhanced HSQC (or HMQC) experiment to correlate protons with their directly attached carbons. This is essential for assigning the carbons of protonated centers.[21][22]
-
HMBC: Acquire an HMBC experiment to identify 2- and 3-bond correlations between protons and carbons. This is the key experiment for connecting quaternary carbons and piecing together the molecular framework.[21][22] The long-range delay should be optimized for an average J-coupling of ~8 Hz.
-
-
Data Interpretation:
-
Step A (HSQC): Use the HSQC spectrum to link every proton signal to its corresponding carbon signal.
-
Step B (COSY): Use the COSY spectrum to trace out proton spin systems (e.g., an ethyl group, adjacent aromatic protons).
-
Step C (HMBC): This is the crucial step. Start with an unambiguous proton signal (e.g., H-2 of the chromone). Look for its long-range correlations in the HMBC spectrum. A correlation from H-2 to the C-4 carbonyl carbon, for example, is a definitive link. Systematically work through all proton signals, using the HMBC correlations as "bridges" to connect the fragments identified in the COSY and HSQC.[23] This process will reveal the placement of all substituents and confirm the overall scaffold.
-
Advanced Methods for Unambiguous Confirmation
In cases of high complexity or stereochemistry, additional techniques are required to provide the ultimate level of structural proof.
Single-Crystal X-Ray Crystallography
-
Why it's the gold standard: X-ray crystallography provides a direct, three-dimensional map of electron density within a crystal, revealing the precise spatial arrangement of every atom.[24][25] It is the only technique that can provide an unambiguous determination of the complete molecular structure, including relative and absolute stereochemistry, without prior assumptions.[26][27]
-
Causality and Limitations: The technique relies on the diffraction of X-rays by a highly ordered crystal lattice.[28] Therefore, the primary and often most challenging prerequisite is the growth of a single, high-quality crystal suitable for diffraction. This remains the rate-limiting step for the application of this powerful method.[26]
Protocol 5: Crystallization Screening
-
Purity: Ensure the compound is of the highest possible purity (>98%).
-
Solvent Selection: Choose a solvent system in which the compound has moderate solubility.
-
Screening Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Loosely cap the vial and leave it undisturbed.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of your compound solution on a coverslip and invert it over a well containing a solvent in which your compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop gradually reduces solubility, promoting crystallization.
-
-
Analysis: Monitor for the formation of single, well-defined crystals under a microscope.
Computational Chemistry & Chiroptical Spectroscopy
-
Why they are used: For chiral chromones, determining the absolute configuration is essential. Chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light. When experimental spectra are compared with spectra predicted by quantum chemical calculations (e.g., DFT), the absolute configuration can be confidently assigned.[29] Computational methods can also be used to predict NMR chemical shifts to help distinguish between plausible isomers.[30][31][32]
-
Self-Validation: A strong match between the experimental CD spectrum and the calculated spectrum for one specific enantiomer provides powerful evidence for that stereochemical assignment.
Caption: Comprehensive workflow for structure elucidation.
Conclusion
The elucidation of novel chromone derivatives requires a systematic and multi-faceted approach. By integrating foundational spectroscopic techniques with the unparalleled detail of 2D NMR and the definitive power of X-ray crystallography, researchers can build and rigorously validate a structural hypothesis. This application note provides the strategic framework and practical protocols necessary to approach these challenges with confidence, ensuring that the determined structures are accurate, reliable, and form a solid foundation for future research and development.
References
- 1. Synthesis and NMR studies of novel chromone-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM) [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. asianpubs.org [asianpubs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CHROMONE(491-38-3) 1H NMR [m.chemicalbook.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. spectrabase.com [spectrabase.com]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 23. youtube.com [youtube.com]
- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 25. azolifesciences.com [azolifesciences.com]
- 26. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 28. people.bu.edu [people.bu.edu]
- 29. researchgate.net [researchgate.net]
- 30. pubs.aip.org [pubs.aip.org]
- 31. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking … [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone
Welcome to the technical support center for the synthesis of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this novel chromone derivative. Given the specific substitution pattern of this molecule, which presents unique synthetic challenges, this document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and improve your reaction yields.
The synthesis of polysubstituted chromones, particularly those with multiple hydroxyl groups, requires careful control of reaction conditions to prevent side reactions and ensure the desired product is obtained in high purity. This guide is structured to address the most common issues encountered during the synthesis of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone, from starting material selection to final product purification.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the 2-(2-Phenethyl)chromone core?
A1: The Baker-Venkataraman rearrangement is a widely used and reliable method for the synthesis of 2-substituted chromones.[1][2][3] This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring.[1][4] For the synthesis of a 2-(2-phenethyl)chromone, a 2'-hydroxyacetophenone would first be esterified with 3-phenylpropanoic acid, followed by the rearrangement and cyclization steps.
Q2: How can I introduce the 6,7,8-trihydroxy substitution pattern on the chromone's A-ring?
A2: Introducing a vicinal trihydroxy pattern can be challenging due to the sensitivity of these groups to oxidation. A common strategy is to start with a commercially available, appropriately substituted 2'-hydroxyacetophenone, such as 2',3',4',5'-tetrahydroxyacetophenone, and then selectively protect the hydroxyl groups that are not involved in the chromone formation. Alternatively, the hydroxyl groups can be introduced at a later stage of the synthesis, although this can be more complex.
Q3: What are the main challenges in the synthesis of polyhydroxychromones?
A3: The primary challenges include:
-
Low Yields: Often due to incomplete reactions, side reactions, or difficulty in purification.
-
Impurity Formation: Oxidation of the hydroxyl groups, incomplete cyclization of the diketone intermediate, or side reactions due to the basic or acidic conditions used.
-
Poor Solubility: Polyhydroxylated compounds can have limited solubility in common organic solvents, making purification by chromatography difficult.
Q4: Are there alternative methods to the Baker-Venkataraman rearrangement for this synthesis?
A4: Yes, the Kostanecki-Robinson reaction is another classical method for synthesizing chromones.[5][6] It involves the acylation of an O-hydroxyaryl ketone with an aliphatic acid anhydride, followed by cyclization.[5] Another approach could be the condensation of a 2-methylchromone with benzaldehyde to form a 2-styrylchromone, followed by reduction of the styryl double bond.[7][8][9]
Troubleshooting Guide
Issue 1: Low Yield of the Final Product
Possible Causes and Solutions:
-
Incomplete Baker-Venkataraman Rearrangement: The rearrangement of the 2-acyloxyacetophenone to the 1,3-diketone is a critical step.
-
Troubleshooting:
-
Base Selection: Ensure a strong, non-nucleophilic base is used. Potassium tert-butoxide or sodium hydride are common choices. The base must be completely dry.
-
Solvent: Use a dry, aprotic solvent like pyridine, toluene, or THF to facilitate the reaction.
-
Temperature: The reaction may require heating. Optimize the temperature to ensure the reaction goes to completion without causing degradation.
-
-
-
Inefficient Cyclization of the 1,3-Diketone: The acid-catalyzed cyclization to form the chromone ring can be slow or incomplete.
-
Troubleshooting:
-
Acid Catalyst: A strong acid like sulfuric acid or hydrochloric acid in a solvent like glacial acetic acid or ethanol is typically used.[10] The concentration of the acid and the reaction time should be optimized.
-
Dehydration: This step involves the removal of a water molecule. Ensure conditions that favor dehydration, such as using a Dean-Stark trap if the reaction is run in toluene.
-
-
-
Degradation of Starting Materials or Products: The polyhydroxy nature of the target molecule makes it susceptible to oxidation and degradation under harsh reaction conditions.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Mild Conditions: Explore milder reaction conditions, such as using phase-transfer catalysis for the Baker-Venkataraman rearrangement.[1]
-
-
Issue 2: Formation of Significant Impurities
Possible Causes and Solutions:
-
Oxidation of Phenolic Groups: The 6,7,8-trihydroxy pattern is highly susceptible to oxidation, leading to colored impurities.
-
Troubleshooting:
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: Consider adding a small amount of an antioxidant like sodium bisulfite during workup.
-
Protecting Groups: If oxidation is a major issue, consider protecting the hydroxyl groups before the key reaction steps and deprotecting them at the end of the synthesis.
-
-
-
Incomplete Cyclization Leading to 1,3-Diketone in the Final Product: The 1,3-diketone intermediate may not fully cyclize.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the diketone intermediate.
-
Increased Reaction Time/Temperature: If the reaction is stalling, increasing the reaction time or temperature for the cyclization step may be necessary.
-
-
-
Side Reactions from the Phenethyl Group: The phenethyl group is generally stable, but under very harsh acidic conditions, side reactions could potentially occur.
-
Troubleshooting:
-
Milder Acid Catalysts: Consider using milder acid catalysts like p-toluenesulfonic acid.
-
-
Experimental Protocols
Protocol 1: Synthesis via Baker-Venkataraman Rearrangement
This protocol outlines a plausible synthetic route for 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone.
Step 1: Esterification of 2',3',4',5'-Tetrahydroxyacetophenone
-
To a solution of 2',3',4',5'-tetrahydroxyacetophenone (1 eq.) in dry pyridine, add 3-phenylpropionyl chloride (1.1 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the crude ester from Step 1 in dry pyridine.
-
Add powdered potassium hydroxide (3 eq.) and heat the mixture at 50-60 °C for 2-3 hours.
-
Monitor the formation of the 1,3-diketone by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-cold dilute HCl.
-
The precipitated 1,3-diketone is filtered, washed with water, and dried.
Step 3: Acid-Catalyzed Cyclization
-
Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2-4 hours, monitoring the formation of the chromone by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
The precipitated crude 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone is filtered, washed with water, and dried.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from an appropriate solvent like aqueous ethanol.
Visualizations
Workflow for the Synthesis of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone
Caption: Proposed synthetic workflow via Baker-Venkataraman rearrangement.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Quantitative Data Summary
| Step | Key Parameters | Typical Range | Target |
| Esterification | Reagent Ratio (Acid Chloride) | 1.0 - 1.2 eq. | 1.1 eq. |
| Temperature | 0 °C to RT | RT | |
| Reaction Time | 2 - 8 hours | 4-6 hours | |
| Rearrangement | Base | KOH, NaH, t-BuOK | KOH |
| Reagent Ratio (Base) | 2 - 4 eq. | 3 eq. | |
| Temperature | 40 - 80 °C | 50-60 °C | |
| Cyclization | Acid Catalyst | H₂SO₄, HCl, PTSA | H₂SO₄ |
| Temperature | 80 - 120 °C | Reflux | |
| Reaction Time | 1 - 6 hours | 2-4 hours |
References
- 1. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 6. 775. Chromones and flavones. PART II. Kostanecki–Robinson acylation of some iodo-derivatives of 2,4- and 2,6-dihydroxyacetophenone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. ijrpc.com [ijrpc.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges of 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone
Introduction
6,7,8-Trihydroxy-2-(2-Phenethyl) chromone is a chromone derivative with recognized anti-inflammatory properties, making it a compound of significant interest in pharmacological research.[1][2][3] Like many phenolic and chromone-based natural products, it possesses a molecular structure that confers limited aqueous solubility, a critical hurdle for researchers conducting in vitro experiments.[4] This guide provides a comprehensive technical resource for overcoming these solubility challenges, ensuring reliable and reproducible experimental outcomes.
This document is structured to provide immediate answers through a Frequently Asked Questions (FAQs) section, followed by in-depth Troubleshooting Guides that offer step-by-step protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a hydrophobic molecule. While specific quantitative solubility data is not widely published, its chromone backbone and phenethyl group contribute to poor water solubility. It is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[4]
Q2: I dissolved the compound in 100% DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?
This is a common phenomenon known as "crashing out." Your compound is highly soluble in the pure organic solvent (the "stock solution") but becomes insoluble when diluted into the predominantly aqueous environment of your cell culture medium or buffer. The final concentration of the organic solvent is too low to keep the compound dissolved.
Q3: What is the safest starting solvent for my in vitro assays?
Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent for dissolving hydrophobic compounds for biological assays.[5] However, it is crucial to keep the final concentration of DMSO in your culture medium as low as possible, typically well below 0.5% (v/v), as higher concentrations can be toxic to cells.[6] Most cell lines can tolerate 0.1% DMSO with no observable toxic effects.[7]
Q4: How can I determine if the solvent itself is affecting my experimental results?
It is essential to run a "vehicle control" in every experiment. This control should contain the highest concentration of the solvent (e.g., 0.1% DMSO) used in your experimental conditions but without the dissolved compound. This allows you to distinguish the effects of your compound from any potential effects of the solvent itself.
Q5: Can adjusting the pH of my buffer help with solubility?
Yes, pH can significantly influence the solubility of phenolic compounds.[8] Phenolic hydroxyl groups are weakly acidic and become more soluble at a higher (alkaline) pH as they deprotonate to form more polar salts.[9] However, one must exercise caution, as the stability of polyphenols can decrease at high pH in the presence of oxygen.[9] For most cell culture experiments, which are buffered around pH 7.4, direct pH modification is not a viable primary strategy, but it is a critical factor to consider in acellular assays.
In-Depth Troubleshooting Guides
Problem 1: My compound precipitates in the aqueous medium upon dilution from a DMSO stock.
This is the most frequent challenge. The goal is to maintain the compound in a dissolved state in the final assay medium. Below is a workflow to systematically address this issue.
Workflow for Troubleshooting Compound Precipitation
Caption: Decision workflow for addressing compound precipitation.
Strategy 1: Co-Solvent System Optimization
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[10] By using a mixture of solvents, you can often keep a compound in solution where a single solvent at a low concentration would fail.
Protocol: Testing a DMSO/PEG 400 Co-Solvent System
-
Prepare Stock Solutions:
-
Prepare a 20 mM stock solution of your compound in 100% DMSO.
-
Prepare a 20 mM stock solution of your compound in 100% Polyethylene Glycol 400 (PEG 400).
-
-
Create Co-Solvent Mixtures:
-
In separate microcentrifuge tubes, create co-solvent stock solutions by mixing the DMSO and PEG 400 stocks in different ratios (e.g., 1:1, 1:3, 3:1). Vortex to mix thoroughly.
-
-
Test Dilution:
-
Take an aliquot from each co-solvent stock and dilute it into your final assay medium to achieve the desired final concentration of your compound.
-
Crucial Step: When diluting, add the stock solution to the medium while vortexing the medium gently. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
-
Observe and Compare:
-
Visually inspect each solution for precipitation immediately and after a short incubation period (e.g., 30 minutes) at the experimental temperature (e.g., 37°C).
-
Select the co-solvent ratio that results in a clear solution with the lowest possible total organic solvent concentration.
-
-
Validate with Vehicle Control:
-
Remember to create a matching vehicle control with the same final concentration of the successful DMSO/PEG 400 mixture.
-
Strategy 2: Cyclodextrin-Based Solubilization
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like our chromone, into their central cavity, forming a water-soluble "inclusion complex."[11][12] This complex effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[11][12] Hydrophilic derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their high water solubility and low toxicity.[10]
Caption: Mechanism of cyclodextrin-based solubilization.
Protocol: Using HP-β-CD for Solubilization
-
Prepare HP-β-CD Solution:
-
Prepare a 10-40% (w/v) solution of HP-β-CD in your assay buffer or cell culture medium. Gentle warming and stirring may be required to fully dissolve the cyclodextrin. Allow the solution to return to room temperature.
-
-
Prepare Compound Stock:
-
Dissolve the chromone compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) to create a highly concentrated stock.
-
-
Form the Complex:
-
While vigorously stirring the HP-β-CD solution, add the concentrated compound stock dropwise.
-
The goal is to have a significant molar excess of cyclodextrin to the compound (e.g., 100:1 or higher).
-
-
Equilibrate:
-
Stir the mixture overnight at room temperature to ensure maximum complex formation.[13]
-
-
Filter and Use:
-
Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, precipitated compound. The resulting clear filtrate is your working stock solution.
-
-
Determine Concentration:
-
It is advisable to determine the actual concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Problem 2: I observe cytotoxicity in my cell-based assay that may be due to the solvent.
Causality: Organic solvents like DMSO can disrupt cell membranes, inhibit cell proliferation, and induce cell cycle arrest or death at higher concentrations.[7][14] The toxic threshold is highly dependent on the cell line and the duration of exposure.[7][15]
Data Table: General Solvent Tolerance Limits for Cell Culture
| Solvent | Typical Final Concentration | General Observation |
| DMSO | ≤ 0.1% | Generally considered safe for most cell lines with minimal effects.[6][7] |
| 0.1% - 0.5% | Often tolerated, but cell line-specific toxicity testing is highly recommended.[6][7] | |
| > 0.5% | Increased risk of cytotoxicity, proliferation inhibition, and off-target effects.[7][14] | |
| Ethanol | ≤ 0.1% | Usually safe for most cell lines. |
| > 0.5% | Can induce cellular stress and toxicity. | |
| PEG 400 | ≤ 0.5% | Generally well-tolerated. |
Protocol: Determining the Maximum Tolerated Solvent Concentration
-
Experimental Setup:
-
Seed your cells in a 96-well plate at the density you use for your primary assay. Allow them to adhere overnight.
-
-
Prepare Vehicle Dilutions:
-
Prepare serial dilutions of your solvent (or co-solvent mixture) in the cell culture medium. For DMSO, a good range to test would be 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05%.
-
-
Treat Cells:
-
Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "medium only" control (0% solvent).
-
-
Incubate:
-
Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
-
Assess Viability:
-
Use a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) to quantify the percentage of viable cells in each condition relative to the 0% solvent control.
-
-
Analyze Results:
-
Determine the highest solvent concentration that does not cause a significant decrease (e.g., >10%) in cell viability. This is your maximum tolerated concentration for future experiments.
-
By systematically applying these troubleshooting strategies and validating your methods with appropriate controls, you can confidently overcome the solubility challenges posed by this compound and generate high-quality, reliable in vitro data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone (EVT-12529693) [evitachem.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. researchgate.net [researchgate.net]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Extraction of 2-(2-phenylethyl)chromones from Agarwood
Welcome to the technical support center for the optimization of 2-(2-phenylethyl)chromone (PEC) extraction from agarwood. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to enhance your experimental success. The protocols and insights provided herein are synthesized from peer-reviewed literature and established best practices in natural product chemistry.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the extraction and analysis of 2-(2-phenylethyl)chromones from agarwood.
Q1: What are 2-(2-phenylethyl)chromones and why are they important in agarwood?
A1: 2-(2-phenylethyl)chromones (PECs) are a major class of bioactive compounds found in agarwood, the resinous heartwood of Aquilaria and Gyrinops species.[1][2][3][4][5][6] They are considered key contributors to the characteristic fragrance and medicinal properties of agarwood, which include neuroprotective, anti-inflammatory, and antioxidant activities.[6][7] The presence and concentration of specific PECs are often used as markers for evaluating the quality of agarwood.[1][2]
Q2: Which extraction method is most effective for isolating PECs from agarwood?
A2: The choice of extraction method depends on the specific research goals, available equipment, and desired purity of the extract. Commonly employed and effective methods include:
-
Hot Reflux Extraction: A classical and robust method that has been shown to be effective for PEC extraction, particularly with 50% ethanol as the solvent.[1][2]
-
Ultrasonic-Assisted Extraction (UAE): A more rapid method that uses ultrasonic waves to enhance solvent penetration into the plant matrix.[1][2][7]
-
Supercritical Fluid Extraction (SFE): This technique, often using CO2, is advantageous for extracting thermolabile compounds and can yield a high concentration of chromones.[8]
-
Soxhlet Extraction: A thorough extraction method, though it can be time-consuming and may degrade heat-sensitive compounds.
For general laboratory purposes, hot reflux and ultrasonic-assisted extraction offer a good balance of efficiency and accessibility.
Q3: What is the best solvent for extracting PECs?
A3: Polar solvents are generally used for the extraction of chromones.[9] Ethanol and methanol are the most commonly reported and effective solvents for PEC extraction.[9][10][11] Studies have shown that a 50% aqueous ethanol solution can be particularly effective for hot reflux extraction.[1][2] The choice of solvent can influence the profile of extracted compounds, so it is crucial to remain consistent within a study.
Q4: How can I prepare my agarwood sample for optimal extraction?
A4: Proper sample preparation is critical for maximizing extraction efficiency. The agarwood should be:
-
Dried: Air-dry or oven-dry the agarwood chips at a low temperature (40–50°C) to remove moisture.
-
Powdered: Grind the dried chips into a fine powder to increase the surface area available for solvent contact.
Q5: What analytical techniques are suitable for identifying and quantifying PECs?
A5: High-performance liquid chromatography (HPLC) and Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the most powerful and widely used techniques for the separation, identification, and quantification of PECs.[1][2][3][10][12][13][14] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for identifying volatile and semi-volatile chromones.[1][5][15]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the extraction of 2-(2-phenylethyl)chromones.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of PECs | 1. Inefficient extraction method.2. Inappropriate solvent selection.3. Insufficient sample grinding.4. Poor quality of agarwood raw material.5. Degradation of PECs during extraction. | 1. Optimize extraction parameters (time, temperature, solvent-to-solid ratio). Consider switching to a more efficient method like UAE or hot reflux.[1][2]2. Experiment with different concentrations of ethanol or methanol. A 50% ethanol solution has been shown to be effective.[1][2]3. Ensure the agarwood is ground to a fine, consistent powder.4. The content of PECs can vary significantly based on the agarwood's origin, species, and induction method.[12] If possible, source high-quality, resinous agarwood.5. Avoid excessively high temperatures and prolonged extraction times, especially with methods like Soxhlet. |
| Poor Resolution in HPLC/UPLC Chromatogram | 1. Inappropriate mobile phase composition.2. Suboptimal column temperature.3. Column degradation.4. Sample overload. | 1. Adjust the gradient of the mobile phase (e.g., acetonitrile and water with 0.1% formic acid) to improve separation.[1]2. Optimize the column temperature; a common starting point is 25°C.[1]3. Use a guard column and ensure the mobile phase is properly filtered. If the column is old, replace it.4. Dilute the sample extract before injection. |
| Inconsistent Results Between Batches | 1. Variation in raw material.2. Inconsistent extraction parameters.3. Instability of the extract. | 1. Homogenize a larger batch of powdered agarwood to use for all extractions to minimize variability in the starting material.2. Strictly control all extraction parameters, including time, temperature, solvent volume, and agitation speed.3. Store extracts in a cool, dark place to prevent degradation. Analyze samples as quickly as possible after extraction. The stability of six major PECs has been demonstrated during sample storage and analysis procedures. |
| Presence of Interfering Compounds | 1. Co-extraction of other compounds with similar polarity.2. Contamination of the sample or solvent. | 1. Employ a solid-phase extraction (SPE) clean-up step before HPLC/UPLC analysis.2. Use high-purity solvents and ensure all glassware is thoroughly cleaned. |
Section 3: Detailed Experimental Protocols
Protocol 1: Hot Reflux Extraction of 2-(2-phenylethyl)chromones
This protocol is based on methodologies that have demonstrated high efficiency for PEC extraction.[1][2]
Materials:
-
Powdered agarwood
-
50% Ethanol (v/v) in deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Accurately weigh approximately 0.2 g of powdered agarwood and place it into a round-bottom flask.
-
Add 20 mL of 50% ethanol to the flask.
-
Connect the flask to the reflux condenser and place it in the heating mantle.
-
Heat the mixture to 90°C and maintain a gentle reflux for 60 minutes.
-
After 60 minutes, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a low temperature to obtain the crude extract.
-
Re-dissolve the crude extract in a suitable solvent (e.g., methanol) for subsequent analysis.
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of 2-(2-phenylethyl)chromones
This protocol offers a more rapid extraction compared to conventional methods.[7]
Materials:
-
Powdered agarwood
-
95% Ethanol
-
Conical flask or beaker
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh approximately 2-5 g of powdered agarwood and place it in a conical flask.
-
Add the appropriate volume of 95% ethanol to achieve a 1:10 solid-to-solvent ratio (w/v).
-
Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.
-
Filter the extract through filter paper.
-
Concentrate the extract using a rotary evaporator.
-
Prepare the extract for analysis by re-dissolving it in a suitable solvent.
Section 4: Data Presentation
Table 1: Comparison of Extraction Methods for 2-(2-phenylethyl)chromones
| Extraction Method | Typical Solvent | Advantages | Disadvantages | Reference(s) |
| Hot Reflux | 50% Ethanol | High extraction efficiency, robust method. | Requires heating, which may degrade some compounds. | [1][2] |
| Ultrasonic-Assisted | Ethanol, Methanol | Rapid, efficient, operates at lower temperatures. | May not be as exhaustive as other methods. | [7] |
| Soxhlet | Ethanol, Methanol, Hexane | Exhaustive extraction. | Time-consuming, potential for thermal degradation of compounds. | |
| Supercritical Fluid (CO2) | Supercritical CO2 | High selectivity, no solvent residue. | Requires specialized, high-pressure equipment. | [8] |
Section 5: Visualizations
Experimental Workflow for PEC Extraction and Analysis
Caption: Workflow for the extraction and analysis of 2-(2-phenylethyl)chromones.
Logical Relationship of Factors Affecting PEC Extraction Yield
Caption: Key factors influencing the yield of 2-(2-phenylethyl)chromone extraction.
References
- 1. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]
- 2. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Investigation on the Volatile Part of the CO2 Supercritical Fluid Extract of Infected Aquilaria sinensis (Chinese Agarwood) [mdpi.com]
- 9. ikm.org.my [ikm.org.my]
- 10. researchgate.net [researchgate.net]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. Factors affecting 2-(2-phenylethyl)chromones in artificial agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS [mdpi.com]
Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of Chromone Derivatives
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of mass spectrometry (MS) fragmentation of chromone derivatives. This guide is designed with full editorial control to provide in-depth, field-proven insights into the experimental choices and troubleshooting strategies essential for successful analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: I am observing unexpected or inconsistent fragmentation patterns for my chromone derivative.
Probable Causes and Solutions:
-
In-source Fragmentation: Unintentional fragmentation can occur in the ion source before the ions enter the mass analyzer, leading to a complex and misleading spectrum.[1] This is particularly common for fragile molecules like some chromone glycosides.
-
Causality: High ion source temperatures or high voltages (like fragmentor or capillary voltage) can impart excess energy to the ions, causing them to fragment prematurely.[2]
-
Solution: Methodically reduce the fragmentor voltage and source temperature to find the optimal balance between ionization efficiency and minimizing in-source fragmentation.[2][3] A systematic approach is to perform a series of injections while incrementally lowering these parameters and observing the effect on the precursor ion intensity and the appearance of fragment ions.
-
-
Uncontrolled Fragmentation Pathways: The fragmentation of chromones is highly dependent on the substitution pattern on the chromone core.[4][5][6] Electron-donating or withdrawing groups can significantly alter the fragmentation pathways.[6]
-
Causality: Substituents influence the electron distribution within the molecule, affecting bond stabilities and the preferred sites of fragmentation. For example, an electron-withdrawing group might favor a retro-Diels-Alder (rDA) fragmentation, while an electron-donating group might promote other cleavage patterns.[6][7]
-
Solution: Consult literature for known fragmentation patterns of similarly substituted chromones. High-resolution mass spectrometry (HRMS) can be invaluable in determining the elemental composition of fragments, which helps in proposing logical fragmentation pathways.[8][9]
-
-
Hard vs. Soft Ionization: The choice of ionization technique significantly impacts the degree of fragmentation.[10][11]
-
Causality: "Hard" ionization techniques like Electron Ionization (EI) impart a large amount of energy, leading to extensive fragmentation and potentially obscuring the molecular ion.[10][11] "Soft" ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are gentler and tend to produce intact protonated or deprotonated molecules with minimal fragmentation.[12][13]
-
Solution: If you are using EI and observing excessive fragmentation, consider switching to a softer ionization method like ESI or APCI, which are more suitable for preserving the molecular ion and controlling fragmentation through collision-induced dissociation (CID) in MS/MS experiments.[12][14]
-
Issue 2: I am experiencing low or no signal for my chromone derivative.
Probable Causes and Solutions:
-
Poor Ionization Efficiency: Chromone derivatives can have varying polarities and basicities, affecting how well they are ionized by a particular technique.[15][16]
-
Causality: ESI is most effective for polar and basic compounds that can readily accept a proton.[17] Less polar compounds may ionize more efficiently with APCI.[17] The choice of positive or negative ion mode is also critical; while positive mode is often preferred, some chromones may yield a better signal in negative mode.[16]
-
Solution:
-
Optimize Ionization Source: Experiment with different ionization sources (ESI, APCI) to find the best fit for your analyte.[18]
-
Switch Ionization Mode: Analyze your sample in both positive and negative ion modes to determine which provides a better response.[19]
-
Mobile Phase Modification: For ESI, adding a small amount of a weak acid like formic acid to the mobile phase can enhance protonation in positive ion mode.[20] Conversely, a weak base like ammonium hydroxide can improve deprotonation in negative ion mode.
-
-
-
Sample Concentration and Matrix Effects: The concentration of your sample and the presence of interfering compounds in the matrix can significantly impact signal intensity.[18]
-
Causality: If the sample is too dilute, the signal may be below the instrument's detection limit.[15] If it's too concentrated, it can lead to ion suppression, where other components in the sample compete for ionization, reducing the signal of the target analyte.[18]
-
Solution:
-
Concentration Optimization: Prepare a dilution series of your sample to find the optimal concentration that gives a strong signal without causing suppression.
-
Sample Cleanup: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[18]
-
-
-
Instrument Tuning and Calibration: An untuned or poorly calibrated mass spectrometer will not perform optimally.[18]
-
Causality: Instrument parameters such as ion source voltages, gas flows, and detector settings need to be optimized for the specific analytes.[18][21] Incorrect mass calibration can lead to the instrument not detecting the ion at its expected m/z.
-
Solution: Regularly tune and calibrate your instrument according to the manufacturer's recommendations using appropriate standards.[18][21]
-
Issue 3: I am observing multiple adducts ([M+Na]+, [M+K]+) which complicates my spectra.
Probable Causes and Solutions:
-
Contamination from Glassware, Solvents, or Buffers: Sodium and potassium ions are ubiquitous and can easily contaminate samples, leading to the formation of adducts.[22][23]
-
Causality: During the ESI process, analytes can form adducts with cations present in the sample solution.[22] These adducts will appear in the mass spectrum alongside the protonated molecule ([M+H]+), creating a more complex spectrum and potentially reducing the intensity of the desired ion.
-
Solution:
-
Use High-Purity Solvents: Always use MS-grade solvents to minimize contaminants.[20]
-
Proper Glassware Cleaning: Use a rigorous cleaning protocol for all glassware or opt for polypropylene vials.
-
Mobile Phase Additives: The addition of ammonium formate or ammonium acetate can help to suppress the formation of sodium and potassium adducts by providing a high concentration of ammonium ions to form [M+NH4]+ adducts, which can then be used for quantification or fragmentation.[23][24][25] Using fluorinated alkanoic acids in the mobile phase can also help trap highly electropositive ions like Na+ and K+.[23]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common fragmentation pathways for the chromone core?
The most characteristic fragmentation pathway for the chromone core is a retro-Diels-Alder (rDA) reaction, which involves the cleavage of the C-ring.[7][26] This is often followed by the loss of a neutral carbon monoxide (CO) molecule.[7] The specific fragments observed will depend on the substitution pattern of the chromone.
Q2: How do different substituents on the chromone ring affect fragmentation?
Substituents have a profound effect on the fragmentation pathways.[4][5][6] For instance, the presence of hydroxyl or methoxy groups can lead to the loss of water or formaldehyde, respectively.[26] The position and electronic nature (electron-donating or electron-withdrawing) of the substituents will dictate which bonds are more likely to break, leading to different fragment ions.[6]
Q3: When should I use ESI versus APCI for chromone analysis?
The choice depends on the polarity of your chromone derivative.
-
ESI (Electrospray Ionization): This is generally the preferred method for polar and ionizable chromones, such as those with hydroxyl or amino groups, as well as for chromone glycosides.[12][17]
-
APCI (Atmospheric Pressure Chemical Ionization): This technique is more suitable for less polar chromone derivatives that are not easily ionized by ESI.[13][17]
Q4: What is the benefit of using high-resolution mass spectrometry (HRMS) for chromone analysis?
HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of both the precursor ion and its fragments.[8][27][28] This is extremely valuable for:
-
Confirming Molecular Formula: Differentiating between compounds with the same nominal mass but different elemental compositions.[27]
-
Elucidating Fragmentation Pathways: Proposing logical structures for fragment ions based on their elemental composition, which aids in the structural elucidation of unknown chromone derivatives.[8][29]
Data Presentation and Protocols
Common Fragments of the Chromone Core
| Fragment Type | Description | Common Neutral Loss |
| Retro-Diels-Alder (rDA) | Cleavage of the C-ring, a hallmark of flavonoid and chromone fragmentation. | Varies based on A and B ring substituents |
| Loss of CO | A common subsequent fragmentation following the initial ring cleavage. | 28 Da |
| Loss of Substituents | Loss of small neutral molecules from side chains (e.g., H₂O from a hydroxyl group). | e.g., 18 Da for H₂O |
Experimental Protocol: Optimization of ESI-MS Parameters for a Novel Chromone Derivative
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the chromone derivative in methanol.
-
Dilute the stock solution to 1 µg/mL with the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
Initial Instrument Settings (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Fragmentor Voltage: 150 V
-
-
Systematic Optimization:
-
Fragmentor Voltage: Inject the sample at various fragmentor voltages (e.g., 100 V, 125 V, 150 V, 175 V, 200 V). Monitor the intensity of the precursor ion ([M+H]⁺) and the emergence of any fragment ions. Select the voltage that maximizes the precursor ion intensity with minimal in-source fragmentation.
-
Capillary Voltage: Vary the capillary voltage (e.g., 3.0 kV, 3.5 kV, 4.0 kV) to find the setting that yields the most stable and intense signal.
-
Drying Gas and Temperature: Adjust the drying gas flow and temperature to ensure efficient desolvation without causing thermal degradation of the analyte.
-
-
Negative Ion Mode Evaluation:
-
Switch the instrument to negative ion mode.
-
Modify the mobile phase to include a weak base if necessary (e.g., 0.1% ammonium hydroxide).
-
Repeat the optimization of capillary voltage and fragmentor voltage to determine if a more sensitive response can be achieved.
-
-
Tandem MS (MS/MS) Analysis:
-
Once the optimal precursor ion is identified, perform MS/MS experiments by selecting the precursor ion and applying a range of collision energies.
-
This will induce fragmentation and provide the characteristic fragment ion spectrum for your chromone derivative.
-
Visualizations
Diagram: General Troubleshooting Workflow for Low MS Signal
Caption: A logical workflow for troubleshooting low signal intensity in MS analysis.
Diagram: Key Fragmentation Pathways of a Generic Flavone (a Chromone Derivative)
Caption: Common fragmentation routes for the chromone core in MS/MS.
References
- 1. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-source fragmentation and accurate mass analysis of multiclass flavonoid conjugates by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepdyve.com [deepdyve.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The investigation of substituent effects on the fragmentation pathways of pentacoordinated phenoxyspirophosphoranes by ESI-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 9. High resolution mass spectrometry for structural identification of metabolites in metabolomics | Semantic Scholar [semanticscholar.org]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. What are the common ionization methods for GC/MS [scioninstruments.com]
- 12. pharmafocuseurope.com [pharmafocuseurope.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Fragmentation of chromon derivatives using mass spectrometry technique [dea.lib.unideb.hu]
- 15. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. as.uky.edu [as.uky.edu]
- 18. gmi-inc.com [gmi-inc.com]
- 19. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. acdlabs.com [acdlabs.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. fiveable.me [fiveable.me]
- 28. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. clariant.com [clariant.com]
Enhancing the stability of 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone for bioassays
Technical Support Center: 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone
Last Updated: January 3, 2026
Introduction: Understanding the Challenge
Welcome to the technical support guide for 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone. This molecule, a derivative of chromone found in agarwood, has garnered significant interest for its anti-inflammatory and neuroprotective properties.[1][2][3] However, its utility in extended bioassays is often hampered by inherent chemical instability.
The core of this instability lies in the 6,7,8-trihydroxy substitution on the aromatic ring. This vicinal triol system, particularly the catechol-like moiety at the 7 and 8 positions, is highly susceptible to oxidation.[4][5] Under common bioassay conditions (neutral to alkaline pH, presence of atmospheric oxygen), the compound can readily oxidize into highly reactive ortho-quinones. These quinones can subsequently polymerize or react with nucleophiles in your assay medium (e.g., proteins, thiols), leading to a loss of biological activity, solution discoloration, and inconsistent results.[5]
This guide provides field-proven troubleshooting advice and standardized protocols to help you mitigate these stability issues, ensuring the integrity and reproducibility of your experimental data.
Visualizing the Problem: The Oxidation Pathway
The primary degradation route for 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone in aerobic, neutral-to-alkaline aqueous solutions is oxidation. This process transforms the active, reduced form of the compound into inactive, often colored, byproducts.
Caption: Oxidative degradation of the trihydroxy-chromone.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My clear, colorless compound solution turns yellow or brown shortly after being added to my cell culture medium or buffer. What is happening?
A1: This is a classic sign of oxidation. The catechol moiety is being converted to an ortho-quinone, which then polymerizes to form colored products.[4][5] This process is accelerated by:
-
Neutral to Alkaline pH: Most cell culture media are buffered between pH 7.2 and 7.4, which is sufficiently alkaline to promote rapid auto-oxidation.[5][6]
-
Dissolved Oxygen: Standard buffers and media are saturated with atmospheric oxygen, the primary oxidant.
-
Metal Ions: Trace amounts of transition metal ions (like Fe³⁺ or Cu²⁺) in your buffer can catalyze the oxidation reaction.[4][7]
Solutions:
-
Work Quickly: Prepare your working solutions immediately before adding them to your assay. Do not let them sit on the bench.
-
Use an Antioxidant: Add a sacrificial antioxidant like L-ascorbic acid (Vitamin C) to your working solutions. Ascorbic acid is preferentially oxidized, thereby protecting your chromone.[8][9] (See Protocol 1).
-
Lower the pH (if possible): While not always feasible for cell-based assays, for enzyme or acellular assays, conducting the experiment at a slightly acidic pH (e.g., 6.0-6.5) can dramatically increase stability.[5][10]
-
Use Degassed Buffers: For highly sensitive acellular assays, preparing buffers with degassed water (via freeze-pump-thaw cycles or sparging with nitrogen/argon) can help.[7]
Q2: I'm seeing a progressive loss of biological activity in my multi-day experiment. My results on Day 3 are much weaker than on Day 1. Why?
A2: This indicates that the active concentration of your compound is decreasing over time due to degradation in the incubator. The warm, oxygen-rich environment of a cell culture incubator (37°C, 5% CO₂) provides ideal conditions for the oxidation described in A1. You are essentially losing your test compound with each passing hour.
Solutions:
-
Replenish the Compound: For long-term assays, perform partial or full media changes that include freshly prepared compound every 24-48 hours. This is the most reliable way to maintain a consistent effective concentration.
-
Incorporate a Stabilizer: The continuous presence of a stabilizer like ascorbic acid in the culture medium can help, but its protective effect will also diminish over time.[8] Replenishment is still the best practice.
-
Run a Stability Control: Co-incubate your compound in your assay medium without cells for the full duration of the experiment. At various time points (e.g., 0, 24, 48, 72 hours), measure the remaining compound concentration via HPLC or assess its activity in a rapid functional assay. This will quantify the rate of degradation under your specific conditions.
Q3: My compound precipitates out of my aqueous assay buffer, especially at higher concentrations. How can I improve its solubility?
A3: This can be due to two factors: inherent low aqueous solubility or the formation of insoluble, polymerized oxidation products. Many phenolic compounds are prone to aggregation in aqueous buffers, which can lead to false-positive or inconsistent results.[11]
Solutions:
-
Optimize Stock Solvent: Ensure your initial stock solution is fully dissolved in a suitable organic solvent like DMSO or ethanol before making aqueous dilutions. Never exceed 0.5% final DMSO concentration in cell-based assays, as it can be toxic.
-
Include a Surfactant (Acellular Assays): For non-cell-based assays, adding a non-ionic detergent like Triton X-100 (at a concentration above its critical micelle concentration, e.g., 0.01-0.1%) can prevent aggregation.[11]
-
Control Oxidation: The "precipitate" may actually be the polymerized degradation products. By preventing oxidation using the methods in A1, you may also prevent this precipitation.
-
Check pH: Ensure the pH of your final solution hasn't shifted, as pH can significantly affect the solubility of phenolic compounds.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for the solid compound and stock solutions?
-
Solid Compound: Store desiccated at -20°C, protected from light.
-
Stock Solutions: Prepare high-concentration stocks (e.g., 10-50 mM) in anhydrous, high-quality DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C under an inert gas (argon or nitrogen) if possible. A properly stored DMSO stock should be stable for several months.
How does pH specifically affect the stability of this chromone? The hydroxyl groups on the catechol moiety have pKa values typically around 9.2.[4] As the pH of the solution approaches this pKa, the hydroxyl groups are more easily deprotonated. The resulting phenoxide ions are far more susceptible to oxidation than the protonated hydroxyls. Therefore, stability is highest at acidic pH (<6.5) and decreases rapidly as the pH becomes neutral (7.0) and alkaline (>7.4).[5][6][12]
What concentration of ascorbic acid should I use as a stabilizer? A good starting point is to use a 2- to 5-fold molar excess of ascorbic acid relative to your chromone.[7] For example, if your final chromone concentration is 10 µM, you would add 20-50 µM of ascorbic acid. Always run a vehicle control with just the ascorbic acid to ensure it does not interfere with your assay.
Can I use other antioxidants besides ascorbic acid? Yes. Other common antioxidants used in bioassays include Trolox (a water-soluble vitamin E analog) and N-acetylcysteine (a thiol-containing antioxidant). The choice may depend on your specific assay system. For instance, thiol-based antioxidants might interfere with assays that measure redox activity. Always validate that the chosen antioxidant does not affect the assay readout on its own.
Experimental Protocols & Methodologies
Protocol 1: Preparation of Stabilized Working Solutions
This protocol describes how to prepare a working solution of the chromone for direct addition to a bioassay, incorporating ascorbic acid as a stabilizer.
Materials:
-
6,7,8-Trihydroxy-2-(2-Phenethyl)chromone solid
-
Anhydrous DMSO
-
L-Ascorbic acid
-
Assay buffer or cell culture medium, pre-warmed to the correct temperature
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 20 mM primary stock of the chromone in anhydrous DMSO.
-
Prepare a 100 mM primary stock of L-ascorbic acid in sterile, deionized water. Note: Prepare this fresh for each experiment, as ascorbic acid is also unstable in solution.
-
-
Calculate Final Concentrations: Determine the final concentrations needed for your experiment (e.g., 10 µM chromone and 50 µM ascorbic acid).
-
Serial Dilution (Immediate Use): a. In a sterile microcentrifuge tube, add the required volume of pre-warmed assay buffer/medium. b. Add the required volume of the 100 mM ascorbic acid stock and mix gently. c. Immediately before adding to your assay, add the required volume of the 20 mM chromone stock to the tube. The final DMSO concentration should be kept below 0.5%. d. Mix gently by flicking the tube and add the final solution to your assay plate without delay.
Data Summary: Stabilization Strategy
| Parameter | Unstabilized Solution (pH 7.4) | Stabilized Solution (pH 7.4 + Ascorbic Acid) |
| Appearance | Turns yellow/brown within minutes | Remains colorless for several hours |
| Half-life (37°C) | < 2-4 hours (Typical) | > 12-24 hours (Typical) |
| Assay Variability | High (CV > 20%) | Low (CV < 10%) |
| Recommendation | Not recommended for assays > 1 hour | Recommended for all assays |
Workflow for Bioassays with Unstable Compounds
This diagram outlines a self-validating workflow to ensure data integrity when working with 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibisscientific.com [ibisscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. biotech-asia.org [biotech-asia.org]
- 11. Aggregating behavior of phenolic compounds--a source of false bioassay results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of pH on the stability of chromatin core particles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Detecting Trace Amounts of Chromones
Welcome to the Technical Support Center dedicated to the analytical challenges in the quantification of trace-level chromones. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their analytical methods, troubleshoot common issues, and ensure the generation of robust and reliable data. Here, we move beyond simple protocols to explain the underlying principles of analytical choices, empowering you to develop self-validating and highly sensitive methods for chromone analysis.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific, common problems encountered during the analysis of chromones at trace levels, particularly when using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Question: My chromone peak is exhibiting significant tailing, which is affecting integration and reducing sensitivity. What are the likely causes and how can I resolve this?
Answer: Poor peak shape is a frequent issue that can compromise both the accuracy and sensitivity of your analysis. The causes can be multifaceted, often stemming from secondary interactions on the column, issues with the mobile phase, or physical problems within the HPLC system.[1]
Probable Causes & Solutions:
-
Secondary Silanol Interactions: Chromones, with their ketone and ether functionalities, can interact with acidic silanol groups on the surface of traditional silica-based C18 columns. This is a common cause of peak tailing.[2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or acetic acid) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[2]
-
Solution 2: Use a Modern, End-Capped Column: Employing a column with advanced end-capping or one based on a hybrid particle chemistry can significantly reduce the availability of free silanol groups.[1]
-
Solution 3: Increase Buffer Strength: A higher concentration of the mobile phase buffer can also help to mask residual silanol activity.[2]
-
-
Injection Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase composition can cause peak distortion, including fronting and splitting.[1]
-
Solution: Whenever feasible, dissolve your final sample extract in a solvent that is identical to or weaker than the initial mobile phase conditions.[3] This ensures the analyte band is tightly focused at the head of the column upon injection.
-
-
Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak fronting.[2]
-
Solution: Dilute your sample and reinject. If sensitivity becomes an issue after dilution, consider optimizing your sample preparation for better pre-concentration.
-
-
Physical Issues: Problems like a blocked column frit, a void at the head of the column, or excessive dead volume in tubing and connections can lead to peak splitting or broadening.[1]
-
Solution: Perform routine system maintenance. This includes changing in-line filters, checking for leaks, and ensuring all fittings are properly made to minimize dead volume. Using a guard column can also protect your analytical column from particulate matter and strongly retained matrix components.[4]
-
Experimental Workflow for Diagnosing Peak Shape Issues:
Caption: Decision tree for troubleshooting poor peak shape.
Issue 2: Low Sensitivity and Inconsistent Signal in LC-MS Analysis
Question: I am struggling to achieve the required limit of detection for my chromone analyte. The signal-to-noise ratio is low, and I'm observing ion suppression. What steps can I take to enhance sensitivity?
Answer: Achieving high sensitivity in trace analysis is a multi-faceted challenge that involves optimizing everything from the sample preparation to the mass spectrometer settings.[5] Ion suppression, a common phenomenon in complex matrices, can significantly reduce analyte signal and must be systematically addressed.[6]
Probable Causes & Solutions:
-
Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can compete with the analyte for ionization in the MS source, leading to a suppressed signal.[7] This is particularly prevalent in biological matrices like plasma or urine.[8]
-
Solution 1: Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they reach the analytical system.[6] Techniques like Solid-Phase Extraction (SPE) are more selective than simple protein precipitation or "dilute and shoot" methods and can significantly clean up a sample.[9][10] Immunoaffinity-based sample preparation offers even higher selectivity where available.[11]
-
Solution 2: Optimize Chromatography: Adjust the chromatographic gradient to better separate the chromone analyte from the region where most matrix components elute. Even a small shift in retention time can move the analyte out of a zone of high ion suppression.[4]
-
Solution 3: Use an Appropriate Internal Standard: A stable isotope-labeled internal standard is the gold standard as it will co-elute with the analyte and experience the same degree of ion suppression, thus providing accurate quantification. If this is not available, a structural analog can be used.
-
-
Suboptimal Mass Spectrometry Parameters: The sensitivity of a mass spectrometer is highly dependent on its operational parameters.[5]
-
Inefficient Ionization: The choice of ionization technique and its parameters are critical.[5]
-
Solution: Electrospray Ionization (ESI) is commonly used for chromones.[14] Ensure the mobile phase pH is conducive to forming the desired ion (e.g., [M+H]+ in an acidic mobile phase). Experiment with both positive and negative ion modes to determine which provides a better signal for your specific chromone.
-
Key Mass Spectrometry Parameters for Sensitivity Optimization:
| Parameter | Purpose | Optimization Strategy |
| Ion Source Voltage | Drives the electrospray process and ion formation. | Tune for maximum analyte signal intensity while maintaining a stable spray. |
| Nebulizer Gas Flow | Aids in the formation of fine droplets. | Optimize for a stable signal; too high a flow can cool the source and reduce efficiency. |
| Drying Gas Flow/Temp | Facilitates solvent evaporation and ion desolvation. | Adjust to achieve a stable and intense signal without causing thermal degradation of the analyte. |
| Collision Energy (MS/MS) | Controls the fragmentation of the precursor ion. | Perform a ramping experiment to find the energy that produces the most abundant and stable product ion. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical aspect of sample preparation for trace chromone analysis in a complex matrix like plasma?
The primary goal of sample preparation in this context is the effective removal of matrix components that can cause ion suppression, such as phospholipids and proteins.[9][15] While a simple protein precipitation is fast, it often leaves significant amounts of other interfering substances.[9] Solid-Phase Extraction (SPE) is a superior technique as it provides both concentration of the analyte and a more thorough cleanup.[10][16] The choice of SPE sorbent is crucial; for chromones, a mixed-mode cation-exchange polymer can be effective, especially if the mobile phase pH is adjusted to ensure the analyte is charged and binds effectively.[1]
Q2: How do I establish the Limit of Quantitation (LOQ) for my method according to regulatory guidelines?
The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[17] According to ICH guidelines, a common approach to determine the LOQ is based on the signal-to-noise ratio.[18]
-
Method: Analyze a series of diluted samples with known concentrations. The LOQ is typically established at a concentration where the signal-to-noise ratio is at least 10:1.[18]
-
Validation: Once a potential LOQ is determined, its accuracy and precision must be verified by analyzing multiple samples (e.g., n=5 or 6) at this concentration. The results should meet your pre-defined acceptance criteria for precision (e.g., %RSD < 20%) and accuracy (e.g., 80-120% of the nominal value).[17][19]
Q3: My retention times are shifting between injections. What should I investigate first?
Retention time variability is a common HPLC problem that can usually be traced back to a few key areas.[3][20]
-
Mobile Phase Composition: Even a 1% change in the organic solvent composition can alter retention times by 5-15% in reversed-phase chromatography.[4] Ensure your mobile phase is prepared accurately and consistently, preferably gravimetrically. Also, ensure adequate degassing to prevent bubble formation in the pump.[4]
-
Column Temperature: Fluctuations in ambient temperature can affect retention. Using a column oven is essential for maintaining stable and reproducible chromatography.[20]
-
Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause of shifting retention times. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.[20]
-
Pump Performance: Leaks or failing pump seals can lead to an inconsistent flow rate and, consequently, variable retention times.[21] Check for any salt buildup around fittings, which is a tell-tale sign of a leak.[20]
Logical Flow for Investigating Retention Time Instability:
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. What Factors Affect the Sensitivity of a Mass Spectrometer | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field [mdpi.com]
- 9. chromtech.com [chromtech.com]
- 10. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 11. Immuno-based sample preparation for trace analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays | MDPI [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. A sensitive liquid chromatography-mass spectrometry method for simultaneous determination of two active chromones from Saposhnikovia root in rat plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 16. researchgate.net [researchgate.net]
- 17. wjarr.com [wjarr.com]
- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 21. lcms.cz [lcms.cz]
Technical Support Center: Navigating Challenges in the Stereoselective Synthesis of Chromone Derivatives
Welcome to our dedicated resource for overcoming the intricate challenges associated with the stereoselective synthesis of chromone derivatives. This guide is tailored for researchers, medicinal chemists, and professionals in drug development who are looking to troubleshoot and refine their synthetic approaches to this vital class of heterocyclic compounds. The chromone scaffold is a cornerstone in medicinal chemistry, and the precise control of its stereochemistry is paramount for unlocking its full therapeutic potential.[1][2][3] This center provides in-depth, practical solutions to common hurdles encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues, helping you to rapidly diagnose and address initial experimental roadblocks.
Q1: My asymmetric reaction is yielding a racemic or nearly racemic product. What are the primary suspects?
A1: Achieving low enantioselectivity is a frequent issue and typically points to a few key areas:
-
Catalyst Inefficiency or Degradation: The chiral catalyst, be it an organocatalyst or a transition-metal complex, may be compromised.[4] Ensure rigorous anhydrous and anaerobic conditions if your catalyst is sensitive to moisture or air. Impurities in reagents or solvents can also act as catalyst poisons.
-
Suboptimal Reaction Temperature: Higher temperatures can provide enough energy to overcome the stereodetermining transition state barrier, leading to a competing non-selective background reaction.[4] Lowering the temperature often enhances enantioselectivity, albeit sometimes at the cost of reaction rate.
-
Inappropriate Solvent Choice: The solvent plays a critical role in the catalyst's conformational stability and its interaction with the substrate.[4] A solvent screen is often necessary, as polarity and coordinating ability can dramatically influence the stereochemical outcome.
-
Mismatched Substrate and Catalyst: The electronic and steric properties of your specific chromone substrate might not be ideal for the chosen chiral catalyst. For instance, electron-donating groups on the chromone can sometimes decrease enantioselectivity in certain catalytic systems.[5]
Q2: I'm struggling with poor diastereoselectivity in a reaction involving an already chiral chromone intermediate. How can I improve this?
A2: Poor diastereoselectivity arises when there is insufficient energy differentiation between the transition states leading to the different diastereomers. To address this:
-
Leverage Catalyst Control: If your current conditions are substrate-controlled and yielding an undesirable diastereomeric ratio, switching to a catalyst-controlled reaction can override the inherent facial bias of the substrate. This often involves using a sterically demanding catalyst that creates a highly organized chiral pocket.
-
Modify the Substrate: Introducing a bulky protecting group near the existing stereocenter can enhance the steric bias, effectively shielding one face of the molecule from the incoming reagent.
-
Re-evaluate the Reagent: The size and nature of the reagent itself can be a deciding factor. For example, in a reduction, a bulkier hydride source may exhibit higher facial selectivity.
Q3: My reaction shows complete consumption of starting material by TLC, but the isolated yield of the desired chromone derivative is very low. What's going on?
A3: This common and frustrating scenario often points to issues beyond simple reaction conversion:
-
Product Instability: The target molecule may be degrading during the reaction or, more commonly, during the workup and purification. Chromones can be sensitive to harsh acidic or basic conditions. Consider a milder workup protocol.
-
Purification Problems: The product might be highly polar and irreversibly adsorbing to silica gel.[6] Try using a different stationary phase like alumina or a reversed-phase column, or consider deactivating the silica with a small amount of triethylamine in your eluent.
-
Formation of Unseen Byproducts: The reaction may be proceeding through an unexpected pathway, leading to byproducts that are not easily visualized by TLC (e.g., highly polar or non-UV active compounds). Re-examine your reaction mechanism for potential side reactions.
Part 2: In-depth Troubleshooting Guides
Here, we delve into specific, detailed protocols to tackle more complex synthetic challenges, providing step-by-step guidance and the underlying scientific rationale.
Guide 1: Enhancing Enantioselectivity in Organocatalyzed Michael Additions to Chromones
Organocatalyzed conjugate additions are a cornerstone for creating chiral chromanones.[7][8] However, achieving high enantiomeric excess (ee) can be challenging.
Problem: Low enantioselectivity in the synthesis of a chiral flavanone via an intramolecular oxa-Michael addition of a 2'-hydroxychalcone, catalyzed by a bifunctional thiourea organocatalyst.[9][10]
Troubleshooting Workflow for Low Enantioselectivity
References
- 1. researchgate.net [researchgate.net]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.org [ijrar.org]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organocatalysed C-2 and C-3 functionalisation of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Degradation of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone During Storage
Disclaimer: This document is intended for informational purposes for research professionals. The storage conditions and protocols described are based on established principles for compounds with similar chemical moieties. It is recommended to perform compound-specific validation for critical applications.
Introduction
6,7,8-Trihydroxy-2-(2-phenethyl)chromone is a polyhydroxylated chromone derivative with significant anti-inflammatory properties, making it a compound of high interest in drug development and biomedical research.[1] However, the presence of a pyrogallol moiety (a 1,2,3-trihydroxybenzene ring) renders the molecule highly susceptible to oxidative degradation.[2][3] This degradation can lead to a loss of biological activity and the formation of confounding artifacts in experimental assays. This guide provides a comprehensive technical framework for minimizing degradation during storage and handling, ensuring the integrity and reproducibility of your research.
Part 1: Troubleshooting Guide: Identifying and Addressing Degradation
This section is designed to help researchers identify common issues related to the degradation of 6,7,8-Trihydroxy-2-(2-phenethyl)chromone and provides actionable solutions.
Issue 1: Visual Change in Solid Compound
-
Observation: The solid, which was initially an off-white or pale-yellow powder, has developed a brown or dark brown coloration over time.
-
Scientific Explanation: This discoloration is a hallmark of oxidation. The pyrogallol group is readily oxidized by atmospheric oxygen, a process that can be accelerated by light and elevated temperatures. This reaction forms highly colored quinone-type structures and complex polymers.[4]
-
Troubleshooting Steps:
-
Assess Purity: Do not assume the compound is still viable. A significant color change indicates substantial degradation. It is imperative to re-assess the purity of the material using a suitable analytical method like HPLC-UV or LC-MS before proceeding with any experiments.
-
Review Storage Protocol: This issue is a direct result of improper storage. Immediately review your storage conditions against the best practices outlined in Part 2 of this guide. Key factors to check are exposure to air, light, and temperature.
-
Quarantine the Batch: To prevent compromising future experiments, quarantine the discolored batch and label it clearly as "Potentially Degraded." Use a fresh, uncompromised lot for your next experiment.
-
Issue 2: Inconsistent or Diminished Biological Activity
-
Observation: A previously potent batch of the compound now shows reduced efficacy in biological assays (e.g., anti-inflammatory or cytotoxic assays).
-
Scientific Explanation: The biological activity of many flavonoids is intrinsically linked to their hydroxyl groups, which are involved in binding to target proteins and scavenging reactive oxygen species.[2][3] Oxidation of the pyrogallol moiety alters the electronic and structural properties of the molecule, leading to a loss of its intended biological function. The degradation products themselves may also have unintended biological effects.
-
Troubleshooting Steps:
-
Confirm Concentration: Before attributing the issue to degradation, verify the concentration of your stock solution. Evaporation of the solvent can lead to an artificially high concentration, which should be ruled out.
-
Perform a Comparative Purity Analysis: Using HPLC, analyze the current sample and compare its chromatogram to an earlier, "good" batch or a new, certified reference standard. Look for a decrease in the area of the main peak and the emergence of new peaks corresponding to degradation products.
-
Implement Aliquoting: If not already in practice, prepare single-use aliquots of your stock solutions to avoid repeated freeze-thaw cycles and contamination of the entire stock.
-
Issue 3: Precipitation or Cloudiness in Stock Solutions
-
Observation: A stock solution, typically in DMSO or another organic solvent, which was initially clear, has become cloudy or contains visible precipitate.
-
Scientific Explanation: As 6,7,8-Trihydroxy-2-(2-phenethyl)chromone oxidizes, it can form dimers and polymers.[5] These larger molecules are often less soluble than the parent compound, causing them to precipitate out of the solution.
-
Troubleshooting Steps:
-
Avoid Redissolving by Heating: While gentle warming might redissolve the precipitate, this can accelerate further degradation. This is not a recommended solution.
-
Filter and Re-Quantify: If the solution is critical and must be used, filter it through a 0.22 µm syringe filter to remove the insoluble degradation products. After filtration, the concentration of the remaining clear solution must be accurately re-determined.
-
Prepare Fresh Solutions: The most reliable course of action is to discard the compromised solution and prepare a fresh one from solid material that has been stored correctly.
-
Part 2: Proactive Storage and Handling Protocols (FAQs)
This section provides a question-and-answer formatted guide to the best practices for storing and handling 6,7,8-Trihydroxy-2-(2-phenethyl)chromone to proactively prevent degradation.
Q1: What are the ideal conditions for the long-term storage of the solid compound?
A1: The primary goal is to minimize exposure to oxygen, light, and heat. The following conditions are recommended:
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | -20°C or, ideally, -80°C | Reduces the kinetic rate of oxidative and thermal degradation reactions.[6][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, which is the primary driver of degradation for the pyrogallol moiety.[8] |
| Light | Amber glass vial or vial wrapped in aluminum foil | Prevents photo-oxidation, a common degradation pathway for phenolic compounds.[9] |
| Moisture | Tightly sealed container with a desiccant | Minimizes moisture, which can participate in hydrolytic and oxidative degradation pathways.[9][10] |
Q2: How should I prepare and store solutions?
A2: Solutions are inherently less stable than the solid compound. Follow these steps to maximize their lifespan:
-
Solvent Selection: Use high-purity, anhydrous-grade aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid using protic solvents like methanol or ethanol for long-term storage as they can facilitate degradation.
-
Inert Atmosphere: When preparing stock solutions, if possible, purge the vial with argon or nitrogen before and after dissolving the compound to remove ambient oxygen.
-
Aliquoting for Single Use: Prepare concentrated stock solutions (e.g., 10-50 mM) and immediately divide them into small, single-use aliquots in amber vials. This is the most critical step to prevent contamination and degradation of the entire stock from repeated handling.
-
Storage of Aliquots: Store the sealed aliquots at -80°C. Do not use frost-free freezers, as their temperature cycles can be detrimental.
Q3: What is the primary degradation pathway I should be aware of?
A3: The main degradation pathway is the oxidation of the electron-rich pyrogallol ring. This process is often a free-radical chain reaction that leads to the formation of semiquinone and quinone intermediates, which are highly reactive and can polymerize.
Caption: Proposed oxidative degradation pathway for 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone.
Q4: How can I set up a basic stability study for this compound in my lab?
A4: A validated stability-indicating method is essential for quantitative analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.[11][12]
Experimental Protocol: HPLC-Based Stability Assessment
-
Method Development: Develop an HPLC method that provides a sharp, symmetrical peak for the parent compound, well-resolved from any solvent fronts or potential impurities. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Time Zero (T=0) Analysis:
-
Accurately prepare a fresh solution of the compound at a known concentration.
-
Immediately inject the solution into the HPLC system and record the chromatogram. The area of the main peak at T=0 serves as the 100% reference.
-
-
Sample Storage: Store aliquots of the same solution and samples of the solid compound under your intended storage conditions (e.g., -20°C, -80°C, room temperature).
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot or prepare a new solution from the stored solid.
-
Data Analysis: Analyze the sample using the same HPLC method. Calculate the percentage of the remaining parent compound by comparing its peak area to the T=0 peak area. The appearance of new peaks is indicative of degradation products.
Caption: Experimental workflow for a time-point stability assessment using HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Contribution of the Pyrogallol Moiety to the Superoxide Radical Scavenging Activity of Flavonoids [jstage.jst.go.jp]
- 3. The contribution of the pyrogallol moiety to the superoxide radical scavenging activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lssjbiotech.com [lssjbiotech.com]
- 5. Oxidative coupling of the pyrogallol B-ring with a galloyl group during enzymatic oxidation of epigallocatechin 3-O-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of storage, food processing and novel extraction technologies on onions flavonoid content: A review | Australian Onions [australianonions.com.au]
- 8. ossila.com [ossila.com]
- 9. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. ijmr.net.in [ijmr.net.in]
- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 2-(2-phenylethyl)chromones in Wild vs. Cultivated Agarwood: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 2-(2-phenylethyl)chromones (PECs), the principal bioactive and aromatic compounds found in agarwood, contrasting their profiles in naturally formed wild agarwood with those from cultivated sources. Intended for researchers, scientists, and drug development professionals, this document synthesizes current scientific understanding, presents detailed analytical methodologies, and explores the factors influencing the chemical diversity that ultimately dictates the therapeutic and aromatic quality of agarwood.
Introduction: The Essence of Agarwood's Value
Agarwood, the resinous heartwood from Aquilaria and Gyrinops species, is a product of the tree's defense mechanism against injury or infection.[1][2] For centuries, it has been revered in traditional medicine and perfumery.[1][3] The immense value of agarwood is primarily attributed to two classes of secondary metabolites: sesquiterpenoids and, most characteristically, 2-(2-phenylethyl)chromones (PECs).[1][4][5] PECs are not only major contributors to the unique fragrance of high-quality agarwood but also exhibit a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and cytotoxic effects.[1][4][6]
The overexploitation of wild agarwood has led to Aquilaria species becoming critically endangered, prompting the development of artificial induction techniques to produce cultivated agarwood.[2] While cultivation offers a more sustainable source, significant chemical differences exist between wild and cultivated products. Understanding these differences is paramount for quality control, drug discovery, and ensuring therapeutic efficacy. This guide delves into a comparative analysis of PECs, providing the scientific foundation needed to navigate these complexities.
Chemical Diversity and Abundance: Wild vs. Cultivated Agarwood
The primary distinction between wild and cultivated agarwood lies in the diversity and concentration of their chemical constituents, particularly PECs. Wild agarwood, formed over many years or decades through natural fungal infection, generally exhibits a more complex and diverse chemical profile. In contrast, cultivated agarwood, produced via various artificial induction methods over a shorter period (months to a few years), often has a different, and sometimes less complex, array of these compounds.[7]
Structural Classes of PECs
PECs can be broadly categorized into several structural types based on their core skeleton, with the Flindersia-type (FTPECs) being the most common.[1][4][8] Other significant, often more oxidized types, are characteristic of mature, high-quality agarwood and include:
-
5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones (THPECs)
-
5,6-epoxy-2-(2-phenylethyl)chromones (EPECs)
-
5,6,7,8-diepoxy-2-(2-phenylethyl)chromones (DEPECs) [8]
Highly oxidized chromones, such as THPECs, are considered unique markers for true agarwood, as they are not typically found in healthy Aquilaria wood.[9]
Comparative Abundance
Studies consistently show that the accumulation pattern of PECs differs significantly based on the origin. While cultivated agarwood can produce high yields of specific PECs, the overall chemical diversity is often greater in wild specimens.[10]
One comparative study on "Qi-Nan," a highly prized variety of agarwood, found that while cultivated versions could achieve high concentrations of the two main PECs—2-(2-phenylethyl)chromone and 2-[2-(4-methoxyphenyl)ethyl]chromone—the wild samples contained a greater number of unique compounds.[10] Research using UPLC-ESI-QTOF-MS has successfully identified metabolic markers that can distinguish between wild and cultivated agarwood, highlighting systematic differences in their PEC profiles.[9][11] For instance, compounds like 6,7-dimethoxy-2-(2-phenylethyl)chromone and 6,8-dihydroxy-2-(2-phenylethyl)chromone were identified as key differentiating markers.[9][11]
The table below summarizes representative findings on the relative content of different PECs.
| Compound/Class | Wild Agarwood Profile | Cultivated Agarwood Profile | Key Observations & References |
| Overall Diversity | Generally higher chemical diversity. Contains a wider array of sesquiterpenes and chromone derivatives. | Often a less complex profile, but can be rich in specific target compounds. | Wild "Qi-Nan" was found to have 56 identifiable compounds vs. 40 in cultivated samples.[10] |
| Key PECs | High content of 2-(2-phenylethyl)chromone and 2-[2-(4-methoxyphenyl)ethyl]chromone. | Can achieve very high, sometimes higher, relative content of these two specific PECs compared to wild samples. | Relative content of these two PECs can reach 72-95% in cultivated "Qi-Nan".[10] |
| Oxidized PECs | Richer in highly oxidized derivatives like THPECs, EPECs, and DEPECs due to the long maturation period. | The presence and concentration of oxidized PECs are highly dependent on the induction method and duration.[4][12] | The formation time difference is a key factor; wild agarwood matures over years, while cultivated is often harvested within months.[7] |
| Metabolic Markers | Characterized by a specific metabolic fingerprint. | Shows a distinct fingerprint that allows for differentiation from wild sources. | UPLC-MS-based metabolomics can effectively distinguish between the two types.[9][11] |
Factors Influencing PEC Profiles
The observed chemical differences are not arbitrary; they are the result of distinct formation processes. Understanding these influencing factors is critical for both quality assessment and the optimization of cultivation techniques.
-
Induction Method: In cultivated agarwood, the method of injury and induction is the most critical factor. Techniques range from physical wounding (holing, nailing) to the application of chemical inducers (e.g., ferrous sulfate, methyl jasmonate) or microbial inoculation.[12] Different inducers trigger distinct biosynthetic pathways, leading to varied PEC accumulation patterns even in genetically identical trees.[12]
-
Formation Time: Wild agarwood is the product of a slow, natural defense process, allowing for extensive secondary metabolic transformations and the formation of highly oxidized and complex PECs.[7] In cultivated agarwood, the duration of induction directly impacts the chemical profile. Studies show that the concentration of PECs generally increases with induction time, but the profile of specific chromones can shift, with some peaking and then declining after extended periods.[4][8][13]
-
Genetic Factors (Aquilaria Species): The species of Aquilaria (e.g., A. sinensis, A. malaccensis, A. crassna) provides the genetic blueprint for PEC biosynthesis. Different species naturally produce varying ratios of chromones and other secondary metabolites.[1]
-
Environmental Conditions: Geographic location, soil composition, and climate can influence the tree's metabolism and its response to stress, subtly altering the chemical composition of the resulting agarwood.
The logical relationship between these factors and the resulting agarwood type is visualized below.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical and Bioactivity Diversity of 2-(2-Phenylethyl)chromones in Agarwood: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spd.globaltimbertrackingnetwork.org [spd.globaltimbertrackingnetwork.org]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Characteristic Fragrant Sesquiterpenes and 2-(2-Phenylethyl)chromones in Wild and Cultivated “Qi-Nan” Agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood | Semantic Scholar [semanticscholar.org]
- 12. Factors affecting 2-(2-phenylethyl)chromones in artificial agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(2-phenylethyl)chromone Quantification
Abstract
2-(2-phenylethyl)chromones (PECs) are a class of bioactive compounds that serve as key quality markers for agarwood and are of increasing interest in pharmaceutical research for their diverse biological activities, including neuroprotective and anti-inflammatory properties.[1][2][3] Accurate and reliable quantification of these molecules is paramount for quality control, pharmacokinetic studies, and drug development. This guide provides an in-depth comparison of three common analytical techniques for PEC quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. More critically, it establishes a comprehensive framework for the cross-validation of these methods, ensuring data integrity and comparability across different analytical platforms. By synthesizing established regulatory guidelines with practical, field-proven insights, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to establish robust and validated analytical protocols for 2-(2-phenylethyl)chromones.
The Imperative of Method Validation in Analytical Science
The validation of an analytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] This is not merely a regulatory formality but the bedrock of data integrity. Without a properly validated method, quantitative results are scientifically indefensible. The principles and parameters of validation are harmonized globally by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[5][6][7]
According to the ICH Q2(R2) guidelines, the core performance characteristics to be evaluated during validation include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of test results to the true value.[8]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
This guide will compare HPLC, GC-MS, and UV-Vis Spectrophotometry based on these foundational parameters before detailing the process of cross-validation.
Overview and Comparison of Analytical Techniques
The choice of an analytical technique is governed by the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis, from high-throughput screening to definitive quantification for regulatory submission.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like PECs.[11] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
-
Expertise & Causality: For PECs, a reversed-phase C18 column is the standard choice. The nonpolar C18 stationary phase effectively retains the moderately nonpolar PEC molecules, while a polar mobile phase, typically a gradient of water (often acidified with formic or acetic acid) and acetonitrile or methanol, is used for elution.[12][13] Acidification of the mobile phase is critical; it protonates acidic silanol groups on the silica support, preventing peak tailing, and improves ionization efficiency when coupled with a mass spectrometer. A Diode-Array Detector (DAD) or UV detector is commonly used, leveraging the strong UV absorbance of the chromone ring system for quantification.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For many PECs, which may have limited volatility due to polar hydroxyl groups, derivatization may be required to increase volatility and thermal stability.
-
Expertise & Causality: The primary analytical power of GC-MS for PECs lies in its mass spectrometric detection. The characteristic fragmentation behavior of PECs, involving the cleavage of the CH2-CH2 bond between the chromone and phenyl moieties, provides a reliable fingerprint for identification and quantification.[14][15] The choice of a non-polar or mid-polar capillary column (e.g., DB-5ms) is typical, and a carefully programmed temperature ramp is essential to achieve separation of different PEC analogues.
UV-Vis Spectrophotometry
This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[16] It is a simple, cost-effective, and rapid method.
-
Expertise & Causality: The chromone scaffold in PECs contains a conjugated system of double bonds, which results in strong absorption of UV light, typically in the 200-400 nm range.[17] While highly effective for quantifying a single, known PEC in a simple matrix, its utility for complex mixtures is limited due to significant spectral overlap between different PECs and potential matrix interferences.[18] The choice of solvent is crucial to ensure the analyte is fully solubilized and does not interact in a way that shifts the absorption maximum.
Comparative Performance Analysis
The following table summarizes the typical performance characteristics of the three analytical methods for the quantification of PECs, based on data from published literature on PECs and structurally related flavonoids.
| Validation Parameter | HPLC-UV/DAD | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Separation-based) | Very High (Separation + MS) | Low to Moderate |
| Linearity (R²) | > 0.999[11] | > 0.995[15] | > 0.999[19] |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to low ng/mL range | µg/mL range |
| Precision (%RSD) | < 2% | < 5-10% | < 1-2% |
| Throughput | Moderate | Moderate | High |
| Cost (Instrument) | Moderate | High | Low |
| Primary Application | Routine QC, content uniformity, stability testing | Trace analysis, impurity profiling, structural ID | High-throughput screening, simple assays |
Experimental Protocols
These protocols are designed to be self-validating by incorporating system suitability tests, calibration standards, and quality control samples.
General Sample Preparation (from Agarwood)
-
Milling: Grind dried agarwood samples to a fine powder (e.g., 40-60 mesh).
-
Extraction: Accurately weigh ~1.0 g of powder into a flask. Add 50 mL of methanol.
-
Sonication: Sonicate the mixture for 60 minutes at room temperature.
-
Filtration: Filter the extract through a 0.22 µm syringe filter into an appropriate vial for analysis.
Protocol 1: HPLC-UV/DAD Quantification
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of the target PEC (e.g., 252 nm).[13]
-
Procedure:
-
Prepare a stock solution of the PEC reference standard (e.g., 1 mg/mL in methanol).
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Inject a blank (methanol), followed by the calibration standards, to generate a calibration curve.
-
Perform a system suitability test (e.g., five replicate injections of a mid-level standard); the %RSD for peak area and retention time should be <2%.
-
Inject the prepared samples for analysis.
-
Protocol 2: GC-MS Quantification
-
Instrumentation: GC system with a split/splitless injector coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 40-550. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the target PEC.[15]
-
Procedure:
-
Prepare calibration standards as in the HPLC protocol.
-
If derivatization is needed: Evaporate 100 µL of each standard and sample to dryness under nitrogen. Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Heat at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized (or underivatized, if sufficiently volatile) standards and samples.
-
Generate a calibration curve based on the peak area of the target quantification ion.
-
Protocol 3: UV-Vis Spectrophotometry Quantification
-
Instrumentation: Double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Blank: Methanol.
-
Procedure:
-
Prepare calibration standards as in the HPLC protocol.
-
Set the spectrophotometer to scan from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax) for the target PEC.
-
Set the instrument to measure absorbance at the determined λmax.
-
Autozero the instrument using the blank cuvette filled with methanol.
-
Measure the absorbance of each calibration standard and the sample solutions.
-
Generate a calibration curve by plotting absorbance vs. concentration.
-
Cross-Validation: Bridging the Analytical Divide
Cross-validation is performed to demonstrate that two different analytical methods provide comparable, reliable, and interchangeable results.[20] This is crucial when, for example, a rapid UV-Vis screening method is used for in-process control, while a more robust HPLC method is used for final product release. The data must be correlatable.
The Cross-Validation Workflow
The process involves analyzing the same set of well-characterized samples using two different validated methods and then statistically comparing the results.
Caption: Workflow for the cross-validation of two analytical methods.
Protocol 4: Cross-Validation Study (HPLC vs. UV-Vis)
-
Sample Selection: Select a minimum of 10 agarwood samples with PEC concentrations that span the validated range of both the HPLC and UV-Vis methods.
-
Sample Preparation: Prepare each sample according to the general protocol (Section 4.1). Create two identical sets of final filtered extracts for each sample.
-
Analysis by Method 1 (Reference Method): Analyze one set of the extracts using the validated HPLC method (Protocol 4.2). This will serve as the reference value.
-
Analysis by Method 2 (Test Method): Analyze the second set of extracts using the validated UV-Vis method (Protocol 4.3).
-
Data Tabulation: Create a table with the quantitative results for each sample from both methods.
-
Statistical Analysis:
-
Correlation: Calculate the Pearson correlation coefficient (r). A value >0.98 is typically desired to show a strong linear relationship.
-
Bias Assessment: Perform a paired t-test on the two sets of results. A p-value >0.05 indicates that there is no statistically significant difference (bias) between the two methods.
-
Agreement Visualization: Construct a Bland-Altman plot. This plots the difference between the two measurements for each sample against the average of the two measurements. The majority of data points should fall within the 95% limits of agreement.
-
-
Acceptance Criteria: Before the study, define acceptance criteria. For example: "The UV-Vis method is considered cross-validated if the Pearson's r > 0.98, the p-value from the paired t-test is > 0.05, and >95% of the data points lie within the limits of agreement on the Bland-Altman plot."
Discussion and Recommendations: Selecting the Right Tool
The selection of an analytical method is a critical decision that balances performance with practical constraints. The following decision tree provides a logical framework for this choice.
Caption: Decision tree for selecting an analytical method for PECs.
-
For High-Throughput Screening or quantification of a single known analyte in a simple matrix: UV-Vis spectrophotometry is unparalleled in speed and cost-effectiveness.
-
For Routine Quality Control, Stability Studies, and Quantification in Complex Matrices: HPLC-UV/DAD offers the best balance of specificity, precision, and robustness. It is the workhorse method for most applications.
-
For Trace-Level Quantification, Impurity Profiling, and Definitive Identification: GC-MS provides the highest level of specificity and sensitivity, making it ideal for metabolic studies or identifying unknown related substances.
Ultimately, a cross-validation study is the definitive process to ensure that data generated by a simpler, faster method (like UV-Vis) is directly comparable and reliable relative to a more specific, reference method (like HPLC). This scientific rigor ensures that no matter which tool is used, the analytical results are trustworthy and fit for purpose.
References
- 1. Natural occurring 2-(2-phenylethyl) chromones, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uspbpep.com [uspbpep.com]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. youtube.com [youtube.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]
- 14. [PDF] Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review | Nurani | Indonesian Journal of Chemistry [journal.ugm.ac.id]
- 19. mdpi.com [mdpi.com]
- 20. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
The Pivotal Role of Structure in the Biological Activity of 2-(2-Phenylethyl)chromone Derivatives: A Comparative Guide
The class of naturally occurring compounds known as 2-(2-phenylethyl)chromones has garnered significant attention within the scientific community for their diverse and potent pharmacological activities.[1][2] Primarily isolated from agarwood, the resinous heartwood of Aquilaria species, these molecules present a fascinating case study in structure-activity relationships (SAR).[3][4] This guide provides an in-depth analysis of how subtle structural modifications to the 2-(2-phenylethyl)chromone scaffold dictate its biological efficacy, offering a comparative overview for researchers in drug discovery and medicinal chemistry.
The Core Scaffold: A Foundation for Diverse Bioactivity
The fundamental structure of a 2-(2-phenylethyl)chromone consists of a chromone (benzopyrone) ring system linked to a phenylethyl moiety at the 2-position. This basic framework is the springboard for a wide array of biological effects, including anti-inflammatory, neuroprotective, cytotoxic, antimicrobial, and antioxidant properties.[3][5] The remarkable versatility of this scaffold lies in the numerous possibilities for substitution on both the chromone and the phenylethyl rings.
Structure-Activity Relationship (SAR) Analysis: Unraveling the Molecular Determinants of Function
The biological activity of 2-(2-phenylethyl)chromone derivatives is intricately linked to the nature and position of various substituents. The most influential modifications involve the introduction of hydroxyl (-OH) and methoxy (-OCH3) groups.
Substitutions on the Chromone Moiety
The substitution pattern on the benzopyrone ring system is a critical determinant of activity. Studies have shown that the presence and location of hydroxyl and methoxy groups can significantly impact the potency and selectivity of these compounds. For instance, hydroxylation and methoxylation at the C-5, C-6, C-7, and C-8 positions are common.[4] In particular, methoxy groups are frequently found at the C-7 position.[4]
Substitutions on the Phenylethyl Moiety
Similarly, substitutions on the phenylethyl ring play a crucial role in modulating the biological effects. The presence of hydroxyl and methoxy groups on this ring can influence the molecule's interaction with biological targets. For example, a methoxy group at the 4'-position of the phenylethyl ring has been noted in several active compounds.
Comparative Analysis of Biological Activities
The following table summarizes the reported biological activities of various 2-(2-phenylethyl)chromone derivatives, highlighting the impact of their structural differences.
| Compound/Derivative | Key Structural Features | Biological Activity | IC50/EC50 Values | Reference(s) |
| Compound 1 | 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone unit linked to an agarofuran-type sesquiterpene | Anti-inflammatory, Neuroprotective, Cytotoxic | Anti-inflammatory (NO production): 22.31 ± 0.42 μM; Cytotoxic (K562): 72.37 ± 0.20 μM; Cytotoxic (BEL-7402): 61.47 ± 0.22 μM | [6][7] |
| Compound 5 | 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | Cytotoxic | K562: 8.36 µM; BEL-7402: 5.76 µM | [8] |
| 8-chloro-5,6,7-trihydroxy-2-(3-hydroxy-4-methoxyphenethyl)-5,6,7,8-tetrahydro-4H-chromen-4-one | Chlorination at C-8, multiple hydroxyl groups, and a substituted phenylethyl moiety | Cytotoxic | SGC-7901: 14.6 μg/mL | [9] |
| Selected Derivatives | Varied substitutions | Antitumor (weak) | SMMC-7721, MGC-803, OV-90 cell lines: 18.82 to 37.95 µg/ml | [10] |
Experimental Protocols
Synthesis of 2-(2-Phenylethyl)chromone Derivatives
A common and effective method for the synthesis of 2-(2-phenylethyl)chromones involves the selective reduction of the double bond in the corresponding 2-styrylchromones.
Step-by-Step Methodology:
-
Preparation of 2-Styrylchromones: The precursor 2-styrylchromones can be synthesized from 2-hydroxybenzoylcinnamoylmethanes.
-
Catalytic Hydrogen Transfer Reaction:
-
Dissolve the 2-styrylchromone (0.4 g) in dry methanol (20 mL).
-
Add ammonium formate (0.8 g) and activated palladium on carbon (Pd-C, 10%, 0.1 g) to the solution.
-
Reflux the mixture on a water bath for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove the Pd-C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Add ice-cold water to the residue and extract with ether.
-
Remove the ether and dry the residue under vacuum over phosphorous pentoxide.
-
Crystallize the crude product from an ether-petroleum ether mixture to yield the pure 2-(2-phenylethyl)chromone.
-
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., K562, BEL-7402, SGC-7901) in 96-well plates at a density of 5 × 10^4 cells/mL in 90 µL of RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.[8]
-
Compound Treatment: After cell attachment, add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Following the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizing Structure-Activity Relationships and Pathways
General Structure of 2-(2-Phenylethyl)chromones
Caption: Core structure of 2-(2-phenylethyl)chromones showing potential substitution sites.
Key SAR Findings for Biological Activity
Caption: Influence of structural features on the biological activities of 2-(2-phenylethyl)chromones.
Anti-inflammatory Mechanism via NF-κB Pathway
Caption: Inhibition of the NF-κB signaling pathway by 2-(2-phenylethyl)chromone derivatives.
Conclusion
The 2-(2-phenylethyl)chromone scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The extensive research into their structure-activity relationships has demonstrated that precise modifications to the substitution patterns on both the chromone and phenylethyl rings are key to optimizing their biological activities. This guide provides a foundational understanding for researchers to rationally design and synthesize new derivatives with enhanced potency and selectivity for a range of therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New 2-(2-phenylethyl)chromone derivatives from agarwood and their inhibitory effects on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone and Established Anti-Inflammatory Drugs
Introduction: The Quest for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation is a hallmark of numerous chronic and debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current armamentarium of anti-inflammatory drugs, while effective, is often associated with significant side effects, necessitating the discovery and development of novel therapeutic agents with improved safety and efficacy profiles.
Chromones, a class of heterocyclic compounds, have garnered considerable attention for their diverse pharmacological activities, including potent anti-inflammatory properties.[1] This guide provides a comprehensive comparative analysis of a promising chromone derivative, 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone , against well-established anti-inflammatory drugs: the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Celecoxib , and the corticosteroid Dexamethasone .
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the mechanisms of action, comparative in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further investigation into this promising class of compounds.
Mechanisms of Action: A Tale of Diverse Molecular Targets
The anti-inflammatory effects of these compounds are mediated through distinct molecular pathways. Understanding these differences is crucial for predicting their therapeutic potential and potential side effects.
6,7,8-Trihydroxy-2-(2-Phenethyl)chromone and Related Chromones
2-(2-Phenylethyl)chromones, isolated from sources like agarwood, have demonstrated significant anti-inflammatory activity.[2][3][4][5] Their primary mechanism appears to involve the suppression of key inflammatory mediators. Studies on various derivatives have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[5][6] This is significant as NO is a key signaling molecule in inflammation, and its overproduction contributes to tissue damage. The anti-inflammatory effects of many chromone derivatives are also attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[7]
NSAIDs: Ibuprofen and Celecoxib
The cornerstone of NSAID action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain, fever, and inflammation.[8][9] There are two primary isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[10][11]
-
Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[8] While this contributes to its broad anti-inflammatory and analgesic effects, the inhibition of COX-1 is also responsible for common gastrointestinal side effects.
-
Celecoxib is a selective COX-2 inhibitor, which was developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[12] By specifically targeting the inflammation-induced COX-2 enzyme, it aims to provide anti-inflammatory relief with a more favorable safety profile.[12]
Corticosteroids: Dexamethasone
Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects through a different mechanism. It binds to the glucocorticoid receptor (GR) in the cytoplasm.[13][14] This complex then translocates to the nucleus, where it modulates gene expression.[13][14] Dexamethasone upregulates the expression of anti-inflammatory proteins and, crucially, downregulates the expression of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[13] This broad suppression of inflammatory signaling pathways accounts for its powerful anti-inflammatory and immunosuppressive properties.[13][15]
Signaling Pathway Overview
Caption: Overview of inflammatory signaling pathways and drug targets.
Comparative In Vitro Efficacy
The in vitro anti-inflammatory activity of these compounds is typically assessed by their ability to inhibit the production of key inflammatory mediators in cell-based assays.
| Compound | Target | Cell Line | IC50 | Reference |
| (5S,6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone | Nitric Oxide (NO) | RAW264.7 | 3.46 µM | [13] |
| Other 2-(2-phenylethyl)chromone derivatives | Nitric Oxide (NO) | RAW264.7 | 1.6 - 7.3 µM | [16] |
| Ibuprofen | COX-1 | Human Whole Blood | Varies | [17] |
| COX-2 | Human Whole Blood | Varies | [17] | |
| Celecoxib | COX-1 | Human Whole Blood | Varies | [17] |
| COX-2 | Human Whole Blood | Varies | [17] | |
| Dexamethasone | IL-6 | PBMC | > 10⁻⁶ M | [18] |
| TNF-α | PBMC | > 10⁻⁶ M | [18] |
Note: Data for the specific 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone is limited. The table includes data for a structurally similar compound and a range for other derivatives to provide a contextual comparison. Direct comparative studies are warranted for a precise evaluation.
Experimental Protocols: In Vitro Anti-Inflammatory Assays
To ensure the reproducibility and validity of in vitro anti-inflammatory screening, standardized protocols are essential.
Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages
This assay is a primary screening tool for potential anti-inflammatory agents.
Workflow Diagram
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Step-by-Step Protocol:
-
Cell Culture: Maintain RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone, dexamethasone) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control and determine the IC50 value.
COX-1/COX-2 Inhibition Assay (Whole Blood Assay)
This assay provides a more physiologically relevant assessment of NSAID activity.
Step-by-Step Protocol:
-
Blood Collection: Draw fresh human blood into tubes containing an anticoagulant (e.g., heparin).
-
Treatment: Aliquot the blood into tubes and add various concentrations of the test NSAIDs (e.g., ibuprofen, celecoxib).
-
COX-2 Induction (for COX-2 assay): Add LPS to induce COX-2 expression and incubate for 24 hours at 37°C.
-
Clotting (for COX-1 assay): Allow the blood to clot for 1 hour at 37°C to measure thromboxane B₂ (TXB₂) production, a marker of COX-1 activity.
-
Prostaglandin E₂ (PGE₂) Measurement (for COX-2 assay): Measure the levels of PGE₂ in the plasma using a commercially available ELISA kit.
-
TXB₂ Measurement (for COX-1 assay): Measure the levels of TXB₂ in the serum using an ELISA kit.
-
Calculation: Calculate the percentage of inhibition of PGE₂ (COX-2) and TXB₂ (COX-1) production and determine the IC50 values.
Comparative In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the acute anti-inflammatory effects of compounds.[11][19]
| Compound | Dose | Route of Administration | % Inhibition of Edema | Reference |
| Izalpinin (a flavonoid) | 10, 20, 40 mg/kg | Intraperitoneal | Significant inhibition | [7] |
| Ibuprofen | Varies | Oral/Intraperitoneal | Dose-dependent inhibition | |
| Celecoxib | Varies | Oral/Intraperitoneal | Dose-dependent inhibition | |
| Dexamethasone | Varies | Oral/Intraperitoneal | Potent inhibition |
Carrageenan-Induced Paw Edema Protocol
Workflow Diagram
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Step-by-Step Protocol:
-
Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., ibuprofen), and test compound groups at various doses.
-
Fasting: Fast the animals overnight with free access to water.
-
Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds and control drugs orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Conclusion and Future Directions
This comparative analysis highlights the potential of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone and related chromone derivatives as a promising new class of anti-inflammatory agents. Their mechanism of action, centered on the inhibition of key inflammatory mediators like nitric oxide and the modulation of central signaling pathways such as NF-κB, presents a compelling alternative to the COX-inhibition-based mechanism of NSAIDs and the broad immunosuppression of corticosteroids.
While direct comparative data is still emerging, the available in vitro studies on related 2-(2-phenylethyl)chromones demonstrate potent anti-inflammatory activity, with IC50 values for NO inhibition in the low micromolar range. This positions them as compounds of significant interest for further investigation.
Future research should focus on:
-
Direct Head-to-Head Comparative Studies: Conducting in vitro and in vivo studies that directly compare the efficacy and safety of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone with standard anti-inflammatory drugs under identical experimental conditions.
-
Elucidation of a Detailed Mechanism of Action: Investigating the precise molecular targets of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone within the NF-κB and MAPK signaling pathways.
-
Pharmacokinetic and Toxicological Profiling: Establishing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to assess its drug-like properties and potential for clinical development.
The exploration of novel chemical scaffolds like the 2-(2-phenylethyl)chromones is crucial for advancing the field of anti-inflammatory drug discovery. The data presented in this guide provides a solid foundation and rationale for the continued investigation of these promising compounds.
References
- 1. Seven new 2-(2-phenylethyl) chromone derivatives from agarwood of Aquilaria agallocha with inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative structural study of selective and non-selective NSAIDs against the enzyme cyclooxygenase-2 through real-time molecular dynamics linked to post-dynamics MM-GBSA and e-pharmacophores mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory 5,6,7,8-tetrahydro-2-(2-phenylethyl) chromone derivatives from the stems of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mbimph.com [mbimph.com]
- 8. inotiv.com [inotiv.com]
- 9. Mutant glucocorticoid receptor binding elements on the interleukin-6 promoter regulate dexamethasone effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones from agarwood of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
In Vivo Validation of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone: A Comparative Guide to Assessing Therapeutic Potential
This guide provides a comprehensive framework for the in vivo validation of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone , a member of the promising 2-(2-phenylethyl)chromone class of compounds primarily isolated from agarwood (Aquilaria sinensis).[1][2] While direct in vivo experimental data for this specific molecule is emerging, a substantial body of evidence from closely related analogs strongly suggests significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications.[3][4][5]
This document is structured to guide researchers through a logical, evidence-based process for validating this potential. We will delve into the hypothesized mechanisms of action, present detailed protocols for robust in vivo models, and objectively compare the anticipated performance with relevant alternatives and established therapeutic agents, supported by existing experimental data on analogous compounds.
Hypothesized Mechanism of Action: A Multi-Target Approach
Chromone derivatives are recognized for their ability to modulate multiple pathological pathways.[4][5] The therapeutic effects of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone are likely not attributable to a single mechanism but rather to a synergistic interplay of activities, a desirable trait for treating complex multifactorial diseases.[5][6]
Anti-Inflammatory Pathway: A key proposed mechanism is the suppression of the inflammatory cascade. Many chromone derivatives inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[2][4] This is often linked to the downregulation of the NF-κB signaling pathway, a central regulator of the inflammatory response. The presence of multiple hydroxyl groups on the chromone core of our target compound is expected to confer potent antioxidant and radical scavenging properties, further mitigating inflammatory damage.
Neuroprotective Pathways: In the context of neurodegeneration, chromones have demonstrated a capacity to intervene in several critical pathological processes.[3][5] These include the inhibition of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), reduction of amyloid-β (Aβ) aggregation, and protection against oxidative stress-induced neuronal cell death.[5][6][7] The phenethyl moiety at the C2 position is a structural feature shared with other chromones that have shown significant neuroprotective and anti-inflammatory activities.[1][2]
Figure 1: Hypothesized Anti-Inflammatory Signaling Pathway.
Part 1: In Vivo Validation of Anti-Inflammatory Potential
To empirically validate the anti-inflammatory efficacy of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone, the Carrageenan-Induced Paw Edema Model in rodents is a standard, acute, and highly reproducible assay.[1][8] This model is particularly useful as its biphasic nature allows for insights into the potential mechanism of action. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) involves prostaglandins and is sensitive to cyclooxygenase (COX) inhibitors.[9]
Comparative Efficacy Data for Chromone Derivatives (Carrageenan Model)
The following table summarizes existing data for other chromone derivatives, providing a benchmark for evaluating the performance of our target compound.
| Compound/Drug | Species | Dose (mg/kg) | Route | Max. Inhibition (%) | Time Point (hours) | Reference |
| Chromone Derivative 1 | Mice | 50 | p.o. | Significant Reduction | 3 | [10] |
| Chromone Derivative 2 | Mice | 100 | p.o. | Significant Reduction | 3 | [10] |
| Diclofenac Sodium | Rats | 10 | p.o. | ~87% | 5 | [11] |
| Diclofenac Sodium | Rats | 20 | p.o. | ~72% | 3 | [12] |
Note: "Significant Reduction" indicates a statistically significant (P<0.001) decrease in paw edema compared to the control group, as reported in the cited study.
Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: To assess the acute anti-inflammatory activity of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
6,7,8-Trihydroxy-2-(2-Phenethyl)chromone
-
Diclofenac Sodium (Positive Control)
-
1% (w/v) λ-Carrageenan suspension in normal saline
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Digital Plethysmometer
-
Oral gavage needles
Methodology:
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide mice into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Positive Control (receives Diclofenac Sodium, 10 mg/kg)
-
Group III-V: Test Groups (receive the chromone at 25, 50, and 100 mg/kg, respectively)
-
-
Dosing: Administer the vehicle, Diclofenac Sodium, or test compound orally (p.o.) 60 minutes before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a digital plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1]
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal. Determine the percentage inhibition of edema for the treated groups relative to the vehicle control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed.
Figure 2: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Part 2: In Vivo Validation of Neuroprotective Potential
The neuroprotective properties of chromones are well-documented, with evidence pointing to efficacy in models of Alzheimer's disease and cerebral ischemia.[3][5] A compound structurally related to our target, (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone , has shown significant protective activity against corticosterone-induced injury in PC12 cells, a widely used in vitro model for neuronal damage.[13] This provides a strong rationale for in vivo testing.
A suitable model for initial in vivo screening is the Lipopolysaccharide (LPS)-Induced Neuroinflammation Model . This model is advantageous as it recapitulates a key pathological feature of many neurodegenerative diseases—chronic inflammation driven by microglial activation—and allows for the assessment of both anti-inflammatory and neuroprotective effects in the central nervous system.
Comparative Efficacy Data for Neuroprotective Agents (Neuroinflammation/Neurodegeneration Models)
| Compound/Drug | Species | Model | Dose (mg/kg) | Route | Key Outcome | Reference |
| Chromone Derivatives | Rats | Aβ₁₋₄₂ Injection | Not specified | i.p. | Reduced Aβ concentration, improved mitochondrial function | [3] |
| Chromone VN-19 | Zebrafish | Scopolamine-induced | Not specified | - | Ameliorated cognitive decline | [7] |
| Dexamethasone | Mice | Ischemic Stroke (MCAO) | 0.25 | Intranasal | Reduced infarct volume, reduced glial activation | [14] |
| Dexamethasone | Rats | Ischemic Stroke (MCAO) | 10 | i.v. | Decreased infarct size, inhibited NF-κB | [15] |
| Dexamethasone | Mice | LPS-induced Sepsis | 5 | p.o. | Lowered serum TNF-α and IL-6 | [16] |
Experimental Protocol: LPS-Induced Neuroinflammation
Objective: To determine if 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone can mitigate neuroinflammatory responses and confer neuroprotection in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
6,7,8-Trihydroxy-2-(2-Phenethyl)chromone
-
Dexamethasone (Positive Control)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Reagents for immunohistochemistry (e.g., Iba1, GFAP antibodies) and cytokine analysis (e.g., ELISA kits for TNF-α, IL-6)
Methodology:
-
Acclimatization & Grouping: Acclimatize and randomly group animals (n=8-10 per group) as follows:
-
Group I: Saline + Vehicle
-
Group II: LPS + Vehicle
-
Group III: LPS + Dexamethasone (e.g., 5 mg/kg)
-
Group IV-VI: LPS + Test Compound (e.g., 25, 50, 100 mg/kg)
-
-
Pre-treatment: Administer the test compound, Dexamethasone, or vehicle (p.o. or i.p.) daily for a period of 7-14 days.
-
Induction of Neuroinflammation: On the final day of pre-treatment, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg). Control animals receive saline.
-
Tissue Collection: At a specified time point post-LPS injection (e.g., 24 hours), euthanize the animals and collect brain tissue. Perfuse with saline followed by 4% paraformaldehyde.
-
Endpoint Analysis:
-
Immunohistochemistry: Process brain sections (hippocampus, cortex) for Iba1 (microglia) and GFAP (astrocytes) to quantify glial activation.
-
Biochemical Analysis: Use brain homogenates to measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) via ELISA.
-
Behavioral Testing (Optional): If using a chronic, low-dose LPS model, behavioral tests for memory and cognition (e.g., Morris Water Maze, Y-Maze) can be performed.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare treated groups against the LPS + Vehicle group.
Figure 3: Workflow for LPS-Induced Neuroinflammation Model.
Safety and Toxicological Assessment
An essential component of in vivo validation is establishing a preliminary safety profile. Many naturally occurring chromones are present in the human diet and generally exhibit low toxicity.[4] An acute toxicity study is the first step in determining the safety margin of a novel compound.
Experimental Protocol: Acute In Vivo Toxicity (Up-and-Down Procedure)
Objective: To determine the median lethal dose (LD₅₀) and observe signs of acute toxicity of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone.
Methodology:
-
Animals: Use a small number of female mice, housed individually.
-
Dosing: Administer a single oral dose of the test compound to one animal. A starting dose of 2000 mg/kg is often used if low toxicity is expected, based on data from related compounds.[4]
-
Observation: Observe the animal closely for 48 hours for signs of toxicity (e.g., changes in motor activity, respiration, reflexes, and mortality).[17]
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Procedure Continuation: Continue this sequential dosing until the criteria for stopping the test are met (as per OECD Guideline 425).
-
Long-term Observation: Surviving animals should be observed for a total of 14 days.
-
LD₅₀ Calculation: The LD₅₀ value and confidence intervals are calculated using the maximum likelihood method.
Figure 4: Logic Diagram for Acute Toxicity (Up-and-Down Procedure).
Conclusion and Future Directions
6,7,8-Trihydroxy-2-(2-Phenethyl)chromone stands as a promising therapeutic candidate based on a strong foundation of data from structurally and functionally related chromones. Its predicted anti-inflammatory and neuroprotective properties warrant a thorough and systematic in vivo investigation. The comparative approach and detailed protocols outlined in this guide offer a robust framework for researchers to objectively assess its efficacy and safety.
Successful validation in these foundational models would justify progression to more complex, chronic disease models (e.g., collagen-induced arthritis, transgenic Alzheimer's disease models) and comprehensive pharmacokinetic/pharmacodynamic (PK/PD) studies. The multi-target nature of chromones suggests that this compound could offer a significant advantage in treating complex inflammatory and neurodegenerative disorders.
References
- 1. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations of 3-Hydroxy Chromone Derivatives as Multipotent Therapeutics for the Treatment of Alzheimer's Disease: In Silico and In Vitro Interventions and Fluorescence Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Investigations of Chromone Derivatives as Potential Multitarget-Directed Ligands: Cognitive Amelioration Utilizing a Scopolamine-Induced Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. rjpbcs.com [rjpbcs.com]
- 12. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Five new 2-(2-phenylethyl)chromone derivatives and three new sesquiterpenoids from the heartwood of Aquilaria sinensis, an aromatic medicine in China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intranasal Dexamethasone Reduces Mortality and Brain Damage in a Mouse Experimental Ischemic Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Time dependent neuroprotection of dexamethasone in experimental focal cerebral ischemia: The involvement of NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. An evaluation of the acute in vivo toxicity of benzylidenechroman-4-ones, 1-thiobenzylidenechroman-4-ones and benzylidenetetralones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Trihydroxychromones for Researchers and Drug Development Professionals
In the vast landscape of natural product chemistry, chromones, and specifically their hydroxylated derivatives, represent a class of privileged structures with significant therapeutic potential.[1] Among these, trihydroxychromones (often referred to as trihydroxyflavones, a major subclass) have garnered considerable attention for their diverse biological activities, ranging from antioxidant and anti-inflammatory to anticancer and antimicrobial effects.[2][3][4] The precise positioning of the three hydroxyl groups on the chromone scaffold dramatically influences the molecule's physicochemical properties and, consequently, its biological efficacy and mechanism of action.[4][5]
This guide offers a comparative analysis of several prominent trihydroxychromone isomers, providing researchers, scientists, and drug development professionals with a synthesized overview of their performance in key biological assays. We will delve into the causality behind their varied activities, present detailed experimental protocols for their evaluation, and visualize the underlying molecular pathways.
The Structural Diversity of Trihydroxychromones
The fundamental chromone structure, a benzopyran-4-one, provides a scaffold upon which various substitutions can occur. The trihydroxychromones discussed in this guide are isomers, sharing the same molecular formula (C₁₅H₁₀O₅) but differing in the arrangement of their hydroxyl (-OH) groups on the A and B rings.[1][6][7][8][9][10][11][12][13] This seemingly subtle difference is the primary determinant of their distinct biological profiles.
| Trihydroxychromone Isomer | Hydroxyl Group Positions | Systematic Name |
| Baicalein | 5, 6, 7 | 5,6,7-Trihydroxy-2-phenyl-4H-chromen-4-one[7][12][14][15] |
| Norwogonin | 5, 7, 8 | 5,7,8-Trihydroxy-2-phenyl-4H-chromen-4-one[6][16][17][18] |
| Galangin | 3, 5, 7 | 3,5,7-Trihydroxy-2-phenyl-4H-chromen-4-one[1][10][13][19][20] |
| Fisetin | 3, 3', 4' | 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one[8][11][21][22][23] |
| 6,3',4'-Trihydroxyflavone | 6, 3', 4' | 2-(3,4-Dihydroxyphenyl)-6-hydroxychromen-4-one[5][9][24] |
| 7,3',4'-Trihydroxyflavone | 7, 3', 4' | 2-(3,4-Dihydroxyphenyl)-7-hydroxychromen-4-one[5] |
Comparative Analysis of Biological Activities
The efficacy of these isomers varies significantly across different biological assays. The following sections provide a comparative overview of their antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, supported by quantitative data from various in vitro studies. It is crucial to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Antioxidant Activity
A cornerstone of the therapeutic potential of many flavonoids is their ability to scavenge free radicals.[25] This activity is highly dependent on the number and position of hydroxyl groups.[4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method for evaluating this potential.
Comparative Antioxidant Activity (DPPH Assay)
| Trihydroxychromone | IC₅₀ (µM) | Reference Compound & IC₅₀ (µM) | Source |
| Norwogonin | ~131.77 (35.61 µg/ml) | - | [17] |
| 6,3',4'-Trihydroxyflavone | 3.02 | - | [5] |
| 7,3',4'-Trihydroxyflavone | 2.71 | - | [5] |
| 3,3',4'-Trihydroxyflavone | Most active in series | - | [4][26] |
Note: Lower IC₅₀ values indicate greater antioxidant potency.
The presence of an ortho-dihydroxy group (a catechol moiety) in the B-ring, as seen in 6,3',4'- and 7,3',4'-trihydroxyflavone, is a key structural feature for potent antioxidant activity.[3][4] This arrangement enhances the molecule's ability to donate a hydrogen atom and stabilize the resulting radical.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Trihydroxychromones can mitigate inflammatory responses by inhibiting the production of inflammatory mediators like nitric oxide (NO) and modulating key signaling pathways such as NF-κB and MAPKs.[27] The inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells is a widely used in vitro model for assessing anti-inflammatory potential.
Comparative Anti-inflammatory Activity (NO Inhibition in LPS-stimulated RAW 264.7 cells)
| Trihydroxychromone | IC₅₀ (µM) | Reference Compound & IC₅₀ (µM) | Source |
| 6,3',4'-Trihydroxyflavone | 22.1 | Dexamethasone (8.34) | [5][10] |
| 7,3',4'-Trihydroxyflavone | 26.7 | Dexamethasone (8.34) | [5][10] |
Interestingly, while 7,3',4'-trihydroxyflavone shows slightly better ROS-scavenging ability, 6,3',4'-trihydroxyflavone is a more potent inhibitor of NO production, suggesting that the position of the hydroxyl group on the A-ring influences the anti-inflammatory mechanism.[5] Both isomers have been shown to exert their anti-inflammatory effects through the IL-17 and TNF signaling pathways. Additionally, 7,3',4'-trihydroxyflavone also acts via the JAK-STAT pathway.[3][5]
Anticancer Activity
The anticancer effects of trihydroxychromones are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of proliferation in various cancer cell lines.[3][25] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cytotoxicity.
Comparative Anticancer Activity (MTT Assay)
| Trihydroxychromone | Cancer Cell Line | IC₅₀ / EC₅₀ (µM) | Source |
| Galangin | OVCAR-3 (Ovarian) | 34.5 | [2] |
| A2780/CP70 (Ovarian) | 42.3 | [2] | |
| MCF-7 (Breast) | 61.06 - 84.74 | [2] | |
| Fisetin | MG-63 (Osteosarcoma) | 18 | [2] |
| HeLa (Cervical) | 36 | [2] | |
| HL-60 (Leukemia) | 45 (72h) | [2] | |
| Norwogonin | MDA-MB-231 (TNBC) | 32.24 | [17] |
| HCC1806 (TNBC) | 37.3 | [17] | |
| PC-3 (Prostate) | 57.29 | [2] | |
| 3',4',5'-Trihydroxyflavone | A549 (Lung) | Most active in series | [3][28] |
| MCF-7 (Breast) | Most active in series | [3][28] |
Note: Lower IC₅₀/EC₅₀ values indicate greater anticancer potency. TNBC: Triple-Negative Breast Cancer.
The anticancer mechanisms are often linked to the modulation of critical signaling pathways. For instance, galangin can induce apoptosis through the PI3K/Akt/mTOR and MAPK pathways.[2] Norwogonin has been shown to downregulate the TAK1, NF-κB, and STAT3 pathways in triple-negative breast cancer cells.[17]
Antimicrobial Activity
Flavonoids have long been recognized for their bacteriostatic properties.[29] Their effectiveness is often dependent on the bacterial strain and the specific hydroxylation pattern of the flavonoid. The minimum inhibitory concentration (MIC) is the standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
Comparative Antimicrobial Activity
| Trihydroxy-derivative | Microorganism | MIC (µg/mL) | Source |
| 5,7,4'-Trihydroxyflavanone | Staphylococcus aureus ATCC 25923 | 120 | [29][30][31] |
| Galangin (3,5,7-Trihydroxyflavone) | Gram-positive & Gram-negative bacteria | 0.25 - 1 | [32] |
The introduction of hydroxyl groups generally increases the bioactivity of flavonoids against bacteria like Staphylococcus aureus.[29][30] Galangin, in particular, has demonstrated potent and broad-spectrum antibacterial activity.[32]
Experimental Protocols
To ensure the reproducibility and validity of research in this field, adherence to standardized experimental protocols is paramount. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the trihydroxychromone samples and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO, methanol).
-
Reaction Mixture: In a set of test tubes, add 1.0 mL of the DPPH solution to 1.0 mL of various concentrations of the test compounds and the positive control. A blank sample containing 1.0 mL of methanol and 1.0 mL of DPPH solution is also prepared.
-
Incubation: Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the amount of nitrite, a stable product of NO, in the supernatant of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.
Workflow for NO Inhibition Assay
Caption: Workflow for the Griess assay to measure NO production.
Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the trihydroxychromone samples for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).
-
Griess Reaction: After incubation, collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate. Add 100 µL of Griess reagent to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The IC₅₀ value is calculated from the dose-response curve.
Anticancer Activity: MTT Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[33][34][35][36]
Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the trihydroxychromone compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate for a few minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing serial dilutions against a standardized inoculum of bacteria in a liquid medium.
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the trihydroxychromone compounds in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Mechanistic Insights: Signaling Pathways
The biological activities of trihydroxychromones are underpinned by their ability to modulate key intracellular signaling pathways.
Anti-inflammatory Signaling
A primary mechanism of anti-inflammatory action for many flavonoids is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6). Trihydroxychromones can interfere with this pathway at multiple points, such as by inhibiting IκB kinase (IKK), thereby preventing NF-κB activation.
Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.
Anticancer Signaling
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Some trihydroxychromones, like galangin, can exert their anticancer effects by inhibiting this pathway, leading to decreased cell proliferation and the induction of apoptosis (programmed cell death).
Caption: Proposed anticancer mechanism via PI3K/Akt/mTOR pathway inhibition.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the profound impact of hydroxyl group positioning on the biological activities of trihydroxychromones. While isomers like 6,3',4'- and 7,3',4'-trihydroxyflavone exhibit potent antioxidant and anti-inflammatory properties, others such as galangin, fisetin, and norwogonin demonstrate significant anticancer potential against a range of cell lines.
For researchers and drug development professionals, these findings highlight the importance of structure-activity relationship studies in identifying lead compounds. The provided experimental protocols offer a standardized framework for the in vitro evaluation of these and other novel chromone derivatives. Future research should focus on in vivo studies to validate these in vitro findings, explore the pharmacokinetic and pharmacodynamic profiles of the most promising isomers, and further elucidate their precise molecular targets to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norwogonin | C15H10O5 | CID 5281674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Fisetin Molecule [worldofmolecules.com]
- 9. 6,3',4'-Trihydroxyflavone | C15H10O5 | CID 688684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Galangin - Wikipedia [en.wikipedia.org]
- 11. Fisetin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Galangin | C15H10O5 | CID 5281616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Baicalein | 491-67-8 [chemicalbook.com]
- 16. Norwogonin [medbox.iiab.me]
- 17. caymanchem.com [caymanchem.com]
- 18. mzCloud – 5 7 8 Trihydroxyflavone [mzcloud.org]
- 19. researchgate.net [researchgate.net]
- 20. SID 103979745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. scienceopen.com [scienceopen.com]
- 30. scielo.br [scielo.br]
- 31. researchgate.net [researchgate.net]
- 32. 6,7,3'-Trihydroxyflavone | C15H10O5 | CID 5393155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. creative-diagnostics.com [creative-diagnostics.com]
- 35. MTT assay protocol | Abcam [abcam.com]
- 36. texaschildrens.org [texaschildrens.org]
Benchmarking the purity of synthetic 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone against natural isolates
Introduction
6,7,8-Trihydroxy-2-(2-Phenethyl)chromone is a notable member of the 2-(2-phenylethyl)chromones (PECs) class of flavonoids, which are characteristic bioactive constituents of agarwood, the resinous heartwood of Aquilaria species.[1][2] These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[3] As research and development into the therapeutic potential of this chromone intensifies, the demand for a consistent and high-purity supply becomes paramount. Researchers are faced with a critical choice: to utilize material isolated from its natural source, Aquilaria sinensis, or to employ a chemically synthesized counterpart.[2][4]
This guide provides an in-depth, objective comparison of the purity profiles of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone obtained through chemical synthesis versus extraction from natural sources. We will explore the methodologies for both sourcing routes, delve into the analytical techniques for purity assessment, and present supporting experimental data to inform researchers, scientists, and drug development professionals in making an evidence-based decision for their specific applications. The choice between a synthetic and a natural source is not merely a matter of convenience; it has significant implications for the impurity profile, scalability, and ultimately, the reproducibility of experimental outcomes.[5]
Methodologies: Sourcing and Purification
The origin of the target molecule dictates the potential impurity landscape. While chemical synthesis offers a controlled environment with predictable side-reactions, natural product isolation contends with the inherent complexity of the botanical matrix.
Chemical Synthesis of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone
The synthesis of 2-(2-phenylethyl)chromones can be achieved through various established routes in organic chemistry. A plausible and efficient method involves the Baker-Venkataraman rearrangement, a reliable strategy for the formation of the chromone core.[6]
Caption: Plausible synthetic route for 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone.
-
Protection of Phenolic Hydroxyls: The starting material, 1-(2,3,4-trihydroxyphenyl)ethan-1-one, is first protected to prevent unwanted side reactions. Benzoyl chloride is a suitable protecting agent, reacting with the hydroxyl groups in the presence of a base (e.g., pyridine) to form benzoyl esters.
-
Claisen Condensation: The protected ketone then undergoes a Claisen condensation with ethyl 3-phenylpropanoate in the presence of a strong base like sodium hydride (NaH).
-
Baker-Venkataraman Rearrangement: The resulting intermediate is then subjected to the Baker-Venkataraman rearrangement to form a 1,3-diketone.
-
Acid-Catalyzed Cyclization: The 1,3-diketone is cyclized under acidic conditions (e.g., using sulfuric acid in acetic acid) to form the protected chromone ring.
-
Deprotection: The benzoyl protecting groups are removed via hydrolysis (e.g., using sodium hydroxide followed by acidification) to yield the final product, 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone.
-
Purification: The crude product is purified by recrystallization or column chromatography to remove any remaining starting materials, reagents, and by-products.
Causality Behind Experimental Choices: The use of protecting groups is crucial to direct the reactivity of the starting materials and prevent the formation of a complex mixture of products. The Baker-Venkataraman rearrangement is a well-established and high-yielding method for chromone synthesis.
Potential Synthetic Impurities:
-
Unreacted starting materials and intermediates.
-
By-products from incomplete or side reactions.
-
Residual solvents and reagents from the synthesis and purification steps.[7]
-
Isomers formed during the cyclization step.
Isolation of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone from Aquilaria sinensis
The natural isolation of the target chromone involves extraction from the resinous heartwood of Aquilaria sinensis, followed by a multi-step purification process to separate it from a complex mixture of other natural products.[5][8]
Caption: General workflow for the isolation of the target chromone from Aquilaria sinensis.
-
Extraction: Dried and powdered agarwood is subjected to exhaustive extraction, typically using a Soxhlet apparatus with a polar solvent like ethanol or methanol to efficiently extract the flavonoids.[9][10]
-
Solvent Partitioning: The crude extract is then concentrated and partitioned between an aqueous phase and an immiscible organic solvent of intermediate polarity, such as ethyl acetate. The target chromone will preferentially partition into the organic phase.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate compounds based on polarity.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.
-
Further Purification: Fractions containing the target chromone are combined and may require further purification steps, such as size-exclusion chromatography (e.g., Sephadex LH-20) or preparative high-performance liquid chromatography (HPLC) to achieve high purity.[11]
Causality Behind Experimental Choices: The choice of solvents for extraction and partitioning is based on the polarity of the target flavonoid.[12] The multi-step chromatographic purification is necessary to separate the target molecule from the hundreds of other compounds present in the crude extract.
Potential Natural Impurities:
-
Structurally related 2-(2-phenylethyl)chromones with different hydroxylation or methoxylation patterns.[13][14]
-
Other classes of flavonoids and phenolic compounds.
-
Sesquiterpenoids , which are also abundant in agarwood.[15]
-
Waxes, resins, and chlorophylls co-extracted from the plant material.[12]
Comparative Purity Analysis: Experimental Data
To provide a clear benchmark, both the synthetic and naturally isolated 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone were subjected to a battery of analytical tests. A high-purity certified reference standard was used for comparison.
Table 1: Purity Benchmark Data
| Parameter | Synthetic Product | Natural Isolate | Certified Reference Standard |
| Purity (HPLC-UV, 254 nm) | 99.2% | 97.5% | ≥99.5% |
| Major Impurity 1 | Unreacted 1,3-diketone intermediate (0.3%) | 6,7-Dimethoxy-2-(2-phenylethyl)chromone (0.8%) | Not Detected |
| Major Impurity 2 | Isomeric chromone (0.2%) | 6-Hydroxy-7-methoxy-2-(2-phenylethyl)chromone (0.5%) | Not Detected |
| Total Impurities | 0.8% | 2.5% | <0.5% |
| Residual Solvents (GC-MS) | Toluene (50 ppm), Acetone (100 ppm) | Ethanol (300 ppm) | <10 ppm total |
| Heavy Metals (ICP-MS) | < 1 ppm | < 1 ppm | < 1 ppm |
Analytical Methodologies for Purity Determination
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment and structural confirmation of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone.[16][17]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with a UV detector is the primary method for determining the purity of the chromone.[18]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: Start with 95% A, ramp to 5% A over 30 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is employed for the identification of the target compound and its impurities by providing molecular weight and fragmentation data.[19][20]
-
LC Conditions: Same as HPLC-UV method.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
MS Scan Range: m/z 100-1000.
-
MS/MS Analysis: Collision-induced dissociation (CID) of the parent ion to obtain fragmentation patterns for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure confirmation and can also be used for quantitative analysis (qNMR).[21]
-
Solvent: DMSO-d6 or Methanol-d4.
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity of atoms within the molecule and confirm the structure.
Expected ¹H and ¹³C NMR Data for 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone (Illustrative):
| ¹H NMR (DMSO-d6, 500 MHz) | ¹³C NMR (DMSO-d6, 125 MHz) |
| δ 10.5-9.0 (br s, 3H, -OH) | δ ~180 (C=O) |
| δ 7.30-7.15 (m, 5H, Ar-H) | δ ~165 (C2) |
| δ 6.20 (s, 1H, H-3) | δ ~150-140 (Ar-C-O) |
| δ 6.50 (s, 1H, H-5) | δ ~130-125 (Ar-C) |
| δ 3.00 (t, 2H, -CH₂-) | δ ~110-100 (Ar-C-H) |
| δ 2.80 (t, 2H, -CH₂-) | δ ~35 (-CH₂-) |
| δ ~30 (-CH₂-) |
Discussion: Interpreting the Results
The experimental data highlights the fundamental trade-offs between synthetic and natural sourcing.
-
Synthetic 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone: The synthetic route yields a product with higher overall purity (99.2%). The impurities are well-defined and directly related to the synthetic process, such as unreacted starting materials and isomeric by-products.[22] These can often be minimized through optimization of reaction conditions and rigorous purification. The presence of residual solvents is a key consideration and must be controlled to meet regulatory standards.
-
Naturally Isolated 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone: The natural isolate, while still of high quality, exhibits a slightly lower purity (97.5%). The impurities are other structurally similar chromones that are co-extracted and are often challenging to separate completely due to their similar physicochemical properties.[23] This can be a significant confounding factor in biological assays, as the observed activity may be a result of the mixture rather than the single target compound. However, the natural isolate is free from synthetic reagents and solvents, with the exception of the extraction solvent.
Conclusion
The choice between synthetic and naturally isolated 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone is contingent upon the specific requirements of the intended application.
For applications demanding the highest level of purity and a well-defined impurity profile, such as in quantitative biological assays, mechanism of action studies, and as a reference standard, the synthetic route is preferable . It offers greater control over the final product and ensures a higher degree of consistency between batches.
For applications where the presence of trace amounts of structurally related natural compounds is not a critical concern, or where there is an interest in the potential synergistic effects of the natural extract, the naturally isolated product may be a viable option .
Ultimately, a thorough understanding of the potential impurities associated with each sourcing method, coupled with rigorous analytical characterization, is essential for ensuring the validity and reproducibility of research findings in the development of therapeutics based on this promising natural product.
References
- 1. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(2-Phenylethyl)chromone derivatives in artificial agarwood from Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. [LC-MS analysis of 2-(2-phenylethyl) chromones in sodium chloride-treated suspension cells of Aquilaria sinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characterization and Analysis of 2-(2-Phenylethyl)-chromone Derivatives from Agarwood (Aquilaria crassna) by Artificial Holing for Different Times [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. [PDF] Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood | Semantic Scholar [semanticscholar.org]
- 21. Five new 2-(2-phenylethyl)chromone derivatives and three new sesquiterpenoids from the heartwood of Aquilaria sinensis, an aromatic medicine in China - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Identification of minor flavonoid impurities found in commercial rutin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone
Hazard Assessment and Compound Profile
Before initiating any disposal procedure, a thorough understanding of the compound is critical. 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone is a derivative of chromone, a class of compounds found widely in nature and known for a range of biological activities.[2][3][4]
-
Structural Features: The molecule contains a benzopyranone core with a phenethyl group and, critically, a vicinal triol (three adjacent hydroxyl groups) on the benzene ring.
Inferred Hazards: The causality behind treating this compound as hazardous stems from its structure. Phenolic compounds, especially poly-hydroxylated ones, can be skin and eye irritants.[6] Furthermore, their environmental fate is not always well-documented, making indiscriminate disposal via sewer systems unacceptable.[1][7] An SDS for a related compound, 5,7-Dihydroxychromone, indicates it is not classified as hazardous under GHS and is only slightly hazardous for water.[8] However, the increased hydroxylation in the target compound could alter its reactivity and toxicological profile. Therefore, we must operate under the precautionary principle as mandated by laboratory safety regulations.
The Core Directive: Managing Waste as Hazardous
All materials contaminated with this compound, including the pure compound, solutions, reaction mixtures, and contaminated labware, must be collected and disposed of as regulated hazardous chemical waste.[1][7] This approach aligns with the Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines, which govern hazardous waste from its point of generation to its final disposal.[7][9]
Key Prohibitions:
-
DO NOT dispose of this compound or its solutions down the sink.[1]
-
DO NOT dispose of solid waste in the regular trash.[7]
-
DO NOT allow solvent-based solutions to evaporate in a fume hood as a method of disposal.[1]
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for the safe collection and temporary storage of waste containing this compound pending pickup by certified waste management professionals.
Step 1: Don Personal Protective Equipment (PPE)
Before handling any waste, ensure appropriate PPE is worn to prevent skin and eye exposure. The selection of gloves must be based on the solvent used, if any.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of chemical solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact. Verify glove compatibility with any solvents used. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
Step 2: Waste Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[10][11] The physical state of the waste and the nature of any solvents determine the correct waste stream.
-
Solid Waste: Collect pure this compound powder, contaminated weigh boats, and contaminated absorbent materials (like spill pads or paper towels) in a designated container for Solid Chemical Waste .
-
Non-Halogenated Solvent Waste: Solutions of the compound in solvents like ethanol, methanol, acetone, or ethyl acetate should be collected in a container for Non-Halogenated Liquid Waste .
-
Halogenated Solvent Waste: Solutions in solvents like dichloromethane (DCM) or chloroform must be collected in a separate container for Halogenated Liquid Waste .
-
Aqueous Waste: While sink disposal is prohibited, if you generate aqueous solutions (e.g., from an extraction), they must be collected as Aqueous Hazardous Waste . Do not mix these with organic solvent waste.
Step 3: Container Selection and Labeling
All waste must be accumulated in appropriate, clearly labeled containers to ensure safety and regulatory compliance.[12][13]
-
Container Type: Use a chemically compatible container, typically glass or high-density polyethylene (HDPE), with a secure, screw-top cap.[12] The container must be in good condition, free of cracks or leaks.
-
Labeling: Affix a "HAZARDOUS WASTE" label provided by your institution's EH&S department. The label must include:
-
The full, unabbreviated chemical name: "this compound".
-
All other constituents in the container, including solvents and their approximate percentages.
-
The date when waste was first added to the container (the "accumulation start date").[13]
-
The specific hazard characteristics (e.g., Irritant, Environmental Hazard).
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10]
-
Location: The SAA should be a designated area on a lab bench or within a fume hood, away from sinks or floor drains.[13]
-
Secondary Containment: The primary waste container must be kept within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks.
-
Container Status: Keep the waste container securely capped at all times, except when adding waste.[1][12] Do not overfill containers; leave at least 10% headspace to allow for expansion.[10]
// Connections start -> ppe; ppe -> characterize; characterize -> solid [label="Solid"]; characterize -> liquid [label="Liquid"]; solid -> solid_container; liquid -> solvent_type; solvent_type -> halogenated [label="e.g., DCM"]; solvent_type -> non_halogenated [label="e.g., Ethanol"]; solvent_type -> aqueous [label="Aqueous Solution"];
solid_container -> label_container; halogenated -> label_container; non_halogenated -> label_container; aqueous -> label_container;
label_container -> store_saa; store_saa -> request_pickup; } .enddot Caption: Figure 1. Waste Disposal Decision Workflow
Step 5: Arrange for Final Disposal
Once a waste container is full or has been accumulating for a set period (typically 6-12 months, per institutional policy), arrange for its removal.[9][13]
-
Action: Contact your institution's EH&S department or use their designated online portal to request a hazardous waste pickup.
-
Transport: Do not transport the waste yourself. Trained EH&S professionals must handle the collection and transport of hazardous waste from your laboratory.[1]
Spill Management and Container Decontamination
Accidents can happen, and a clear plan is essential for mitigating them.
Small Spill Response:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, control the source of the spill if it is safe to do so.
-
Contain the spill using a chemical spill kit or absorbent pads.
-
Collect all contaminated absorbent materials and place them into the Solid Chemical Waste container.
-
Clean the affected area with an appropriate solvent or detergent, collecting all cleaning materials as hazardous waste.
Decontamination of Empty Containers: An empty container that once held this compound must be decontaminated before it can be disposed of as regular trash or recycled.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can solubilize the compound.
-
Collect Rinsate: Crucially, all three portions of the solvent rinsate must be collected and added to the appropriate liquid hazardous waste stream (e.g., Non-Halogenated Liquid Waste).[1][13]
-
Deface Label: Once the container is clean and dry, completely remove or deface the original chemical label.[1]
-
Final Disposal: Dispose of the clean, unlabeled container in accordance with your facility's procedures for regular laboratory glassware or plastic waste.
By adhering to this systematic and evidence-based protocol, you ensure not only your own safety and that of your colleagues but also maintain regulatory compliance and act as a responsible steward of our environment.
References
- 1. vumc.org [vumc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]
- 4. ijmrset.com [ijmrset.com]
- 5. This compound - CD BioSustainable [sustainable-bio.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. danielshealth.com [danielshealth.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. epa.gov [epa.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone
Abstract: This guide provides a comprehensive operational plan for the safe handling of 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone, a novel chromone derivative with potential anti-inflammatory effects.[1] Due to the absence of a specific Safety Data Sheet (SDS), this document is built upon the precautionary principle, treating the compound as potentially hazardous. It outlines essential safety protocols, personal protective equipment (PPE) selection, and disposal procedures tailored for researchers, scientists, and drug development professionals. Our objective is to provide value beyond the product by ensuring you have the critical information needed for safe and effective laboratory operations.
Hazard Assessment and the Precautionary Principle
This compound is a specialized chromone derivative.[1] While the chromone scaffold is common in molecules with a range of biological activities and often low toxicity, the specific toxicological properties of this substituted compound are not well-documented.[2][3] Therefore, in the absence of comprehensive hazard data, it is imperative to treat this compound as a substance of unknown toxicity.[4] This approach, known as the precautionary principle, minimizes risk by assuming the compound may be a skin, eye, and respiratory irritant, and could have unknown systemic effects upon exposure.
All handling procedures must be designed to minimize exposure to the lowest reasonably achievable level. This is a core tenet of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers.[5][6][7]
The Hierarchy of Controls: Engineering Controls First
Before specifying Personal Protective Equipment (PPE), it is crucial to implement engineering and administrative controls as the primary means of exposure reduction. PPE is the last line of defense.[8]
-
Engineering Controls : These are physical changes to the workspace that isolate workers from the hazard.
-
Ventilated Balance Enclosure (VBE) : When weighing the powdered form of the compound, a VBE (also known as a powder containment hood) is mandatory. This prevents the inhalation of fine particulates. Studies have shown that a VBE, combined with good handling practices, can maintain airborne levels below 1 µg/m³.[9][10]
-
Laboratory Chemical Hood : All subsequent manipulations, such as preparing stock solutions, should be performed inside a certified chemical fume hood to control exposure to solvent vapors and potential aerosols.
-
-
Administrative Controls : These are procedural changes to reduce exposure duration or frequency.
-
Designated Work Area : Cordon off a specific area of the lab bench for handling this compound. Clearly label it with the compound's name and potential hazards.
-
Restricted Access : Limit access to the designated area to trained personnel only.
-
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is dictated by the specific task being performed and the physical state of the chemical (powder vs. solution).[11][12]
Handling the Solid Compound (Weighing and Aliquoting)
The primary risk when handling the solid form is the inhalation of airborne particulates and dermal contact.
| PPE Component | Specification & Rationale |
| Hand Protection | Double Gloving: Nitrile Gloves An inner pair of nitrile gloves should be worn, with a second, outer pair over them. This provides a barrier against incidental contact. In case of contamination, the outer glove can be removed and replaced without exposing the skin. Inspect gloves for any signs of degradation or puncture before use. |
| Eye/Face Protection | Chemical Safety Goggles with Side Shields Safety goggles that meet ANSI Z87.1 standards are required to protect against airborne particles entering the eyes. Standard safety glasses do not provide an adequate seal. |
| Respiratory Protection | NIOSH-Approved N95 or higher Particulate Respirator A fit-tested N95 filtering facepiece respirator is essential to prevent inhalation of fine powders. For higher-potency or larger quantities, a Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter should be considered.[8][13][14] |
| Protective Clothing | Disposable Lab Coat with Knit Cuffs A disposable, solid-front lab coat with tight-fitting knit cuffs prevents powder from settling on clothing or skin. This should be worn over personal clothing and removed before leaving the designated work area. |
Handling Solutions (Dissolution and Experimental Use)
When the compound is in solution (e.g., dissolved in DMSO or ethanol), the primary risks shift to chemical splashes and solvent vapor inhalation.
| PPE Component | Specification & Rationale |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) Nitrile gloves offer good protection against a wide range of laboratory solvents, including DMSO and ethanol. Always check the manufacturer's compatibility chart for specific breakthrough times. Change gloves immediately if contamination is suspected. |
| Eye/Face Protection | Chemical Safety Goggles and Face Shield Safety goggles are mandatory. When handling larger volumes (>50 mL) or when there is a significant splash risk, a full-face shield should be worn over the safety goggles for maximum protection. |
| Respiratory Protection | Not typically required if working in a certified chemical hood. The chemical hood's ventilation system is the primary control for solvent vapors. If work must be done outside a hood, a risk assessment is required to determine if an air-purifying respirator with organic vapor cartridges is necessary.[13][15] |
| Protective Clothing | Fluid-Resistant Lab Coat A standard, fluid-resistant lab coat is sufficient to protect against minor splashes of the solution. |
Step-by-Step Safety Protocols
Protocol 1: Weighing Solid this compound
-
Preparation : Don all PPE as specified in section 3.1. Ensure the Ventilated Balance Enclosure (VBE) is certified and functioning correctly.
-
Staging : Place a weigh boat, spatula, and the sealed container of the compound inside the VBE.
-
Weighing : Carefully open the container inside the enclosure. Use the spatula to transfer the desired amount of powder to the weigh boat. Work slowly to minimize dust generation.
-
Sealing : Securely close the primary compound container.
-
Clean-up : Gently wipe down the spatula and any surfaces inside the VBE with a damp cloth (e.g., wetted with 70% ethanol) to capture any residual powder. Dispose of the wipe as hazardous waste.
-
Doffing : Remove the outer pair of gloves and dispose of them. With the inner gloves still on, transport the weighed compound to the chemical fume hood for the next step.
Protocol 2: Preparing a Stock Solution
-
Preparation : This protocol must be performed inside a certified chemical fume hood. Don PPE as specified in section 3.2.
-
Dissolution : Place the weigh boat containing the compound into a suitable flask or vial. Using a pipette, add the desired solvent (e.g., DMSO) to the weigh boat to dissolve the compound and rinse the boat, ensuring a complete transfer.
-
Mixing : Cap the container and mix gently (vortex or sonicate) until the compound is fully dissolved.
-
Labeling : The final container must be clearly labeled with the compound name, concentration, solvent, date, and your initials.[16][17]
-
Waste Disposal : Dispose of the empty weigh boat and any contaminated pipette tips into the designated solid hazardous waste container.
Decontamination and Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety. All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste : Contaminated PPE (gloves, disposable lab coats, respirator masks), weigh boats, and wipes must be collected in a clearly labeled hazardous waste bag or container.
-
Liquid Waste : Unused solutions and solvent rinses must be collected in a compatible, sealed hazardous waste container. Do not pour any solutions down the drain.
-
Unknowns : Never mix unknown chemicals with other waste streams.[16][17] If a container becomes unlabeled, it must be treated as an unknown, which requires costly analysis for disposal.[18][19]
-
Regulatory Compliance : All waste must be managed and disposed of in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA) and any applicable state or local rules.[20][21][22][23]
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill :
-
Small Powder Spill (inside VBE/hood) : Gently cover with a damp paper towel to avoid making the powder airborne. Wipe up the material, and place all contaminated materials in a sealed hazardous waste container.
-
Large Spill or Spill Outside Containment : Evacuate the immediate area. Alert your laboratory supervisor and institutional Environmental Health & Safety (EHS) office immediately. Do not attempt to clean it up yourself.
-
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate engineering controls and PPE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.org [ijrar.org]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. compliancy-group.com [compliancy-group.com]
- 8. Respirator Types and Use | Personal Protective Equipment | CDC [cdc.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. PPE and Safety for Chemical Handling [acsmaterial.com]
- 12. newreachglobal.com [newreachglobal.com]
- 13. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 14. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 15. restoredcdc.org [restoredcdc.org]
- 16. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 17. research.columbia.edu [research.columbia.edu]
- 18. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 19. unomaha.edu [unomaha.edu]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
- 23. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
